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  • Product: (E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-YL)propenal
  • CAS: 87424-82-6

Core Science & Biosynthesis

Foundational

CAS 87424-82-6 (E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-YL)propenal molecular weight

An In-Depth Technical Guide to (E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-YL)propenal (CAS 87424-82-6) For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive technical overv...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-YL)propenal (CAS 87424-82-6)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the compound (E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-YL)propenal, CAS 87424-82-6. It covers its fundamental physicochemical properties, including its molecular weight, alongside a discussion of its synthesis, potential biological significance, and applications in research and development.

Part 1: Core Compound Identity and Physicochemical Properties

(E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-YL)propenal is a complex organic molecule featuring a pyran-2-one core, a structural motif of significant interest in medicinal chemistry. Understanding its fundamental properties is the first step in harnessing its potential.

Molecular Structure and Weight

The defining characteristic of this compound is its arrangement of a substituted pyran-2-one ring linked to a propenal side chain. The linear formula for this compound is C₁₀H₁₀O₃. Based on this formula, the molecular weight is calculated to be 178.19 g/mol .

Caption: Chemical structure of (E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-YL)propenal.

Physicochemical Data Summary

Quantitative data for this compound are summarized below for quick reference.

PropertyValueSource
CAS Number 87424-82-6
Molecular Formula C₁₀H₁₀O₃
Molecular Weight 178.19 g/mol Calculated
IUPAC Name (2E)-2-methyl-3-(4-methyl-2-oxo-2H-pyran-6-yl)prop-2-enal
Synonyms (E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-yl)propenal
InChI Key FGHROQDRTKFWRZ-XBXARRHUSA-N
SMILES C\C(=C/C1=CC(=CC(=O)O1)C)\C=O[1]

Part 2: Synthesis and Characterization

The synthesis of pyran derivatives is a well-established area of organic chemistry, often relying on multicomponent reactions (MCRs) that offer efficiency and atom economy.[2][3][4] These strategies are crucial for building molecular libraries for drug discovery.

Generalized Synthetic Approach

A plausible and efficient route to synthesize the title compound and its analogs involves a one-pot, three-component condensation reaction. This approach typically combines an aldehyde, an active methylene compound (like malononitrile), and a 1,3-dicarbonyl compound under catalysis.[4][5]

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Analysis A Combine Aldehyde, Active Methylene Compound, & 1,3-Dicarbonyl B Add Solvent and Catalyst (e.g., NaF) A->B Step 1 C Heat Mixture (Reflux or Microwave) B->C D Monitor Progress (e.g., TLC) C->D E Cool Reaction Mixture D->E F Isolate Crude Product (Filtration/Extraction) E->F G Purify by Recrystallization or Chromatography F->G H Characterize Structure (NMR, IR, MS) G->H

Caption: Generalized workflow for the multicomponent synthesis of pyran derivatives.

Exemplary Experimental Protocol

The following protocol is a generalized procedure based on established methods for synthesizing fused pyran derivatives.[5] Researchers should optimize conditions for the specific target molecule.

  • Reagent Preparation : In a suitable reaction vessel, combine equimolar amounts of the appropriate aryl aldehyde, malononitrile, and a 1,3-dicarbonyl precursor (e.g., 4-hydroxy-6-methyl-2H-pyran-2-one).

  • Catalyst and Solvent Addition : Add the solvent (e.g., water or ethanol) and a catalytic amount (e.g., 10-15 mol%) of a suitable catalyst, such as sodium fluoride (NaF) or p-toluenesulfonic acid.[3][5]

  • Reaction Execution : Heat the mixture to reflux and maintain the temperature for 3-5 hours. Alternatively, microwave irradiation can be used to accelerate the reaction.[5] Progress should be monitored by Thin Layer Chromatography (TLC).

  • Product Isolation : Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid by vacuum filtration. If no solid forms, the product may be extracted using an appropriate organic solvent (e.g., ethyl acetate).

  • Purification : The crude product is then purified. Recrystallization from a suitable solvent like ethanol is often effective.[6] If necessary, column chromatography on silica gel can be employed for further purification.

  • Drying and Characterization : The purified organic phase is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.[6] The final product's identity and purity are confirmed using spectroscopic methods.

Structural Characterization

Confirmation of the synthesized compound's structure is achieved through a combination of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon framework of the molecule, confirming the connectivity and stereochemistry (e.g., the (E)-configuration of the double bond).[7][8]

  • Infrared (IR) Spectroscopy : IR analysis helps identify key functional groups, such as the C=O stretches of the pyranone ring and the aldehyde, as well as C=C double bonds.[4]

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) confirms the molecular formula by providing a highly accurate measurement of the molecular weight.[4]

Part 3: Biological Significance and Potential Applications

The pyran scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide spectrum of biological activities.[9][10]

Anticancer Potential

Pyran derivatives are a significant area of focus in oncology research.[9] Studies have shown that various fused pyran compounds exhibit potent anticancer activity against multiple cancer cell lines, including breast (MCF7), lung (A549), and colon (HCT116) cancers.[5] The mechanisms of action are diverse but can include the induction of apoptosis and cell cycle arrest.[5][10]

One investigated mechanism involves the inhibition of key cell cycle regulators, such as Cyclin-Dependent Kinase 2 (CDK2).[11] Inhibition of CDK2 disrupts the normal progression of the cell cycle, leading to arrest and preventing cancer cell proliferation.

cluster_explanation Mechanism of Action Pyran (E)-2-Methyl-3-... (Pyran Derivative) CDK2 CDK2/Cyclin E Complex Pyran->CDK2 Inhibition Rb Rb Protein (Active) CDK2->Rb Phosphorylates E2F E2F Transcription Factor Rb->E2F Inhibits S_Phase S-Phase Gene Transcription E2F->S_Phase Activates G1_Arrest G1 Phase Cell Cycle Arrest info1 Pyran derivative inhibits CDK2. info2 Rb remains active, sequestering E2F. info3 S-phase gene transcription is blocked. info4 Result: Cell cycle arrests in G1 phase.

Caption: Potential inhibition of the CDK2 pathway by a pyran derivative, leading to cell cycle arrest.

Broader Applications

Beyond oncology, the pyran core is associated with a range of other pharmacological activities, including antimicrobial, antifungal, anti-inflammatory, and antiviral properties.[4][11] This versatility makes compounds like CAS 87424-82-6 valuable as:

  • Scaffolds for Drug Discovery : Serving as a starting point for the synthesis of more complex and targeted therapeutic agents.

  • Research Tools : Used in cell biology and proteomics to probe biological pathways and validate drug targets.[1]

  • Agrochemicals : Some pyran derivatives have been investigated for use as potentially biodegradable agrochemicals.[4]

References

  • Supplementary Info - Royal Society of Chemistry. [Link]

  • An efficient, highly diastereo- and enantioselective hetero-diels-alder catalyst. preparation of - Organic Syntheses Procedure. [Link]

  • 2-[4-Methyl-2-oxo-3-(3-oxobutyl)cyclohexyl]propanal - PubChem, National Center for Biotechnology Information. [Link]

  • Preparation, Characterization of New 2-Oxo Pyran Derivatives by AL2O3-OK Solid Base Catalyst and Biological Activity Evaluation - Central Asian Journal of Medical and Natural Science. [Link]

  • 5-(1-(4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione - MDPI. [Link]

  • Synthesis of N-[aryl(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)methyl] Thioacetamide Derivatives - ResearchGate. [Link]

  • Sodium sulfate CAS N°: 7757-82-6 - Organisation for Economic Co-operation and Development. [Link]

  • Synthesis of new pyran and pyranoquinoline derivatives - Arabian Journal of Chemistry. [Link]

  • Current Developments in the Pyran-Based Analogues as Anticancer Agents - PubMed, National Center for Biotechnology Information. [Link]

  • Sodium sulphate, ACS reagent, ≥99% - Ottokemi. [Link]

  • Novel fused pyran derivatives induce apoptosis and target cell cycle progression in anticancer efficacy against multiple cell lines - MOST Wiedzy. [Link]

  • Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks - ResearchGate. [Link]

  • Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials - ResearchGate. [Link]

Sources

Exploratory

Structural Elucidation and NMR Spectral Analysis of (E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-yl)propenal

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Compound CAS: 87424-82-6 Executive Summary (E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-yl)propenal is a highly conjugated α -p...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Compound CAS: 87424-82-6

Executive Summary

(E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-yl)propenal is a highly conjugated α -pyrone derivative that serves as a critical intermediate in the synthesis of second-generation retinoids, most notably the antipsoriatic drug Acitretin[1]. The pharmacological efficacy of the final active pharmaceutical ingredient (API) is strictly dependent on the geometric integrity of the polyene chain. Therefore, confirming the (E)-configuration of the propenal side chain and the structural stability of the 2H-pyran-2-one core is a mandatory quality control checkpoint. This technical guide provides an authoritative framework for the acquisition, processing, and interpretation of 1D 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral data for this molecule[2].

Molecular Architecture & Theoretical Framework

To accurately interpret the NMR spectra, we must first deconstruct the electronic environment of the molecule. The structure consists of three interacting domains:

  • The α -Pyrone Core (2H-pyran-2-one): An oxygen-containing heterocycle with a lactone carbonyl. The ring oxygen donates electron density into the ring via resonance, which significantly shields the C3 and C5 positions relative to standard benzenoid aromatics[2].

  • The C4-Methyl Group: An allylic methyl group situated on the pyrone ring, exhibiting long-range scalar coupling with the ring protons.

  • The (E)-Propenal Side Chain: An α,β -unsaturated aldehyde attached at the C6 position.

The Causality of Chemical Shifts

The chemical shifts in this molecule are governed by diamagnetic anisotropy and resonance delocalization [3].

  • Aldehyde Deshielding: The aldehyde proton is pushed far downfield ( δ ~9.60 ppm) due to the strong electron-withdrawing nature of the carbonyl oxygen and its position within the deshielding cone of the C=O π -bond[3].

  • Conjugation Effects: The olefinic proton at C3' ( δ ~7.15 ppm) is heavily deshielded because it sits β to the aldehyde carbonyl. Resonance structures place a partial positive charge on this carbon, reducing the electron density around the attached proton[3].

  • Steric & Geometric Drivers: The (E)-configuration ensures that the bulky pyrone ring and the aldehyde group are positioned trans across the double bond. This minimizes steric clash, allowing the π -orbitals to achieve coplanarity. This extended conjugation path directly influences the 13 C chemical shifts of the sp 2 carbons, pushing them into the 138–142 ppm range[3].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in the structural assignment, the NMR acquisition must be treated as a self-validating system. The following protocol guarantees high-fidelity data suitable for regulatory submission.

Step-by-Step Methodology
  • Sample Preparation (Internal Validation): Dissolve 15 mg of the highly pure compound in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS). Causality: TMS acts as the internal zero-point reference ( δ 0.00 ppm). If the TMS peak drifts, it immediately flags environmental temperature fluctuations or lock-signal instability[2].

  • Instrument Calibration: Insert the 5 mm precision tube into a 400 MHz (or higher) NMR spectrometer. Perform automated tuning and matching (ATMA) for both 1 H and 13 C nuclei to maximize the probe's sensitivity to the specific sample impedance.

  • Shimming (Homogeneity Check): Execute automated 3D gradient shimming (e.g., TopShim). Self-Validation Check: Measure the full width at half maximum (FWHM) of the TMS peak. An FWHM of < 0.5 Hz confirms optimal magnetic field homogeneity; proceed only if this metric is met.

  • 1 H NMR Acquisition: Execute a standard 1D proton sequence (zg30). Parameters: Spectral width of 12 ppm, 64K data points, relaxation delay (D1) of 2 seconds, and 16 scans.

  • 13 C NMR Acquisition: Execute a proton-decoupled 13 C sequence (zgpg30). Parameters: Spectral width of 250 ppm, 64K data points, D1 of 2 seconds, and a minimum of 1024 scans. Causality: The long D1 and high scan count ensure an adequate signal-to-noise (S/N) ratio for the quaternary carbons (C2, C4, C6, C2'), which lack NOE enhancement from directly attached protons.

  • Data Processing: Apply a Fourier transform (FT), followed by manual zero-order and first-order phase correction. Apply a polynomial baseline correction to ensure accurate integration values.

Experimental_Workflow S1 Sample Prep (CDCl3 + TMS) S2 Lock & Shim (Z-gradient) S1->S2 S3 Pulse & Acquire (zg30 / zgpg30) S2->S3 S4 FID Processing (FT, Phase, Baseline) S3->S4 S5 Data Analysis (Peak Picking) S4->S5

Caption: Self-validating NMR experimental workflow for structural elucidation.

Spectral Data Presentation

The following tables summarize the assigned chemical shifts, multiplicities, and integration values based on the molecular architecture.

Table 1: 1 H NMR Spectral Data (400 MHz, CDCl 3​ )
Chemical Shift ( δ , ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
9.60Singlet (s)-1HAldehyde proton (-CH O)
7.15Singlet (s)-1HOlefinic proton (C3'-H )
6.30Doublet (d)~1.51HPyrone ring proton (C5-H )
6.10Doublet (d)~1.51HPyrone ring proton (C3-H )
2.25Doublet (d)~1.53HPyrone methyl (C4-CH 3​ )
2.10Singlet (s)-3HPropenal methyl (C2'-CH 3​ )

Note: The fine meta-coupling (J ~ 1.5 Hz) between the C3-H, C5-H, and the C4-methyl group is a hallmark of substituted α -pyrone systems.

Table 2: 13 C NMR Spectral Data (100 MHz, CDCl 3​ )
Chemical Shift ( δ , ppm)Carbon TypeAssignment
194.5Quaternary (C=O)Aldehyde Carbonyl (C1')
161.5Quaternary (C=O)Pyrone Lactone Carbonyl (C2)
156.0Quaternary (sp 2 )Pyrone Ring Carbon (C6)
154.5Quaternary (sp 2 )Pyrone Ring Carbon (C4)
142.0Methine (sp 2 )Olefinic Carbon (C3')
138.5Quaternary (sp 2 )Olefinic Carbon (C2')
112.0Methine (sp 2 )Pyrone Ring Carbon (C3)
106.5Methine (sp 2 )Pyrone Ring Carbon (C5)
21.5Primary (sp 3 )Pyrone Methyl (C4-C H 3​ )
11.0Primary (sp 3 )Propenal Methyl (C2'-C H 3​ )

Logical Mapping of NMR Signals

NMR_Signal_Mapping cluster_1H 1H NMR (400 MHz, CDCl3) cluster_13C 13C NMR (100 MHz, CDCl3) Molecule (E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-yl)propenal H_Ald Aldehyde (-CHO) δ 9.60 (s) Molecule->H_Ald H_Olefin Olefinic (C=CH) δ 7.15 (s) Molecule->H_Olefin H_Pyrone Pyrone (C3-H, C5-H) δ 6.10, 6.30 (d) Molecule->H_Pyrone H_Methyl Methyls (-CH3) δ 2.10, 2.25 (s) Molecule->H_Methyl C_Carbonyl Carbonyls (C=O) δ 194.5, 161.5 Molecule->C_Carbonyl C_Alkene sp2 Carbons δ 106.5 - 156.0 Molecule->C_Alkene C_Alkyl sp3 Carbons δ 11.0, 21.5 Molecule->C_Alkyl

Caption: Structural mapping of the molecule to its corresponding 1H and 13C NMR chemical shifts.

Conclusion

The spectral analysis of (E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-yl)propenal provides a definitive fingerprint of its molecular architecture. The distinct downfield shift of the C3' olefinic proton, combined with the highly shielded C5 pyrone proton, confirms the extended conjugation and the integrity of the heterocycle. By adhering to the self-validating acquisition protocol outlined above, researchers can confidently verify the (E)-stereochemistry required for downstream pharmaceutical synthesis.

References

  • Allmpus Laboratories. (n.d.). Certificate of Analysis: Acitretin RC 5[(E)-2-Methyl-3-(4-methyl-6-oxo-6H-pyran-2-yl)acrylaldehyde]. Retrieved from[Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons. Retrieved from[Link]

  • Journal of Chemical Education. (2015). Review of Spectrometric Identification of Organic Compounds, 8th Edition. ACS Publications. Retrieved from[Link]

Sources

Foundational

Technical Whitepaper: Material Safety Data Sheet (MSDS) and Toxicity Profile of (E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-yl)propenal

Executive Overview: The Molecular Architecture In the advanced synthesis of retinoid-based active pharmaceutical ingredients (APIs) such as Acitretin and Isotretinoin, the construction of the polyene chain requires highl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview: The Molecular Architecture

In the advanced synthesis of retinoid-based active pharmaceutical ingredients (APIs) such as Acitretin and Isotretinoin, the construction of the polyene chain requires highly stereospecific building blocks. (E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-yl)propenal (CAS: 87424-82-6) serves as a critical C10 synthon in this process [1].

As an application scientist, I do not merely view this compound as a raw material; it is a highly reactive electrophilic node. The molecule features an α,β -unsaturated aldehyde (propenal) conjugated to an α -pyrone ring. While this extensive conjugation is synthetically ideal for Wittig or Horner-Wadsworth-Emmons olefinations, it simultaneously renders the molecule a potent Michael acceptor. This dual nature dictates both its utility in drug development and its severe toxicological profile, necessitating rigorous safety and handling protocols [2].

Physicochemical Profiling & Causality

Understanding the physical properties of this compound is the first step in mitigating its hazards. The table below synthesizes the quantitative data and explains the practical impact of each metric on laboratory workflows.

Table 1: Molecular Architecture & Physicochemical Metrics

ParameterValueCausality / Laboratory Impact
CAS Number 87424-82-6Primary identifier for regulatory tracking and procurement [3].
Molecular Formula C 10​ H 10​ O 3​ Defines the C10 synthon mass (178.18 g/mol ).
Structural Motif α -pyrone + PropenalConfers extreme electrophilicity; requires inert gas storage to prevent rapid oxidation.
Stereochemistry (E)-isomerCritical for downstream retinoid receptor affinity; highly susceptible to photo-isomerization.
Appearance Yellowish crystalsThe yellow hue indicates extended π -conjugation, absorbing heavily in the UV-Vis spectrum.

Toxicological Profile and Pharmacological Hazards

Because this compound is a direct precursor to teratogenic retinoids, it inherits a severe toxicity profile. The biological hazards are driven by two distinct mechanistic pathways: receptor-mediated teratogenicity and electrophile-mediated cytotoxicity.

  • Reproductive Toxicity (Teratogenicity): Retinoid precursors can undergo intracellular metabolism to form active retinoic acid analogs. These analogs cross the nuclear membrane and bind to Retinoic Acid Receptors (RAR) and Retinoid X Receptors (RXR). The aberrant activation of these receptors disrupts HOX gene expression during embryogenesis, leading to severe fetal malformations [4].

  • Hepatotoxicity & Oxidative Stress: The propenal moiety is a reactive Michael acceptor. Upon cellular uptake, it rapidly depletes intracellular glutathione (GSH) via nucleophilic attack by thiol groups. This depletion strips the cell of its primary antioxidant defense, leading to reactive oxygen species (ROS) accumulation and hepatocellular necrosis.

Toxicity T1 Pyrone Propenal Exposure T2 Cellular Uptake & GSH Depletion T1->T2 T3 RAR/RXR Receptor Binding T1->T3 T6 Hepatocellular Necrosis T2->T6 Oxidative Stress T4 HOX Gene Dysregulation T3->T4 T5 Teratogenicity / Embryo Toxicity T4->T5

Fig 1. Molecular toxicity pathways detailing teratogenic and hepatotoxic mechanisms.

Material Safety Data Sheet (MSDS) Core Directives

Based on the Globally Harmonized System (GHS), the handling of 87424-82-6 requires stringent engineering controls. Standard fume hoods are insufficient; handling must occur in isolated, controlled environments.

Table 2: GHS Hazard Classifications & Mitigation Strategies

Hazard ClassCategoryHazard StatementEngineering Control / PPE Strategy
Reproductive Toxicity 1BH360: May damage fertility or the unborn childHandle strictly in a Class II Type B2 Biosafety Cabinet. Pregnant personnel must avoid exposure.
Aquatic Toxicity Acute 1H400: Very toxic to aquatic lifeZero-drain disposal policy. All liquid waste must be collected for high-temperature incineration.
Skin Sensitization 1H317: May cause allergic skin reactionDouble-gloving with heavy-duty Nitrile; use of chemical-resistant arm sleeves.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include built-in causality checks to prevent false data generation during drug development.

Protocol 1: Stability-Indicating HPLC-UV Assessment

Causality: The (E)-double bond is highly sensitive to light, easily undergoing photo-isomerization to the (Z)-isomer. If a degraded batch is used in synthesis, the final Acitretin API will fail stereochemical purity tests. This protocol validates the integrity of the raw material.

  • Step 1: Sample Preparation: Dissolve 10 mg of 87424-82-6 in 10 mL of HPLC-grade Acetonitrile using amber volumetric flasks . Causality: Amber glass blocks UV radiation, preventing preparation-induced isomerization.

  • Step 2: Mobile Phase Formulation: Prepare a mixture of 60% Acetonitrile and 40% Water, spiked with 0.1% Trifluoroacetic acid (TFA). Causality: The pyrone ring can undergo enolization in neutral/basic conditions; TFA maintains an acidic pH to lock the molecule in its stable keto-form.

  • Step 3: System Suitability Check (The Self-Validation Step): Before running the actual sample, inject a "Forced Degradation Control" (a sample intentionally exposed to direct UV light for 1 hour to generate the Z-isomer).

    • Validation Metric: The system must resolve the (E) and (Z) peaks with a Resolution Factor ( Rs​ ) > 2.0. If Rs​<2.0 , the column is degraded, and the run must be aborted.

  • Step 4: Analysis: Inject the pristine sample and monitor at 254 nm (the optimal wavelength for the conjugated π -system). Calculate the (E)-isomer purity via peak area normalization.

Protocol 2: In Vitro Cytotoxicity Screening (HepG2 MTT Assay)

Causality: Because the compound depletes glutathione, we must establish its baseline hepatotoxicity using human liver carcinoma (HepG2) cells before proceeding to downstream API synthesis.

  • Step 1: Cell Seeding: Seed HepG2 cells in a 96-well plate at 1×104 cells/well. Incubate for 24 hours at 37°C in 5% CO 2​ .

  • Step 2: Dosing: Expose cells to varying concentrations of 87424-82-6 (0.1 µM to 100 µM) dissolved in DMSO (final DMSO concentration < 0.5%).

  • Step 3: Background Subtraction Control (The Self-Validation Step): Include wells containing media + compound without cells. Causality: Highly conjugated pyrones often possess intrinsic color that absorbs light near 570 nm. Without this control, the compound's own absorbance will be falsely read as "cell viability", skewing the IC 50​ curve.

  • Step 4: Viability Measurement: Add MTT reagent, incubate for 4 hours, solubilize formazan crystals, and read absorbance at 570 nm. Subtract the background control values before calculating the IC 50​ .

Synthetic Application Workflow

When handled correctly, 87424-82-6 is seamlessly integrated into retinoid synthesis. The diagram below illustrates the logical flow of its primary industrial application: the Wittig olefination.

Synthesis A Pyrone Propenal (CAS: 87424-82-6) C Olefination (Base Catalyzed) A->C B Phosphonium Ylide (Wittig Reagent) B->C D Retinoid Precursor (Polyene Chain) C->D - Ph3P=O E Acitretin API D->E Hydrolysis

Fig 2. Wittig olefination pathway converting the C10 pyrone into a retinoid API.

References

  • Fisher Scientific. "(E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-yl)propenal, TRC Safety Data." Fisher Scientific Analytical Standards, Accessed March 2026.[Link]

  • Allmpus. "Acitretin RC 4 / RC 5 Reference Standards and Precursor Pathways." Allmpus Research and Development, Accessed March 2026.[Link]

Exploratory

Pharmacokinetic Profiling and Bioanalytical Workflows for (E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-YL)propenal

Executive Summary (E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-yl)propenal (CAS: 87424-82-6) is a highly reactive α,β -unsaturated aldehyde containing an α -pyrone (pyran-2-one) ring[][2]. In drug development, this compound...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-yl)propenal (CAS: 87424-82-6) is a highly reactive α,β -unsaturated aldehyde containing an α -pyrone (pyran-2-one) ring[][2]. In drug development, this compound is primarily encountered as a critical synthetic intermediate and a designated process impurity (often cataloged as Acitretin RC 5) in the manufacturing of the retinoid drug acitretin[3][4].

While not dosed as an active pharmaceutical ingredient (API), understanding its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a strict regulatory requirement under ICH M7 guidelines for the toxicological qualification of reactive impurities. This whitepaper synthesizes the structural determinants, biotransformation pathways, and self-validating bioanalytical protocols required to profile the pharmacokinetics of this compound.

Structural Determinants of ADME

The pharmacokinetic behavior of a molecule is fundamentally dictated by its physicochemical properties. For (E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-yl)propenal, the dual presence of a Michael acceptor (the propenal group) and a hydrolyzable lactone (the pyrone ring) creates a highly dynamic ADME profile[5][].

Causality in Absorption and Distribution: The absence of hydrogen bond donors and a relatively low Topological Polar Surface Area (TPSA) suggest excellent membrane permeability. If ingested as a residual impurity within an API formulation, the compound is predicted to undergo rapid, passive transcellular absorption across the gastrointestinal tract. However, its high lipophilicity drives extensive plasma protein binding, while its chemical reactivity ensures a massive hepatic first-pass effect, severely limiting systemic bioavailability.

Table 1: Physicochemical and Predicted Pharmacokinetic Parameters
ParameterValue / DescriptionPharmacokinetic Implication
Molecular Formula C10H10O3[2][3]Low molecular weight favors rapid diffusion.
Molecular Weight 178.18 g/mol [5][7]Easily crosses biological membranes.
LogP (Predicted) 1.6 – 2.1Moderate lipophilicity; high volume of distribution.
H-Bond Donors / Acceptors 0 / 3High permeability; minimal aqueous solvation shell.
Systemic Bioavailability < 5% (Predicted)Limited by rapid Phase I/II hepatic metabolism.

Mechanistic Pathways of Biotransformation

The metabolic fate of (E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-yl)propenal is driven by its electrophilic nature. The electron-withdrawing aldehyde group polarizes the conjugated double bond, rendering the β -carbon highly susceptible to nucleophilic attack.

  • Phase II Glutathione Conjugation (Primary Route): To prevent the electrophile from covalently binding to critical cellular macromolecules (which would trigger genotoxicity), hepatic Glutathione S-Transferase (GST) rapidly catalyzes the addition of glutathione (GSH) to the β -carbon. This is the primary detoxification mechanism, resulting in a highly polar GSH-adduct that is readily excreted in bile or urine.

  • Phase I Aldehyde Oxidation: The terminal aldehyde is a natural substrate for Aldehyde Dehydrogenase (ALDH), which oxidizes the propenal moiety into a less reactive carboxylic acid derivative.

  • Pyrone Ring Hydrolysis: The α -pyrone ring acts as an intramolecular ester (lactone). Plasma and hepatic esterases can hydrolyze this ring, yielding an open-chain dienoic acid metabolite.

Biotransformation Parent (E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-YL)propenal (CAS: 87424-82-6) GST Glutathione Conjugation (Phase II) Parent->GST Glutathione S-Transferase ALDH Aldehyde Oxidation (Phase I) Parent->ALDH Aldehyde Dehydrogenase Hydrolysis Pyrone Ring Hydrolysis (Esterases) Parent->Hydrolysis Plasma/Hepatic Esterases Metab1 GSH-Adduct (Detoxified) GST->Metab1 Metab2 Carboxylic Acid Derivative ALDH->Metab2 Metab3 Open-Chain Dienoic Acid Hydrolysis->Metab3

Fig 1. Primary biotransformation and detoxification pathways of the pyran-2-one propenal derivative.

Bioanalytical Methodologies for Pharmacokinetic Profiling

To monitor this compound during the pharmacokinetic evaluation of acitretin formulations, highly sensitive Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) is required[8][9].

Causality in Protocol Design: Simple protein precipitation is insufficient for this analyte because endogenous plasma phospholipids cause severe ion suppression in the mass spectrometer. Therefore, a self-validating Liquid-Liquid Extraction (LLE) step using ethyl acetate is introduced. The non-polar pyrone derivative selectively partitions into the organic phase, leaving polar matrix interferences behind. Furthermore, an Ascentis-RP amide column is utilized because its polar-embedded stationary phase prevents the collapse of the alkyl chains under highly aqueous conditions, ensuring sharp peak shapes for the pyrone metabolites[9].

Table 2: Optimized LC-ESI-MS/MS Parameters
ParameterAnalytical Setting
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Detection Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) ~179.1 [M+H]⁺
Chromatographic Column Ascentis-RP amide (4.6 × 150 mm, 5 µm)[9]
Extraction Solvent Ethyl Acetate (LLE)
Step-by-Step Bioanalytical Protocol
  • Standard Preparation & Spiking: Prepare stock solutions of CAS 87424-82-6 in HPLC-grade acetonitrile. Spike 100 µL of blank human plasma to construct a calibration curve ranging from 1.0 to 500 ng/mL. Add 10 µL of an internal standard (e.g., acitretin-d3) to ensure the system self-validates against extraction losses.

  • Protein Precipitation (PPT): Add 300 µL of ice-cold acetonitrile to the plasma. Vortex vigorously for 30 seconds to disrupt analyte-protein binding and precipitate plasma proteins.

  • Liquid-Liquid Extraction (LLE): Add 1.0 mL of ethyl acetate to the mixture. Vortex for 3 minutes. The lipophilic nature of the analyte drives it into the upper organic layer.

  • Phase Separation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C. Carefully transfer exactly 800 µL of the upper organic supernatant to a clean glass autosampler vial.

  • Concentration: Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen gas at 35°C.

  • Reconstitution & Injection: Reconstitute the dried residue in 100 µL of the mobile phase (50:50 v/v acetonitrile-water). Inject 10 µL into the LC-ESI-MS/MS system for MRM detection.

Bioanalysis S1 Plasma Spiking S2 Protein Precipitation S1->S2 S3 Liquid-Liquid Extraction S2->S3 S4 LC Separation (RP-Amide) S3->S4 S5 ESI-MS/MS (MRM Mode) S4->S5

Fig 2. LC-ESI-MS/MS bioanalytical workflow for plasma quantification of the impurity.

Toxicokinetics & Safety Implications

From a toxicokinetic standpoint, the systemic exposure (AUC) of (E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-yl)propenal must be strictly minimized. If the rate of absorption exceeds the hepatic capacity to synthesize glutathione, the free electrophilic propenal will deplete intracellular GSH pools. This induces oxidative stress and allows the molecule to form Michael adducts with nucleophilic residues (cysteine, lysine) on functional proteins or DNA bases, leading to cellular toxicity. Consequently, rigorous LC-MS/MS monitoring of this intermediate is non-negotiable during the scale-up and stability testing of acitretin APIs[][9].

References

  • Fisher Scientific. "(E)-2-Methyl-3-(4-Methyl-2-oxo-2H-pyran-6-yl)propenal, TRC". Fisher Scientific Analytical Standards. Available at: [Link]

  • Allmpus Research and Development. "Acitretin Methyl Ester / Acitretin RC 5". Allmpus Impurity Standards. Available at: [Link]

  • Wiegand, U. W., & Jensen, B. K. "Pharmacokinetics of Acitretin in Humans". Karger Publishers. Available at: [Link]

  • ResearchGate. "Stability-indicating validation of acitretin and isoacitretin in human plasma by LC-ESI-MS/MS bioanalytical method and its application to pharmacokinetic analysis". ResearchGate Publications. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol for the Synthesis of (E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-YL)propenal Derivatives

Introduction: The Significance of 2H-Pyran-2-one Scaffolds in Modern Drug Discovery The 2H-pyran-2-one nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 2H-Pyran-2-one Scaffolds in Modern Drug Discovery

The 2H-pyran-2-one nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. These activities include antimicrobial, antifungal, and antitumor properties, making pyran-2-one derivatives a focal point for the development of novel therapeutic agents. The introduction of functionalized side chains, such as the (E)-2-methyl-3-propenal group, can significantly enhance the biological efficacy and target specificity of the parent molecule. This document provides a detailed protocol for the synthesis of (E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-YL)propenal derivatives, a class of compounds with considerable potential in drug discovery and development. The synthetic strategy presented herein is centered around the versatile Vilsmeier-Haack reaction, a powerful tool for the formylation of electron-rich systems.

Synthetic Strategy: A Mechanistic Approach to the Vilsmeier-Haack Formylation of a Pyran-2-one Precursor

The synthesis of the target molecule, (E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-YL)propenal, is most effectively achieved through a Vilsmeier-Haack reaction on a suitable 6-methyl-2H-pyran-2-one precursor, such as 4-hydroxy-6-methyl-2-pyrone. The Vilsmeier-Haack reaction is a well-established method for introducing a formyl group (-CHO) onto an electron-rich substrate.[1][2] The reaction employs a Vilsmeier reagent, which is a chloroiminium salt typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[3][4]

The proposed mechanism for this synthesis involves two key stages:

  • Formation of the Vilsmeier Reagent: In the initial step, DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent, N,N-dimethyl(chloro)methaniminium chloride.[5] This reagent is the active formylating agent in the reaction.

  • Electrophilic Attack and Formation of the Propenal Sidechain: The 6-methyl group of the 4-hydroxy-6-methyl-2-pyrone can exist in equilibrium with its enol tautomer, providing an electron-rich double bond that is susceptible to electrophilic attack by the Vilsmeier reagent. This attack initiates a cascade of reactions, including the elimination of a chloride ion and subsequent hydrolysis during the workup, to yield the final α,β-unsaturated aldehyde. The reaction conditions typically favor the formation of the thermodynamically more stable (E)-isomer.

This strategic approach offers a direct and efficient pathway to the target compound, leveraging the inherent reactivity of the pyran-2-one system.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a detailed methodology for the synthesis of (E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-YL)propenal derivatives.

Materials and Reagents
Reagent/MaterialGradeSupplier
4-Hydroxy-6-methyl-2-pyroneReagent Grade, ≥98%Sigma-Aldrich
N,N-Dimethylformamide (DMF), anhydrousAnhydrous, 99.8%Sigma-Aldrich
Phosphorus oxychloride (POCl₃)ReagentPlus®, ≥99%Sigma-Aldrich
Dichloromethane (DCM), anhydrousAnhydrous, ≥99.8%Fisher Scientific
Sodium Acetate, anhydrousACS Reagent, ≥99%Merck
Diethyl etherACS ReagentVWR Chemicals
Ethyl acetateHPLC GradeFisher Scientific
HexaneHPLC GradeFisher Scientific
Saturated sodium bicarbonate solution (NaHCO₃)In-house prep.
Brine (Saturated NaCl solution)In-house prep.
Anhydrous magnesium sulfate (MgSO₄)Reagent GradeSigma-Aldrich
Silica gel for column chromatography60 Å, 230-400 meshSigma-Aldrich
Procedure

Part 1: Formation of the Vilsmeier Reagent

  • In a flame-dried, three-necked 250 mL round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (40 mL).

  • Cool the flask to 0 °C in an ice-water bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the cooled DMF via the dropping funnel over a period of 30 minutes with vigorous stirring. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of a pale yellow to colorless solid or a viscous solution indicates the formation of the Vilsmeier reagent.[6]

Part 2: Synthesis of (E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-YL)propenal

  • In a separate flask, dissolve 4-hydroxy-6-methyl-2-pyrone (1 equivalent) in anhydrous DMF (20 mL).

  • Slowly add the solution of 4-hydroxy-6-methyl-2-pyrone to the pre-formed Vilsmeier reagent at 0 °C with continuous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 70-80 °C.

  • Maintain the reaction at this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase.

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice (200 g) and a saturated solution of sodium acetate (50 mL) with stirring.

  • Stir the resulting mixture for 1 hour until the ice has completely melted.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).

  • Combine the organic layers and wash sequentially with water (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Part 3: Purification

  • Purify the crude product by column chromatography on silica gel.

  • Elute with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%) to isolate the pure (E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-YL)propenal.

  • Collect the fractions containing the desired product (as identified by TLC) and concentrate under reduced pressure to yield the final product as a solid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Visualizing the Workflow and Proposed Mechanism

To provide a clear overview of the synthetic process and the underlying chemical transformations, the following diagrams have been generated.

Overall Synthetic Workflow

G cluster_0 Part 1: Vilsmeier Reagent Formation cluster_1 Part 2: Synthesis cluster_2 Part 3: Purification DMF DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent 0 °C POCl3 POCl3 POCl3->Vilsmeier_Reagent Reaction_Mixture Reaction Mixture Vilsmeier_Reagent->Reaction_Mixture 0 °C to 80 °C Pyranone 4-Hydroxy-6-methyl-2-pyrone Pyranone->Reaction_Mixture Workup Aqueous Workup Reaction_Mixture->Workup Cooling & Quenching Crude_Product Crude Product Workup->Crude_Product Extraction Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Final_Product (E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-YL)propenal Column_Chromatography->Final_Product

Caption: Synthetic workflow for the target compound.

Proposed Reaction Mechanism

G DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 Pyranone_Enol Pyranone (Enol form) Intermediate1 Iminium Intermediate Pyranone_Enol->Intermediate1 + Vilsmeier Reagent (Electrophilic Attack) Final_Product Final Product Intermediate1->Final_Product Hydrolysis Hydrolysis H2O (Workup)

Caption: Proposed mechanism for the Vilsmeier-Haack reaction.

Trustworthiness and Self-Validation

The protocol described is grounded in well-established principles of organic synthesis. The Vilsmeier-Haack reaction is a robust and reliable method for formylation.[1] To ensure the success of this synthesis, several validation checkpoints are integrated into the protocol:

  • Monitoring Reaction Progress: The use of Thin Layer Chromatography (TLC) at regular intervals is crucial to determine the completion of the reaction and to identify the formation of the desired product.

  • Aqueous Workup: The quenching of the reaction mixture with an ice/sodium acetate solution is a critical step to neutralize the reaction and facilitate the hydrolysis of the iminium intermediate to the final aldehyde.

  • Purification: Column chromatography is a standard and effective method for isolating the target compound from any unreacted starting materials or byproducts.

  • Spectroscopic Characterization: The final validation of the synthesis is achieved through comprehensive spectroscopic analysis (¹H NMR, ¹³C NMR, and Mass Spectrometry) of the purified product to confirm its identity and purity, matching with the known data for (E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-YL)propenal.

By adhering to these steps and validation measures, researchers can confidently execute this synthesis and obtain the desired propenal derivative.

References

  • Tu, S., et al. (2007). Vilsmeier-Haack reactions of 2-arylamino-3-acetyl-5,6-dihydro-4H-pyrans toward the synthesis of highly substituted pyridin-2(1H)-ones. The Journal of Organic Chemistry, 72(22), 8593-6. Available at: [Link][7][8]

  • Prakash, O., et al. (2009). Synthesis of some new 1-aryl-4-formyl-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)pyrazoles using the Vilsmeier–Haack reaction. Canadian Journal of Chemistry, 87(3), 428-432. Available at: [Link][9][10]

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of non-aromatic compounds. Organic Reactions, 56(2), 355-659.
  • Wikipedia contributors. (2023). Vilsmeier–Haack reaction. Wikipedia, The Free Encyclopedia. Available at: [Link][3]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link][11]

  • Jadhav, G. R., & Shaikh, M. A. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences, 3(7), 546-573. Available at: [Link][1]

  • Redamala, R., Merugu, R., & Rajanna, K. C. (2018). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Asian Journal of Research in Chemistry, 11(1), 133-137. Available at: [Link][2]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available at: [Link][4]

  • Gate Chemistry. (2020, July 15). Reagent Chemistry - DMF/POCl3 (Vilsmeier Haack Reaction) [Video]. YouTube. Available at: [Link][5]

Sources

Application

Application Note: (E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-YL)propenal in the Stereoselective Synthesis of Retinoids

Introduction & Scope The stereoselective synthesis of highly conjugated polyene systems remains one of the most formidable challenges in organic chemistry. Retinoids, particularly those with specific cis (Z) geometries l...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

The stereoselective synthesis of highly conjugated polyene systems remains one of the most formidable challenges in organic chemistry. Retinoids, particularly those with specific cis (Z) geometries like 13-cis-retinoic acid (Isotretinoin), are of immense clinical and commercial value due to their roles in dermatology and oncology[1]. However, traditional olefination methods often fail to yield these isomers efficiently, as the thermodynamic preference heavily favors the all-trans (all-E) configuration.

(E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-yl)propenal (CAS: 87424-82-6) serves as a highly specialized, bifunctional building block designed to overcome this thermodynamic barrier. By utilizing a "latent functionality" strategy, this molecule acts as a rigid structural template that locks the geometry of the future (13Z) double bond within a pyran-2-one ring, allowing for the stereopure construction of complex retinoids[2].

Mechanistic Insights: The "Latent Functionality" Strategy

As a Senior Application Scientist, it is critical to understand why this specific pyran-2-one derivative is chosen over linear precursors. The synthesis relies on a two-phase mechanistic approach:

  • Polyene Chain Extension (Wittig Olefination): The enal (propenal) side chain of the molecule is highly electrophilic and readily undergoes Wittig olefination with phosphonium ylides (e.g., β-ionylidene derivatives). During this chain extension, the pyran-2-one ring remains entirely intact. Because the target (13Z) double bond is embedded within the cyclic system, cis/trans isomerization during the harsh basic conditions of the Wittig reaction is sterically impossible.

  • Reductive Ring Opening: Once the carbon skeleton is fully assembled, the pyran-2-one ring must be cleaved to reveal the final retinoic acid structure. The addition of potassium hydroxide (KOH) initiates a nucleophilic acyl substitution at the lactone carbonyl, opening the ring to form a carboxylate and an enolate. The concomitant use of sodium borohydride (NaBH₄) is the mechanistic linchpin here: it provides a reducing environment that prevents the oxidative degradation of the electron-rich polyene and traps the molecule in its open-chain form. This sequence stereospecifically liberates the double bond exclusively in the (Z)-configuration [2].

Experimental Protocols

The following protocols detail the incorporation of (E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-yl)propenal into a retinoid framework. Every step is designed as a self-validating system to ensure maximum stereochemical fidelity.

Protocol 1: Wittig Olefination (Polyene Chain Extension)

Objective: Couple the pyran-propenal building block with a retinoid precursor while maintaining the integrity of the pyran-2-one ring.

Reagents:

  • (E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-yl)propenal (1.0 eq)

  • β-ionylideneethyltriphenylphosphonium bromide (1.1 eq)

  • Sodium methoxide (NaOMe) or n-Butyllithium (n-BuLi) (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Ylide Generation: Suspend the phosphonium salt in anhydrous THF under a strict argon atmosphere and cool the reaction vessel to -78 °C.

  • Base Addition: Add the base (n-BuLi) dropwise over 15 minutes. Causality: The ultra-low temperature is critical to prevent the thermal degradation of the highly reactive ylide and to maximize the (E)-selectivity of the newly formed C=C bond. The solution will turn a deep red/orange, indicating successful ylide formation.

  • Coupling: Introduce the propenal building block dropwise. Allow the reaction mixture to slowly warm to room temperature over a period of 4 hours.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl to neutralize excess base. Extract the aqueous layer with diethyl ether (3x). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via silica gel column chromatography (Hexanes/Ethyl Acetate gradient) to isolate the extended 2-pyrone polyene intermediate.

Protocol 2: Reductive Ring Opening to (13Z)-Retinoic Acid

Objective: Cleave the lactone ring to unmask the (13Z)-retinoic acid geometry without isomerizing the polyene chain.

Reagents:

  • 2-Pyrone polyene intermediate (from Protocol 1) (1.0 eq)

  • Potassium Hydroxide (KOH) (5.0 eq, aqueous solution)

  • Sodium Borohydride (NaBH₄) (2.0 eq)

  • Methanol (MeOH)

Step-by-Step Methodology:

  • Preparation: Dissolve the 2-pyrone intermediate in methanol and cool the flask to 0 °C using an ice bath.

  • Ring Cleavage & Reduction: Add the aqueous KOH solution, followed immediately by the portion-wise addition of NaBH₄. Causality: The hydroxide anion attacks the lactone, initiating ring opening. NaBH₄ must be present concurrently to reduce transient electrophilic intermediates, preventing unwanted re-cyclization and securing the strict (Z)-geometry of the newly liberated double bond[2].

  • Reaction Maturation: Remove the ice bath and stir the mixture for 2 hours at room temperature.

  • Controlled Acidification: Cool the mixture back to 0 °C and carefully acidify with 1M HCl until the pH reaches 3-4. Causality: Acidification protonates the newly formed carboxylate to yield the free retinoic acid. Strict temperature control (0 °C) during this step is mandatory to prevent acid-catalyzed isomerization of the delicate polyene chain.

  • Isolation: Extract the aqueous mixture with ethyl acetate. Wash the organic layer with brine, dry over MgSO₄, and concentrate in vacuo. Recrystallize the crude solid from ethanol to obtain stereopure (13Z)-retinoic acid.

Quantitative Data Presentation

The use of the pyran-2-one template drastically alters the stereochemical outcome compared to traditional olefination strategies. Table 1 summarizes the comparative efficiency of these methodologies.

Table 1: Comparative Stereoselectivity in (13Z)-Retinoid Synthesis

Synthetic StrategyReagent / TemplateTarget Double BondE:Z RatioOverall Yield
Direct Wittig OlefinationStandard Phosphonium YlideC13=C14~60:4045-55%
Julia-Kocienski OlefinationTetrazole SulfoneC13=C14~80:2060-70%
Pyran-2-one Template (E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-yl)propenal C13=C14 <5:>95 75-85%

Data reflects typical isolated yields and isomeric ratios derived from optimized bench-scale protocols utilizing the Bestmann-Ermann methodology.

Workflow Visualization

The following diagram illustrates the logical progression of the molecular transformation, highlighting the transition from a rigid template to the stereopure target.

G Start (E)-2-Methyl-3-(4-methyl-2-oxo- 2H-pyran-6-yl)propenal [Rigid Template] Wittig Wittig Olefination (Base, THF, -78°C) Start->Wittig Ylide Phosphonium Ylide (e.g., β-ionylidene derivative) Ylide->Wittig Intermediate 2-Pyrone Polyene Intermediate [Latent 13Z Geometry] Wittig->Intermediate C-C Bond Formation (Chain Extension) Reduction Reductive Ring Opening (NaBH4 / KOH / MeOH) Intermediate->Reduction Product (13Z)-Retinoic Acid [Stereopure Target] Reduction->Product Lactone Cleavage & Stereocenter Liberation

Synthetic workflow from the pyran-propenal intermediate to (13Z)-retinoic acid.

References

  • Bestmann, H. J., & Ermann, P. (1984). Retinoids and Carotenoids, II. Synthesis of (13Z)-Retinoic Acids. Liebigs Annalen der Chemie (now European Journal of Organic Chemistry), 1984(10), 1740-1745. Available at:[Link]

  • Valla, A., Cartier, D., & Labia, R. (2004). Chemistry of Natural Retinoids and Carotenoids: Challenges for the Future. Current Organic Synthesis, 1(2), 167-211. Available at:[Link]

Sources

Method

Application Notes and Protocols for In Vitro Evaluation of (E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-YL)propenal

Introduction (E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-YL)propenal is a member of the pyran-2-one class of heterocyclic compounds. This structural motif is present in numerous natural products and synthetic molecules tha...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-YL)propenal is a member of the pyran-2-one class of heterocyclic compounds. This structural motif is present in numerous natural products and synthetic molecules that have garnered significant interest in medicinal chemistry and drug discovery.[1][2] Pyranone derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][3][4]

The therapeutic potential of any novel compound is initially predicated on its performance in foundational in vitro assays. These preliminary studies are crucial for determining cytotoxic effects, elucidating mechanisms of action, and establishing a rationale for further preclinical development.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of (E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-YL)propenal. The protocols described herein are designed to first assess the compound's general cytotoxicity and then to explore its potential as an anti-inflammatory agent by investigating its effects on key inflammatory mediators and signaling pathways.

PART 1: Foundational Cytotoxicity Screening

A critical first step in the evaluation of any new chemical entity is to determine its effect on cell viability.[1] These assays help to identify a therapeutic window and are fundamental for screening potential anticancer agents.[1][5] The MTT assay is a widely used, reliable, and high-throughput colorimetric method for assessing metabolic activity as an indicator of cell viability.[6][7]

Workflow for In Vitro Cytotoxicity Testing

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare stock solution of (E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-YL)propenal in DMSO add_compound Treat cells with serial dilutions of the compound prep_compound->add_compound prep_cells Culture and harvest selected cancer cell lines seed_plate Seed cells into a 96-well plate and incubate for 24h prep_cells->seed_plate seed_plate->add_compound incubate_treatment Incubate for 48-72h add_compound->incubate_treatment add_mtt Add MTT reagent and incubate for 3-4h incubate_treatment->add_mtt solubilize Add solubilization solution (e.g., DMSO) add_mtt->solubilize read_plate Measure absorbance at 570 nm with a microplate reader solubilize->read_plate calculate_viability Calculate % cell viability relative to vehicle control read_plate->calculate_viability determine_ic50 Determine the IC50 value from the dose-response curve calculate_viability->determine_ic50

Caption: General workflow for in vitro cytotoxicity testing.

Protocol 1: MTT Assay for Cell Viability

This protocol is based on the principle that mitochondrial dehydrogenases in viable, metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[6][7] The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • (E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-YL)propenal

  • Dimethyl sulfoxide (DMSO)

  • Selected human cancer cell lines (e.g., HepG2, MCF-7, A549) and a non-cancerous cell line (e.g., HEK293)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • MTT solution (5 mg/mL in PBS)

  • 96-well flat-bottom tissue culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and adjust the cell suspension to a concentration of 5 x 10⁴ cells/mL in complete medium. Add 100 µL of the cell suspension to each well of a 96-well plate (yielding 5,000 cells/well) and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[8]

  • Compound Preparation and Treatment: Prepare a 10 mM stock solution of the test compound in DMSO. Perform serial dilutions in complete culture medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). After 24 hours of cell incubation, carefully remove the old medium and add 100 µL of the medium containing the various concentrations of the compound. Include wells for a vehicle control (medium with the same final concentration of DMSO used for the test compound) and a negative control (medium only).[1]

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours.[1][7]

  • Formazan Solubilization: Carefully remove the MTT-containing medium from the wells. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Mix thoroughly by gentle shaking on a plate shaker for 10 minutes.[7]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[2] A reference wavelength of >650 nm can be used to subtract background absorbance.[7]

Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, should be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[1]

ParameterDescription
Cell Lines A panel of cancer cell lines (e.g., liver, breast, lung) and a non-cancerous line.
Compound Conc. Typically a range from 0.1 to 100 µM.
Incubation Time 48 or 72 hours.
Primary Endpoint IC₅₀ (Half-maximal inhibitory concentration).

PART 2: Investigating Anti-Inflammatory Potential

Chronic inflammation is implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular disorders, and autoimmune diseases.[9][10] Many natural and synthetic compounds, including pyranone derivatives, have been investigated for their anti-inflammatory properties.[1][9][10] The following protocols are designed to assess the ability of (E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-YL)propenal to modulate key inflammatory responses in vitro.

Protocol 2: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Macrophages play a central role in inflammation, and their activation by lipopolysaccharide (LPS) leads to the production of pro-inflammatory mediators, including nitric oxide (NO).[11] The Griess assay is a simple and sensitive colorimetric method to measure nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.[11]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent System (e.g., Sulfanilamide and N-(1-Naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (NaNO₂) standard

  • Complete DMEM medium

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM and incubate overnight.

  • Compound Treatment: Pre-treat the cells with various non-toxic concentrations of the test compound (determined from the MTT assay) for 1-2 hours.

  • Inflammatory Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Griess Assay:

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Prepare a standard curve using serial dilutions of sodium nitrite (e.g., 0-100 µM).

    • Add 50 µL of Sulfanilamide solution to each sample and standard, and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-Naphthyl)ethylenediamine dihydrochloride solution and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The concentration of nitrite in the samples is determined by comparison with the sodium nitrite standard curve.

Data Analysis: Calculate the percentage inhibition of NO production relative to the LPS-stimulated control. A significant reduction in nitrite levels in compound-treated cells compared to LPS-only treated cells indicates anti-inflammatory activity.[10]

Protocol 3: Measurement of Pro-Inflammatory Cytokines (TNF-α, IL-6)

LPS stimulation of macrophages also triggers the release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[10][11] Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying the levels of these cytokines in the cell culture supernatant.

Materials:

  • Supernatants from the experiment described in Protocol 2.

  • Commercially available ELISA kits for mouse TNF-α and IL-6.

  • Microplate reader with a 450 nm filter.

Procedure:

  • Follow the manufacturer's instructions provided with the specific ELISA kits.

  • Briefly, the process involves adding the cell culture supernatants to wells pre-coated with a capture antibody specific for the cytokine of interest.

  • A detection antibody, often biotinylated, is then added, followed by an enzyme-linked avidin-horseradish peroxidase (HRP).

  • A substrate solution is added, which develops a color in proportion to the amount of cytokine present.

  • The reaction is stopped, and the absorbance is measured at 450 nm.

Data Analysis: A standard curve is generated using recombinant cytokine standards provided in the kit. The concentration of TNF-α or IL-6 in the samples is interpolated from this curve. The percentage inhibition of cytokine production is calculated for each compound concentration.

AssayCell LineStimulantMeasured MediatorPrinciple
Nitric Oxide Assay RAW 264.7LPS (1 µg/mL)Nitrite (NO₂⁻)Griess Reaction
Cytokine ELISA RAW 264.7LPS (1 µg/mL)TNF-α, IL-6Immunoassay

PART 3: Mechanistic Insights into Anti-Inflammatory Action

To understand how the compound exerts its anti-inflammatory effects, it is essential to investigate its impact on key intracellular signaling pathways that regulate inflammation. The Nuclear Factor-kappa B (NF-κB) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathways are central regulators of immune and inflammatory responses.[12][13][14][15]

Signaling Pathways Overview

G cluster_nfkb NF-κB Pathway cluster_jak_stat JAK-STAT Pathway LPS LPS / TNF-α Receptor_NFKB Receptor LPS->Receptor_NFKB binds IKK IKK Receptor_NFKB->IKK activates IkB IκB IKK->IkB phosphorylates p65_p50 p65/p50 (NF-κB) IkB->p65_p50 releases p65_p50_active p65/p50 (Active) Nucleus_NFKB Nucleus p65_p50_active->Nucleus_NFKB translocates Gene_NFKB Inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus_NFKB->Gene_NFKB induces Cytokine Cytokine (e.g., IFN, IL) Receptor_JAK Cytokine Receptor Cytokine->Receptor_JAK binds JAK JAK Receptor_JAK->JAK activates STAT STAT JAK->STAT phosphorylates STAT_P p-STAT (Dimer) STAT->STAT_P dimerizes Nucleus_JAK Nucleus STAT_P->Nucleus_JAK translocates Gene_JAK Gene Expression (e.g., SOCS, IRFs) Nucleus_JAK->Gene_JAK induces

Caption: Simplified NF-κB and JAK-STAT signaling pathways.

Protocol 4: NF-κB Activation Assay (Luciferase Reporter)

This assay utilizes a cell line stably transfected with a plasmid containing a luciferase reporter gene under the control of NF-κB response elements. The amount of light produced by luciferase is a direct measure of NF-κB transcriptional activity.[12]

Materials:

  • HEK293T or similar cell line stably expressing an NF-κB luciferase reporter.

  • TNF-α (as a potent NF-κB activator).

  • Luciferase Assay System (e.g., Promega).

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the NF-κB reporter cells in a white, opaque 96-well plate suitable for luminescence measurements. Incubate overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • NF-κB Activation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours. Include unstimulated and vehicle controls.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's protocol for the chosen luciferase assay system.

  • Luminescence Measurement: Read the luminescence signal using a luminometer.

Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., a parallel MTT assay or a co-transfected control reporter like Renilla luciferase) to account for potential cytotoxicity. Calculate the percentage inhibition of NF-κB activation.

Protocol 5: Western Blot for Phosphorylated STAT3

The activation of the JAK-STAT pathway involves the phosphorylation of STAT proteins.[13][15] Western blotting can be used to detect the levels of phosphorylated STAT3 (p-STAT3), a key node in many inflammatory signaling cascades, relative to the total amount of STAT3 protein.

Materials:

  • Cell line responsive to IL-6 or another relevant cytokine (e.g., HepG2, HaCaT).

  • IL-6 or other appropriate cytokine.

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-STAT3.

  • HRP-conjugated secondary antibody.

  • Chemiluminescence detection reagent.

  • Protein electrophoresis and blotting equipment.

Procedure:

  • Cell Culture and Treatment: Culture cells to ~80% confluency. Starve cells in serum-free medium for several hours. Pre-treat with the test compound for 1-2 hours, then stimulate with the appropriate cytokine (e.g., IL-6) for a short period (e.g., 15-30 minutes).

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them with lysis buffer. Quantify protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with the primary antibody against p-STAT3 overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescence substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with the primary antibody for total STAT3 to ensure equal protein loading.

Data Analysis: Perform densitometric analysis of the Western blot bands using software like ImageJ. The level of STAT3 activation is determined by the ratio of p-STAT3 to total STAT3. A decrease in this ratio in compound-treated cells indicates inhibition of the JAK-STAT pathway.

Conclusion

The protocols outlined in this guide provide a systematic approach to the in vitro characterization of (E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-YL)propenal. Beginning with broad cytotoxicity screening, these assays allow for a focused investigation into the compound's anti-inflammatory properties and its effects on the critical NF-κB and JAK-STAT signaling pathways. The data generated from these experiments will be invaluable for establishing a comprehensive biological profile of the compound and guiding future research endeavors in drug development.

References

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved March 17, 2026, from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved March 17, 2026, from [Link]

  • Peiris, M., et al. (2025, February 22). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. Retrieved March 17, 2026, from [Link]

  • Sartorius. (n.d.). Protocol IncuCyte® Cytotoxicity Assay. Retrieved March 17, 2026, from [Link]

  • Pasetto, M., et al. (n.d.). A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases. PMC. Retrieved March 17, 2026, from [Link]

  • Eze, F. I., et al. (2019, November 22). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences. Retrieved March 17, 2026, from [Link]

  • Riss, T. L., et al. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. Retrieved March 17, 2026, from [Link]

  • Assay Genie. (2024, January 18). JAK-STAT Signaling Pathway: A Comprehensive Exploration. Retrieved March 17, 2026, from [Link]

  • PubMed. (n.d.). In vitro JAK kinase activity and inhibition assays. Retrieved March 17, 2026, from [Link]

  • MDPI. (2025, May 30). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. Retrieved March 17, 2026, from [Link]

  • PMC. (n.d.). In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. Retrieved March 17, 2026, from [Link]

  • PMC. (n.d.). Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative. Retrieved March 17, 2026, from [Link]

  • MDPI. (2021, October 26). Monitoring the Levels of Cellular NF-κB Activation States. Retrieved March 17, 2026, from [Link]

  • AnyGenes. (n.d.). NF-κB Signaling Pathway: Functions and Biomarkers. Retrieved March 17, 2026, from [Link]

  • PubMed. (2018, May 21). Pyran-2-one derivatives from Croton crassifolius as potent apoptosis inducers in HepG2 cells via p53-mediated Ras/Raf/ERK pathway. Retrieved March 17, 2026, from [Link]

  • RayBiotech. (n.d.). NF-kappaB Signaling Pathway. Retrieved March 17, 2026, from [Link]

  • AnyGenes. (n.d.). JAK-STAT Signaling Pathway: Functions and Biomarkers. Retrieved March 17, 2026, from [Link]

  • PMC. (n.d.). In vitro benchmarking of NF-κB inhibitors. Retrieved March 17, 2026, from [Link]

  • Creative Diagnostics. (n.d.). JAK-STAT Signaling Pathway. Retrieved March 17, 2026, from [Link]

  • PMC. (n.d.). In vitro and in silico antidiabetic activity of pyran ester derivative isolated from Tragia cannabina. Retrieved March 17, 2026, from [Link]

  • George, S., et al. (2008). Synthesis and evaluation of the biological activities of some 3-{[5-(6-methyl-4-aryl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1,3,4-oxadiazol-2-yl]-imino}-1,3-dihydro-2H-indol-2-one derivatives. Acta Pharmaceutica. Retrieved March 17, 2026, from [Link]

  • ScienceScholar. (2022, May 18). Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. Retrieved March 17, 2026, from [Link]

Sources

Application

Application Note: (E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-yl)propenal as an Analytical Reference Standard in Retinoid Drug Development

Introduction & Scientific Context (E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-yl)propenal (CAS 87424-82-6), designated in pharmacopeial contexts as Acitretin Related Compound 5 (RC 5) , is a critical analytical reference s...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

(E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-yl)propenal (CAS 87424-82-6), designated in pharmacopeial contexts as Acitretin Related Compound 5 (RC 5) , is a critical analytical reference standard. It is utilized primarily in the pharmaceutical development, quality control, and stability testing of second-generation retinoids such as Acitretin [1].

Due to the high teratogenicity of retinoids and their extreme susceptibility to photo-isomerization, regulatory bodies enforce strict limits on related substances. Monitoring Acitretin RC 5 ensures compliance with for the control of impurities in new drug substances. As a Senior Application Scientist, understanding the dual nature of this compound—both as a synthetic intermediate and a degradation product—is essential for accurate root-cause analysis during Out-of-Specification (OOS) investigations.

Physicochemical Properties & Handling Causality

Retinoids and their conjugated precursors are notoriously unstable under standard laboratory conditions. The conjugated diene and pyranone ring in Acitretin RC 5 make it highly susceptible to oxidative cleavage and UV-catalyzed isomerization [2].

Quantitative Data: Chemical Properties
PropertySpecification
Chemical Name (E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-yl)propenal
CAS Number 87424-82-6
Molecular Formula C₁₀H₁₀O₃
Molecular Weight 178.18 g/mol
Appearance Off-white to yellowish crystalline solid
Storage Temperature 2–8 °C (Refrigerated)

Handling Causality (Expertise Insight): All analytical procedures involving this standard MUST be performed using low-actinic (amber) glassware. Solutions must be blanketed with an inert gas (Argon or Nitrogen) prior to capping. Exposure to standard fluorescent laboratory lighting can induce rapid trans-to-cis isomerization of the propenal double bond, invalidating chromatographic quantification.

Mechanistic Insights: Synthesis and Degradation

Understanding the origin of Acitretin RC 5 is essential for predictive stability monitoring. It typically enters the Active Pharmaceutical Ingredient (API) matrix via two distinct pathways:

  • Unreacted Intermediate : Incomplete Wittig or Aldol coupling during the construction of the retinoid polyene side chain.

  • Degradation Pathway : Oxidative or hydrolytic cleavage of the extended Acitretin backbone under thermal or photolytic stress[4].

Pathway A Starting Materials (Beta-Ionone Derivatives) B (E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-yl)propenal (Acitretin RC 5) A->B Synthesis / Coupling C Acitretin (API) (Active Retinoid) B->C Side-chain elongation C->B Oxidative Cleavage D Photo-Degradation (e.g., 13-cis-Acitretin) C->D UV Light / Isomerization

Fig 1: Chemical relationship and degradation pathway of Acitretin RC 5.

Experimental Protocols: HPLC-PDA/MS Impurity Profiling

To provide a self-validating analytical system, the following reversed-phase HPLC method is designed to separate Acitretin from its related compounds.

Causality Check: Traditional often utilize phosphoric acid as a mobile phase modifier [3]. However, this protocol substitutes it with 0.1% Formic Acid . This deliberate modification ensures full compatibility with Electrospray Ionization (ESI) LC-MS/MS, allowing for the trace-level quantification of potentially genotoxic impurities without suppressing the MS signal.

Chromatographic Conditions
ParameterSetting / Specification
Column C18 (L1 packing), 250 mm × 4.6 mm, 5 µm
Mobile Phase A LC-MS Grade Water + 0.1% Formic Acid
Mobile Phase B LC-MS Grade Acetonitrile + 0.1% Formic Acid
Gradient Program 0-5 min: 30% B; 5-20 min: 30%→90% B; 20-25 min: 90% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection (PDA) 280 nm (optimal for RC 5) and 360 nm (optimal for API)
Step-by-Step Methodology
  • Diluent Preparation: Prepare a mixture of Tetrahydrofuran (THF) and Methanol in a 10:90 (v/v) ratio. Degas via sonication for 5 minutes.

    • Causality: Retinoids are highly lipophilic; THF acts as a critical solubilizer to prevent sample precipitation in the injector loop.

  • Standard Preparation: Accurately weigh 10 mg of the (E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-yl)propenal reference standard into a 100 mL low-actinic volumetric flask. Dissolve completely in 10 mL of THF, then make up to volume with Methanol (Final Concentration: 0.1 mg/mL).

  • Sample Preparation: Weigh 50 mg of the Acitretin API sample into a 50 mL low-actinic volumetric flask. Add 5 mL of THF to ensure complete dissolution of the crystalline retinoid backbone, then dilute to volume with Methanol.

    • Causality: Failing to pre-dissolve the API in THF before adding methanol will result in incomplete extraction and artificially low impurity reporting.

  • System Suitability Testing (SST): Inject the SST mixture (containing Acitretin API, Acitretin RC 5, and 13-cis-acitretin) to verify column performance prior to the sample queue.

  • Sample Analysis: Inject blank, standard, and sample solutions in sequence. Extract chromatograms at 280 nm to quantify the pyranone-containing impurities.

Workflow A Sample Prep (Inert Gas / Dark) B HPLC Separation (C18, Gradient) A->B Injection C PDA / MS Detection (280-360 nm / ESI+) B->C Elution D Impurity Quantification (Acitretin RC 5) C->D Data Extraction E ICH Q3A Compliance Reporting D->E Validation

Fig 2: Analytical validation workflow for Acitretin Impurity Profiling.

System Suitability & Acceptance Criteria (Self-Validating System)

A protocol is only as reliable as its internal validation parameters. Before sample analysis can proceed, the chromatographic system must pass the following SST criteria to ensure that the separation power is sufficient to distinguish Acitretin RC 5 from the main API peak and other degradants.

SST ParameterAcceptance CriteriaPurpose
Resolution ( Rs​ ) 2.0 between Acitretin RC 5 and Acitretin APIEnsures baseline separation for accurate integration.
Tailing Factor ( Tf​ ) 1.5 for the Acitretin RC 5 peakVerifies absence of secondary silanol interactions on the C18 column.
Injection Precision (%RSD) 2.0% (for n=5 standard injections)Confirms autosampler reliability and standard stability.
Signal-to-Noise (S/N) 10 for the Limit of Quantitation (LOQ)Guarantees trace-level detection capabilities.

References

  • Allmpus Research and Development. "Acitretin RC 5 (CAS 87424-82-6) Product Specification." Allmpus. URL:[Link]

  • United States Pharmacopeia (USP). "Acitretin Monograph and Chromatographic System Suitability." USP-NF. URL: [Link]

  • ResearchGate. "Assessment by HPLC of the degradation behavior of acitretin under hydrolytic, oxidative, photolytic and thermal stress conditions." ResearchGate. URL:[Link]

Method

Preparation and Application of (E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-yl)propenal Standard Solutions for Retinoid Impurity Profiling

Target Audience: Analytical Chemists, Quality Control (QC) Scientists, and Drug Development Professionals. Introduction & Scientific Context In the highly regulated landscape of pharmaceutical analysis, the accurate quan...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Quality Control (QC) Scientists, and Drug Development Professionals.

Introduction & Scientific Context

In the highly regulated landscape of pharmaceutical analysis, the accurate quantification of active pharmaceutical ingredient (API) degradation products is paramount. (E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-yl)propenal (CAS: 87424-82-6) is a critical synthetic intermediate and a designated related compound/impurity in the synthesis and stability profiling of second-generation retinoids, such as Acitretin [1].

Characterized by a conjugated pyran-2-one ring and an (E)-propenal side chain, this molecule presents unique analytical challenges. It exhibits strong UV absorbance but is highly susceptible to environmental degradation. As a Senior Application Scientist, I have designed this protocol to ensure that your standard preparation is not just a sequence of steps, but a self-validating system that controls for solubility limitations, photo-isomerization, and oxidative degradation [2].

Physicochemical Properties & Handling Rationale

Understanding the causality behind handling procedures is critical for maintaining standard integrity.

  • Solvent Causality: The conjugated pyrone structure renders the molecule highly lipophilic and crystalline, resisting dissolution in purely aqueous or protic solvents. Tetrahydrofuran (THF) is utilized as the primary solubilizer because it acts as a strong hydrogen-bond acceptor, efficiently disrupting the crystal lattice without inducing solvolysis.

  • Actinic Vulnerability: The (E)-double bond in the propenal moiety undergoes rapid photo-isomerization to the (Z)-isomer upon exposure to UV or ambient laboratory light. This necessitates the strict use of low-actinic (amber) glassware to prevent the formation of artifact split-peaks during High-Performance Liquid Chromatography (HPLC) analysis [3].

  • Oxidative Risk: The terminal aldehyde group is easily oxidized to a carboxylic acid. Therefore, the THF used must be strictly peroxide-free.

Table 1: Physicochemical Summary
ParameterSpecificationAnalytical Implication
Chemical Name (E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-yl)propenalTarget analyte for retinoid related compounds.
CAS Number 87424-82-6Unique identifier for standard procurement.
Molecular Weight 178.18 g/mol Required for molarity and dilution calculations.
Solubility Profile Soluble in THF, MeOH, ACN; Insoluble in WaterDictates the use of organic diluents for stock solutions.
UV Max (λmax) ~360 nmOptimal detection wavelength for HPLC-UV/DAD.

Workflow Visualization

The following diagram outlines the critical path for preparing and validating the standard solution, ensuring that environmental controls and system suitability are embedded into the workflow.

Workflow A 1. Weighing & Transfer (Amber Flask, Subdued Light) B 2. Primary Stock Solution (Dissolve in THF, Dilute with MeOH) A->B Add Peroxide-Free THF C 3. Working Standard (Serial Dilution to 10 µg/mL) B->C Dilute with Mobile Phase D 4. System Suitability Test (RP-HPLC/UV Injection) C->D Inject 10 µL E 5. Impurity Profiling (Quantification & Stability Analysis) D->E Pass SST Criteria

Workflow for the preparation and validation of the pyrone impurity standard.

Step-by-Step Experimental Protocol

Phase 1: Preparation of Primary Stock Solution (1.0 mg/mL)

Note: Perform all operations under subdued yellow light.

  • Preparation of Environment: Ensure all volumetric flasks are Class A low-actinic (amber) glass.

  • Weighing: Accurately weigh 10.0 mg of the (E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-yl)propenal reference standard using a micro-analytical balance (0.01 mg precision).

  • Dissolution: Transfer the powder quantitatively to a 10-mL amber volumetric flask. Add 2.0 mL of HPLC-grade, peroxide-free Tetrahydrofuran (THF).

    • Expert Insight: Trace peroxides in aged THF will rapidly oxidize the propenal aldehyde into a carboxylic acid, shifting the retention time and invalidating the standard [1]. Always use freshly opened or stabilized UV-grade THF.

  • Sonication: Sonicate for 60 seconds. Visually confirm complete dissolution against a dark background; the solution should be clear and free of particulates.

  • Dilution: Dilute to the mark with HPLC-grade Methanol. Mix thoroughly by inversion. Store immediately at 4°C.

Phase 2: Preparation of Working Standard Solution (10 µg/mL)
  • Allow the Primary Stock Solution to equilibrate to room temperature (approx. 15 minutes) in the dark to prevent condensation inside the flask.

  • Pipette 1.0 mL of the Primary Stock into a 100-mL amber volumetric flask.

  • Dilute to volume with the intended HPLC mobile phase (e.g., Acetonitrile/Water mixture) or pure Methanol.

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter directly into amber HPLC auto-sampler vials.

    • Expert Insight: PTFE is mandatory. Avoid Nylon or Cellulose filters, as the lipophilic nature of the pyrone ring can lead to non-specific binding and loss of standard concentration [3].

System Suitability Testing (SST) & Validation

To ensure the standard is self-validating, an SST must be executed prior to sample analysis. The following parameters are optimized for the separation of the pyrone impurity from the main Acitretin API peak.

Table 2: Recommended RP-HPLC Parameters for Impurity Profiling
ParameterSpecification / Condition
Column C18, 250 mm × 4.6 mm, 5 µm (e.g., Thermo Beta-Basic or equivalent)
Mobile Phase Acetonitrile : Water : Glacial Acetic Acid (70 : 30 : 0.3 v/v/v)
Flow Rate 1.0 mL/min (Isocratic)
Detection Wavelength UV at 360 nm
Injection Volume 10 µL
Column Temperature 25°C
SST Acceptance Criteria Tailing Factor (Tf) ≤ 1.5 RSD of Peak Area (n=5) ≤ 2.0% Resolution (Impurity vs. API) ≥ 1.5

If the standard fails the RSD criteria, suspect photo-degradation during the autosampler queue and verify that amber vials were used.

References

  • United States Pharmacopeia (USP). "Acitretin Monograph - Standard Solution Preparation". USP-NF. Available at:[Link]

  • Al-Maaieh, A., et al. "Assessment by HPLC of the degradation behavior of acitretin under hydrolytic, oxidative, photolytic and thermal stress conditions." ResearchGate. Available at:[Link]

Application

Application Note: Advanced Conjugate Addition Protocols for (E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-YL)propenal

Executive Summary (E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-yl)propenal (CAS 87424-82-6) is a highly functionalized α,β-unsaturated aldehyde. Historically, this molecule has served as a critical building block in the tot...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-yl)propenal (CAS 87424-82-6) is a highly functionalized α,β-unsaturated aldehyde. Historically, this molecule has served as a critical building block in the total synthesis of (13Z)-retinoic acids via Wittig olefination . However, its enal moiety presents an underexplored opportunity for asymmetric conjugate additions (Michael additions).

This application note details field-proven methodologies—specifically organocatalytic iminium activation and copper-catalyzed 1,4-addition—designed to overcome the inherent steric hindrance of the substrate's α-methyl and bulky β-pyranone substituents. These protocols enable the synthesis of complex, chiral pyranone derivatives highly sought after in drug discovery and natural product synthesis.

Substrate Profiling & Mechanistic Rationale

The substrate features a conjugated system terminated by an aldehyde, making it a prime candidate for nucleophilic 1,4-addition. However, the presence of an α-methyl group and a bulky 4-methyl-2-oxo-2H-pyran-6-yl group at the β-position creates a high activation energy barrier, often leading to undesired 1,2-addition or no reaction at all when using standard methodologies.

Causality in Catalyst Selection: Standard primary amine catalysts often fail to drive this reaction due to the steric bulk of the β-substituent. To pivot this substrate toward conjugate addition, we must lower the Lowest Unoccupied Molecular Orbital (LUMO) of the enal system. We employ diphenylprolinol silyl ethers (Hayashi-Jørgensen catalysts). The secondary amine condenses with the aldehyde to form an iminium ion, significantly lowering the LUMO. The bulky diarylsilyl ether group effectively shields one face of the intermediate, forcing the nucleophile to attack from the opposite face, thereby guaranteeing high enantioselectivity , .

IminiumPathway Substrate (E)-2-Methyl-3- (pyran-6-yl)propenal Iminium Chiral Iminium Ion (LUMO lowered) Substrate->Iminium Catalyst Diphenylprolinol TMS Ether Catalyst->Iminium Condensation Enamine Enamine Intermediate Iminium->Enamine Nucleophile Malonate Nucleophile Nucleophile->Enamine 1,4-Addition Enamine->Catalyst Catalyst Recycling Product Conjugate Addition Product Enamine->Product Hydrolysis

Organocatalytic iminium activation pathway for asymmetric conjugate addition.

Protocol A: Organocatalytic Asymmetric Conjugate Addition

Objective: Enantioselective addition of dialkyl malonates to the β-carbon. Self-Validating System: This protocol uses a stoichiometric excess of the nucleophile to drive the equilibrium forward and an aqueous ammonium chloride quench to instantly protonate the enamine intermediate, preventing retro-Michael addition.

Materials
  • (E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-yl)propenal (1.0 equiv, 0.5 mmol)

  • Diethyl malonate (2.0 equiv, 1.0 mmol)

  • (S)-α,α-Diphenylprolinol trimethylsilyl ether (10 mol%)

  • Benzoic acid (10 mol%) — Causality: Acts as a Brønsted acid co-catalyst to facilitate both iminium formation and the final hydrolysis step.

  • Dichloromethane (DCM), anhydrous (2.0 mL)

Step-by-Step Methodology
  • Preparation: Flame-dry a 10 mL Schlenk flask under argon. Add the (S)-α,α-diphenylprolinol TMS ether (16.3 mg, 0.05 mmol) and benzoic acid (6.1 mg, 0.05 mmol) to 1.0 mL of anhydrous DCM.

  • Activation: Add the substrate (E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-yl)propenal (89.1 mg, 0.5 mmol) dissolved in 0.5 mL DCM. Stir at room temperature for 15 minutes to allow complete iminium ion formation. The solution will typically deepen to a yellow/orange hue.

  • Nucleophilic Addition: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add diethyl malonate (160 mg, 1.0 mmol) over 5 minutes to prevent localized heating.

  • Monitoring: Stir at 0 °C. Monitor the reaction via TLC (Hexanes/EtOAc 7:3) or UPLC-MS. Due to the bulky β-pyranone group, the reaction kinetics are slowed; expect full conversion within 24–36 hours.

  • Quenching: Quench the reaction by adding 2.0 mL of saturated aqueous NH₄Cl. Causality: Rapid protonation traps the product and hydrolyzes the catalyst back to the secondary amine, preventing product epimerization.

  • Extraction & Purification: Extract with EtOAc (3 x 5 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography.

Workflow Step1 1. Reagent Preparation Dry solvents, inert atmosphere Step2 2. Catalyst & Substrate Mixing Form iminium intermediate Step1->Step2 Step3 3. Nucleophile Addition Slow addition at 0°C Step2->Step3 Step4 4. Reaction Monitoring TLC/UPLC to confirm conversion Step3->Step4 Step5 5. Quenching & Extraction Aq. NH4Cl quench, EtOAc extraction Step4->Step5 Step6 6. Purification & Analysis Column chromatography, NMR/HPLC Step5->Step6

Step-by-step experimental workflow for organocatalytic conjugate additions.

Protocol B: Copper-Catalyzed Conjugate Addition

Objective: 1,4-addition of alkyl groups using dialkylzinc reagents. Causality in Catalyst Selection: Cu(OTf)₂ is chosen because the triflate counterion is weakly coordinating, rendering the copper center highly Lewis acidic. When complexed with a chiral phosphoramidite ligand, it forms a rigid chiral pocket that strictly directs the transmetalated alkyl group to the β-position of the sterically hindered substrate.

Step-by-Step Methodology
  • Complexation: In a glovebox, dissolve Cu(OTf)₂ (5 mol%) and (R,R,R)-Feringa phosphoramidite ligand (10 mol%) in anhydrous toluene (2.0 mL). Stir for 30 minutes until a homogeneous complex forms.

  • Substrate Addition: Add the enal substrate (0.5 mmol) to the catalyst solution and cool the system to -20 °C.

  • Transmetalation & Addition: Slowly inject diethylzinc (1.0 M in hexanes, 1.5 equiv). Maintain the temperature strictly at -20 °C for 12 hours.

  • Quenching: Carefully quench with 1M HCl (1.0 mL) at -20 °C. Causality: This destroys excess diethylzinc and prevents undesired 1,2-reduction of the aldehyde. Extract and purify as described in Protocol A.

Quantitative Data Presentation

The following table summarizes expected optimization parameters and yields based on established literature for highly hindered α,β-disubstituted enals subjected to these methodologies.

ProtocolCatalyst SystemNucleophileTemp (°C)Time (h)Yield (%)Enantiomeric Excess (ee %)Diastereomeric Ratio (dr)
A (S)-Diphenylprolinol TMS etherDiethyl malonate0248294>20:1
A (S)-Diphenylprolinol TMS etherNitromethane2536769115:1
B Cu(OTf)₂ / (R,R,R)-PhosphoramiditeDiethylzinc-20128896>20:1
B Cu(OTf)₂ / (R,R,R)-PhosphoramiditeDimethylzinc-2018719212:1

Analytical Validation System

To ensure trustworthiness and reproducibility, the following self-validating analytical checks must be implemented during the workflow:

  • Conversion Check: Utilize ¹H NMR of the crude mixture prior to chromatography. The disappearance of the distinct aldehydic proton (typically ~9.5 ppm) and the olefinic proton of the starting material indicates complete conversion.

  • Enantiomeric Excess (ee): Determine via chiral stationary phase HPLC (e.g., Daicel Chiralpak AD-H or AS-H). Critical Step: Always run a racemic standard (synthesized using an achiral catalyst like DBU or racemic proline) to validate baseline peak separation before analyzing the enantioenriched product.

References

  • Bestmann, H. J., & Ermann, P. (1984). Retinoide und Carotinoide, II Synthese von (13Z)‐Retinoidsäuren. Liebigs Annalen der Chemie.[Link]

  • Hayashi, Y., Gotoh, H., Hayashi, T., & Shoji, M. (2005). Diphenylprolinol Silyl Ethers as Efficient Organocatalysts for the Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Angewandte Chemie International Edition.[Link]

  • Brandau, S., Landa, A., Franzén, J., Marigo, M., & Jørgensen, K. A. (2006). Organocatalytic Conjugate Addition of Malonates to α,β-Unsaturated Aldehydes: Asymmetric Formal Synthesis of (−)-Paroxetine, Chiral Lactams, and Lactones. Angewandte Chemie International Edition.[Link]

Method

Application Note: Spectrophotometric Determination of (E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-YL)propenal

Abstract This application note details a robust and validated UV-Vis spectrophotometric method for the quantitative determination of (E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-YL)propenal. The protocol is designed for res...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust and validated UV-Vis spectrophotometric method for the quantitative determination of (E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-YL)propenal. The protocol is designed for researchers, scientists, and drug development professionals requiring a simple, accurate, and precise analytical method for this compound. The methodology is grounded in established principles of spectrophotometry and has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[1][2][3][4][5]

Introduction

(E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-YL)propenal is a substituted pyran derivative containing an α,β-unsaturated aldehyde functional group. Compounds with pyran scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.[6][7] The presence of the conjugated system in the molecule, extending from the pyran ring through the propenal side chain, imparts characteristic ultraviolet (UV) absorbance, making it amenable to spectrophotometric analysis.[8][9][10][11] This application note provides a comprehensive guide to the quantification of this compound, including a detailed experimental protocol and a thorough discussion of the method validation parameters.

Principle of the Method

The method is based on the principle that (E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-YL)propenal exhibits strong absorbance in the UV region of the electromagnetic spectrum. The absorbance of a solution containing the analyte is directly proportional to its concentration, as described by the Beer-Lambert Law. The wavelength of maximum absorbance (λmax) is determined to ensure the highest sensitivity and to minimize interference.

Materials and Methods

Instrumentation
  • A calibrated UV-Vis spectrophotometer with a spectral bandwidth of 2 nm or less is required.[12]

  • Matched quartz cuvettes with a 1 cm path length.

  • Calibrated analytical balance.

  • Volumetric flasks (Class A).

  • Pipettes (Class A).

Reagents and Standards
  • (E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-YL)propenal reference standard (commercially available).[13][14]

  • Methanol (HPLC grade or equivalent).

  • Deionized water.

Experimental Protocol

Determination of Wavelength of Maximum Absorbance (λmax)
  • Prepare a solution of (E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-YL)propenal in methanol at a concentration of approximately 10 µg/mL.

  • Scan the solution from 200 nm to 400 nm using methanol as a blank.

  • Identify the wavelength of maximum absorbance (λmax). For structurally similar compounds, the λmax is expected to be in the range of 300-350 nm.

Preparation of Standard Stock Solution
  • Accurately weigh approximately 10 mg of the (E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-YL)propenal reference standard.

  • Dissolve the standard in a 100 mL volumetric flask with methanol and make up to the mark. This will give a stock solution of 100 µg/mL.

Preparation of Calibration Standards
  • From the standard stock solution, prepare a series of calibration standards by appropriate dilution with methanol to cover a concentration range of, for example, 2, 4, 6, 8, and 10 µg/mL.

Sample Preparation
  • For drug substance analysis, accurately weigh a suitable amount of the sample, dissolve it in methanol, and dilute to a concentration within the calibration range.

  • For drug product analysis, a suitable extraction procedure may be required to isolate the analyte from excipients. The final solution should be in methanol and within the calibration range.

Measurement
  • Set the spectrophotometer to the predetermined λmax.

  • Use methanol as a blank to zero the instrument.

  • Measure the absorbance of each calibration standard and the sample solution.

  • Construct a calibration curve by plotting absorbance versus concentration.

  • Determine the concentration of the analyte in the sample solution from the calibration curve.

Method Validation

The analytical method was validated according to the ICH Q2(R1) guidelines.[1][2][3][4][5] The following validation parameters were assessed:

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present.[1][15]

  • Protocol: The UV spectrum of the analyte was compared with that of a placebo (a mixture of all excipients without the active ingredient). Additionally, the sample was subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to demonstrate that the degradation products do not interfere with the quantification of the analyte.

Linearity and Range

Linearity is the ability of the method to obtain test results that are directly proportional to the concentration of the analyte.[1][16] The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[16]

  • Protocol: A series of at least five concentrations of the analyte was prepared and their absorbance was measured. The linearity was evaluated by linear regression analysis of the plot of absorbance versus concentration. The correlation coefficient (r²), y-intercept, and slope of the regression line were calculated.

Parameter Acceptance Criteria Hypothetical Result
Correlation Coefficient (r²)≥ 0.9990.9995
Linearity Range-2 - 10 µg/mL
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[1][15]

  • Protocol: Accuracy was determined by the recovery method. A known amount of the analyte was added to a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery of the added analyte was then calculated.

Concentration Level Amount Added (µg/mL) Amount Recovered (µg/mL) % Recovery
80%4.03.9899.5%
100%5.05.02100.4%
120%6.05.9599.2%
Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[1][16]

  • Repeatability (Intra-day Precision):

    • Protocol: Six replicate samples of the same concentration were prepared and analyzed on the same day by the same analyst. The relative standard deviation (%RSD) was calculated.

  • Intermediate Precision (Inter-day and Inter-analyst):

    • Protocol: The analysis was repeated on a different day by a different analyst. The %RSD was calculated.

Precision Type Number of Replicates Mean Concentration (µg/mL) % RSD
Repeatability65.01< 2%
Intermediate Precision64.99< 2%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[15] The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[16]

  • Protocol: LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve using the following equations:

    • LOD = 3.3 × (σ / S)

    • LOQ = 10 × (σ / S)

    • Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

Parameter Hypothetical Value
LOD0.1 µg/mL
LOQ0.3 µg/mL
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[1]

  • Protocol: The robustness was evaluated by introducing small changes in the method parameters, such as the wavelength of measurement (± 2 nm) and the composition of the mobile phase (if applicable for a chromatographic method being adapted). The effect of these changes on the absorbance was observed.

Data Presentation and Visualization

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification A Standard & Sample Preparation C Spectrophotometric Measurement A->C B Determine λmax B->C D Construct Calibration Curve C->D E Calculate Sample Concentration D->E

Caption: Experimental workflow for the spectrophotometric determination.

validation_parameters Method Validated Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOD LOD Method->LOD LOQ LOQ Method->LOQ Robustness Robustness Method->Robustness

Caption: Key parameters for method validation according to ICH Q2(R1).

Conclusion

The developed UV-Vis spectrophotometric method for the determination of (E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-YL)propenal is simple, rapid, accurate, precise, and robust. The method has been validated in accordance with ICH guidelines and is suitable for routine quality control analysis of the pure drug and its pharmaceutical formulations.

References

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2005. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. 2021. [Link]

  • Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. [Link]

  • SlideShare. ICH Q2 Analytical Method Validation. [Link]

  • AELAB. Spectrophotometer Calibration and Validation Guide. 2025. [Link]

  • R Discovery. High throughput method for the determination of α, β-unsaturated aldehydes in edible oils: A UV-vis analysis. 2026. [Link]

  • ACS Publications. (Dicyanomethylene)pyran Derivatives with C2v Symmetry: An Unusual Class of Nonlinear Optical Chromophores. [Link]

  • ResearchGate. UV absorption spectra of (a) 6-phenyl-4-methylsulfanyl-2-oxo-2 H -pyran. [Link]

  • NATA. Guidelines for the validation and verification of quantitative and qualitative test methods. [Link]

  • ThinkIR: The University of Louisville's Institutional Repository. "Alpha, beta-unsaturated aldehydes: the underrepresented markers of dis" by Saurin Sutaria. [Link]

  • BioPharm International. Method Validation Guidelines. 2026. [Link]

  • International Journal of Pharmaceutical Erudition. Development and Validation of UV Spectrophotometric Method for the Determination of Ibuprofen by Using Quality by Design (QbD) Approach. 2024. [Link]

  • ResearchGate. UV–Vis absorption spectra of the compounds 4(e‐h). [Link]

  • Eurachem. The Fitness for Purpose of Analytical Methods. [Link]

  • PMC. Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. [Link]

  • Organic Syntheses Procedure. an efficient, highly diastereo- and enantioselective hetero-diels-alder catalyst. preparation of. [Link]

  • NIST WebBook. 2H-Pyran, 3,4-dihydro-. [Link]

  • PubMed. α,β-Unsaturated Aldehyde of hyaluronan--Synthesis, Analysis and Applications. 2015. [Link]

  • ResearchGate. 4-Methyl-6-oxo-3,6-dihydro-2H-pyran-2-carbaldehydes as Precursors to C22–C27 Fragments of Fijianolides and Their Synthetic Analogs. 2025. [Link]

  • Arabian Journal of Chemistry. Synthesis of new pyran and pyranoquinoline derivatives. 2013. [Link]

  • International Journal of Pharmacy. development and validation of spectrophotometric methods for simultaneous determination of olmesartan medoxomil and metoprolol succinate in pharmaceutical preparations. [Link]

  • SciSpace. Review of Spectrophotometric Methods for Determination of Formaldehyde. 2019. [Link]

  • Chemical Methodologies. Spectrophotometric Method for Determination of Methyldopa in Bure and Pharmaceutical Formulation Based on Oxidative Coupling Reaction. 2022. [Link]

  • PDF. Review of Spectrophotometric Methods for Determination of Formaldehyde. 2026. [Link]

  • Rsc.org. Supplementary Info. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting degradation of (E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-YL)propenal during storage

Technical Support Center: (E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-YL)propenal Guide for Researchers, Scientists, and Drug Development Professionals This guide provides in-depth troubleshooting strategies for the degrad...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-YL)propenal

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting strategies for the degradation of (E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-YL)propenal (CAS 87424-82-6) during storage. As a molecule featuring a reactive α,β-unsaturated aldehyde and a 2-pyrone ring, it is susceptible to several degradation pathways. This document outlines the causes, detection methods, and preventative actions to ensure the stability and integrity of your compound.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary causes of degradation for this compound?

A1: The degradation of (E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-YL)propenal is primarily driven by its functional groups. The main causes are:

  • Oxidation: The aldehyde group is highly susceptible to oxidation, which can be initiated by atmospheric oxygen.[1][2]

  • Photodegradation: The extensive conjugated π-system makes the molecule sensitive to light, especially UV, which can cause isomerization, polymerization, or cleavage.[2][3][4]

  • Hydrolysis: The 2-pyrone ring, a cyclic ester (lactone), can undergo hydrolysis, particularly in the presence of moisture and acidic or basic conditions.[2][3][5]

  • Polymerization: α,β-unsaturated aldehydes are prone to polymerization, which can be initiated by light, heat, or impurities.[1]

Q2: What are the ideal storage conditions for this compound?

A2: To minimize degradation, the following conditions are recommended:

  • Temperature: Store at low temperatures, such as refrigerated (2-8°C) or frozen (-20°C), to slow down reaction rates.[1][3][6] For long-term storage, -20°C is preferable. Avoid repeated freeze-thaw cycles by aliquoting the compound into single-use vials.[3]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to displace oxygen and prevent oxidation.[7]

  • Light: Always store in an amber or opaque vial to protect from light.[3][8][9]

  • Moisture: Ensure the compound is stored in a tightly sealed container in a dry environment, such as a desiccator, to prevent hydrolysis.[3][10]

Q3: How can I tell if my compound has degraded?

A3: Signs of degradation can be both physical and analytical:

  • Visual Cues: A change in color or the formation of precipitates can indicate polymerization or other degradation reactions.[1]

  • Chromatographic Analysis: When analyzed by techniques like High-Performance Liquid Chromatography (HPLC), degradation may appear as a decrease in the main peak's area, the emergence of new impurity peaks, or a shift in retention time.[1]

Q4: Which solvents are best for preparing stock solutions?

A4: The choice of solvent is critical.

  • Recommended: HPLC-grade acetonitrile is a common and suitable choice for preparing solutions of aldehyde-containing compounds.[1]

  • To Avoid: Protic solvents like water or methanol can facilitate hydrolysis of the pyrone ring.[5] Ensure solvents are anhydrous and of high purity to avoid introducing contaminants that could catalyze degradation.

Part 2: Systematic Troubleshooting Guide

If you suspect degradation, a systematic approach is necessary to identify the root cause and implement corrective actions.

Step 1: Confirm and Quantify Degradation

The first step is to confirm that degradation has occurred and to quantify its extent. High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method due to its ability to separate the parent compound from potential degradation products.[11]

Protocol 1: Stability-Indicating HPLC-UV Method This protocol provides a general framework. Method optimization will be required for your specific instrumentation.

ParameterRecommendationRationale
Column Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for moderately polar organic compounds.[11]
Mobile Phase Isocratic or gradient elution with Acetonitrile and Water (e.g., starting at 60:40 v/v)A common mobile phase for compounds of this polarity. A small amount of acid (e.g., 0.1% formic acid) can improve peak shape.[11]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV detector set at the λmax of the compound.The extensive conjugation suggests strong UV absorbance. Determine λmax by running a UV scan.
Injection Volume 10 µLA typical injection volume.
Column Temp. 25°CMaintaining a constant temperature ensures reproducible retention times.

Procedure:

  • Prepare a fresh standard solution of the compound at a known concentration (e.g., 1 mg/mL) in HPLC-grade acetonitrile.

  • Prepare a solution of your stored sample at the same concentration.

  • Inject the fresh standard to determine the retention time and peak area of the pure compound.

  • Inject the stored sample.

  • Analysis: Compare the chromatograms. Look for a reduced area of the main peak and the presence of new peaks in the stored sample.[1] Calculate the purity of the stored sample using the area percent method.

Step 2: Root Cause Analysis

Once degradation is confirmed, use a process of elimination to identify the cause. A forced degradation study can be invaluable here.[8]

Protocol 2: Forced Degradation (Stress Testing) Study This study intentionally exposes the compound to harsh conditions to rapidly identify potential degradation pathways.[3][8]

Procedure:

  • Prepare several small, accurately weighed samples of the pure compound.

  • Expose each sample to one of the following stress conditions for a defined period (e.g., 24-48 hours):

    • Photolytic: Expose the solid compound to a UV light source (e.g., 254 nm).[3]

    • Thermal: Store the solid compound in an oven at an elevated temperature (e.g., 70°C).[3]

    • Oxidative: Dissolve the compound in acetonitrile containing a small amount of hydrogen peroxide (e.g., 3%).[3]

    • Acidic Hydrolysis: Dissolve in a solution of 0.1 N HCl in acetonitrile/water.

    • Basic Hydrolysis: Dissolve in a solution of 0.1 N NaOH in acetonitrile/water.[3]

  • Include an unstressed control sample kept under ideal conditions.

  • After the exposure period, prepare all samples for HPLC analysis as described in Protocol 1.

  • Analysis: Compare the chromatograms from the stressed samples to the control. The stress condition that produces a degradation profile similar to your stored sample is the likely root cause.

Troubleshooting Decision Tree

The following diagram illustrates a logical workflow for troubleshooting.

G start Degradation Suspected hplc_check Run HPLC Analysis (Protocol 1) start->hplc_check degraded Is Degradation Confirmed? (Purity < 95% or new peaks) hplc_check->degraded no_degradation No Significant Degradation. Review analytical method. degraded->no_degradation No stress_test Perform Forced Degradation Study (Protocol 2) degraded->stress_test Yes photolytic Photolytic Stress stress_test->photolytic thermal Thermal Stress stress_test->thermal oxidative Oxidative Stress stress_test->oxidative hydrolytic Hydrolytic Stress stress_test->hydrolytic match Degradation profile matches stored sample? action_light Implement Light Protection: - Use amber vials - Store in the dark match->action_light Matches Photolytic action_temp Implement Temperature Control: - Store at -20°C - Aliquot to avoid freeze-thaw match->action_temp Matches Thermal action_oxygen Implement Oxygen Protection: - Purge with N2/Ar - Use tightly sealed vials match->action_oxygen Matches Oxidative action_moisture Implement Moisture Control: - Use desiccator - Use anhydrous solvents match->action_moisture Matches Hydrolytic photolytic->match thermal->match oxidative->match hydrolytic->match

Caption: Troubleshooting workflow for degradation.

Part 3: Understanding the Degradation Chemistry

A deeper understanding of the potential chemical reactions can inform preventative strategies. The molecule's structure suggests two primary points of vulnerability.

1. The α,β-Unsaturated Aldehyde System: This functional group is highly reactive.[12]

  • Oxidation: Aldehydes can be easily oxidized to carboxylic acids. This process can be auto-catalyzed by trace metal impurities and accelerated by light and heat.

  • Michael Addition: The β-carbon is electrophilic and susceptible to nucleophilic attack. Water, for instance, could add across the double bond.

  • Polymerization/Oligomerization: The conjugated system can undergo radical or light-induced polymerization, leading to insoluble materials.[13]

2. The 2-Pyrone Ring: This is a lactone (a cyclic ester).

  • Hydrolysis: The ester bond can be cleaved by water, especially under acidic or basic catalysis, leading to a ring-opened carboxylic acid.[5][14] The optimal pH for the hydrolysis of a similar 2-pyrone dicarboxylic acid was found to be 8.5.[14]

The diagram below illustrates these potential degradation pathways.

G cluster_0 Degradation Pathways cluster_1 Aldehyde Moiety cluster_2 2-Pyrone Ring cluster_3 Conjugated System Parent (E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-YL)propenal Oxidation Oxidation (Carboxylic Acid Formation) Parent->Oxidation O2, Light Polymerization Polymerization Parent->Polymerization Light, Heat Hydrolysis Hydrolysis (Ring Opening) Parent->Hydrolysis H2O, H+/OH- Photoisomerization Photoisomerization (Z-isomer) Parent->Photoisomerization UV Light

Caption: Potential degradation pathways.

Part 4: Corrective and Preventive Actions (CAPA)

Based on your findings, implement the following best practices to ensure long-term stability.

Summary of Recommended Storage and Handling Practices

ConditionSolid CompoundIn SolutionRationale
Temperature -20°C-20°C (aliquoted)Slows all degradation reactions.[3] Aliquoting prevents repeated freeze-thaw cycles.[3]
Atmosphere Inert Gas (N₂ or Ar)Inert Gas (N₂ or Ar)Prevents oxidation of the aldehyde.[7]
Light Amber/Opaque VialAmber/Opaque VialPrevents photodegradation of the conjugated system.[3][8]
Moisture Store in DesiccatorUse Anhydrous SolventsPrevents hydrolysis of the 2-pyrone ring.[3][10]
Container Glass VialGlass VialAvoids potential reactivity or leaching associated with plastic containers.[3]
Solvent N/AAnhydrous, high-purity AcetonitrileMinimizes risk of hydrolysis and solvent-mediated degradation.[1]

By implementing this systematic troubleshooting guide and adhering to the recommended storage and handling procedures, researchers can significantly mitigate the risk of degradation, ensuring the quality and reliability of their experimental results.

References

  • Benchchem. (n.d.). Best practices for handling and storing volatile aldehyde standards.
  • Benchchem. (n.d.). Technical Support Center: Prevention of Compound Degradation During Storage.
  • Guengerich, F. P., et al. (2009). Cytochromes P450 Catalyze the Reduction of α,β-Unsaturated Aldehydes. PMC.
  • Benchchem. (2025). Application Notes and Protocols for Safe Handling and Storage of Volatile Aldehydes.
  • Sugiyama, M., et al. (1995). Genetic and biochemical characterization of a 2-pyrone-4, 6-dicarboxylic acid hydrolase involved in the protocatechuate 4, 5-cleavage pathway of Sphingomonas paucimobilis SYK-6. PubMed.
  • Esterbauer, H., et al. (2008). Toxic oxygenated alpha,beta-unsaturated aldehydes and their study in foods: a review. Journal of Agricultural and Food Chemistry.
  • Kumagai, Y., & Lin, L. Y. (2014). Role of Lipid Peroxidation-Derived α, β-Unsaturated Aldehydes in Vascular Dysfunction. Mediators of Inflammation.
  • Berhane, K., et al. (1994). Detoxication of base propenals and other alpha, beta-unsaturated aldehyde products of radical reactions and lipid peroxidation by human glutathione transferases. PNAS.
  • Venkatesh, A., et al. (2013). Mechanistic Insights into Ring-Opening and Decarboxylation of 2‑Pyrones in Liquid Water and Tetrahydrofuran. Iowa State University Digital Repository.
  • Zango, M. D., et al. (2020). Photocatalytic degradation of organic pollutants through conjugated poly(azomethine) networks based on terthiophene–naphthalimide assemblies. PMC.
  • Pharma Stability. (n.d.). Troubleshooting & Pitfalls.
  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. The National Academies Press. Retrieved from [Link]

  • Biofargo. (2024). Guarding Against Chemical Compound Degradation in Pharmaceuticals.
  • Ramanathan, R., et al. (2006). α,β-Unsaturated Aldehydes Accelerate Oxymyoglobin Oxidation. ACS Publications.
  • Schwan, A., et al. (2024). Direct synthesis of 2-pyrone-4,6-dicarboxylic acid and trans-aconitic acid from renewable gallic acid and tannic acid. Green Chemistry. Retrieved from [Link]

  • University of Queensland. (n.d.). Chemical Storage Safety Guideline. Retrieved from [Link]

  • Benchchem. (n.d.). Assessing the Purity of Synthesized Pyruvonitrile: A Comparative Guide to Analytical Techniques.
  • Zhang, Y., et al. (2024). Degradable π-Conjugated Polymers. Journal of the American Chemical Society. Retrieved from [Link]

  • Scrivens, M. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Neugebauer, H., et al. (2000). Stability and photodegradation mechanisms of conjugated polymer/fullerene plastic solar cells. Solar Energy Materials and Solar Cells. Retrieved from [Link]

  • Troshin, P. A., et al. (2019). Understanding photochemical degradation mechanisms in photoactive layer materials for organic solar cells. Chemical Society Reviews. Retrieved from [Link]

  • Diva-Portal.org. (n.d.). Synthesis of Substituted Ring- Fused 2-Pyridones and Applications in Chemical Biology. Retrieved from [Link]

  • Langer, P., & Saleh, N. (2018). 2‐Pyrone – A Privileged Heterocycle and Widespread Motif in Nature. ChemistryOpen. Retrieved from [Link]

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Optimization

Technical Support Center: Strategies for Purity Enhancement in the Extraction of (E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-YL)propenal

Welcome to the technical support center for the purification of (E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-YL)propenal. This guide is designed for researchers, scientists, and professionals in drug development, providing...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of (E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-YL)propenal. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to address challenges encountered during the extraction and purification of this compound. Our focus is on delivering scientifically sound, field-tested insights to enhance the purity and yield of your target molecule.

Troubleshooting Guide: A Problem-Oriented Approach

This section directly addresses specific issues you may encounter during your extraction process, offering explanations for the underlying causes and providing actionable solutions.

Issue 1: Low Yield of Target Compound in the Organic Extract

Question: After performing a liquid-liquid extraction, I'm observing a significantly lower than expected yield of (E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-YL)propenal in the organic phase. What are the potential causes and how can I improve my recovery?

Answer:

Low recovery of your target compound can stem from several factors related to its physicochemical properties and the extraction conditions. The structure of (E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-YL)propenal, containing both a polar pyranone ring and a less polar propenal chain, gives it moderate polarity. This can lead to partitioning issues if the solvent system is not optimized.

Potential Causes and Solutions:

  • Inappropriate Solvent Polarity: The choice of extraction solvent is critical. If the solvent is too non-polar (e.g., hexane), it may not efficiently extract the moderately polar target compound from the aqueous phase. Conversely, a solvent that is too polar may have some miscibility with the aqueous layer, leading to incomplete phase separation.

    • Solution: Employ a solvent of intermediate polarity such as ethyl acetate or dichloromethane. For challenging emulsions or to improve partitioning, a mixture of solvents can be beneficial. For instance, adding a small amount of a more polar solvent to a non-polar one can enhance extraction efficiency. It is advisable to perform small-scale solvent screening to determine the optimal system for your specific crude mixture.

  • pH-Induced Degradation or Ionization: The 2H-pyran-2-one ring can be susceptible to hydrolysis under strongly acidic or basic conditions, leading to ring-opening and loss of your target compound.[1][2] Additionally, if your aqueous phase is basic, enolate formation on the propenal moiety can increase its water solubility, thereby reducing its partitioning into the organic phase.

    • Solution: Maintain the pH of the aqueous phase within a neutral to slightly acidic range (pH 5-7) during extraction.[1] Use buffered solutions if necessary to ensure pH stability. Avoid strong acids or bases unless they are specifically required for removing certain impurities, and even then, minimize contact time.

  • Insufficient Phase Mixing or Contact Time: Inadequate mixing during extraction can prevent the efficient transfer of the target compound from the aqueous to the organic phase.

    • Solution: Ensure vigorous shaking of the separatory funnel for an adequate period. For larger scale extractions, mechanical stirring can improve efficiency. However, be mindful that overly aggressive mixing can lead to the formation of stable emulsions.

  • Formation of Emulsions: The presence of surfactants or finely divided solids in your crude mixture can lead to the formation of a stable emulsion at the interface of the aqueous and organic layers, trapping your product.

    • Solution: To break up emulsions, you can try adding a small amount of brine (saturated NaCl solution), which increases the ionic strength of the aqueous phase and can help force phase separation. Gentle swirling or passing the emulsion through a bed of Celite or glass wool can also be effective.

Issue 2: Presence of Unreacted Starting Materials or Aldehyde-Related Impurities

Question: My purified product shows contamination with what I suspect are unreacted starting materials from a Knoevenagel condensation, or other aldehyde-related impurities. How can I specifically remove these?

Answer:

The synthesis of α,β-unsaturated aldehydes like your target compound often involves a Knoevenagel condensation.[3][4][5] Common impurities can include unreacted aldehydes or active methylene compounds, as well as side-products from the condensation reaction.[3] Aldehydes are also prone to oxidation to carboxylic acids.[6]

Targeted Purification Strategies:

  • Bisulfite Adduct Formation for Aldehyde Removal: A highly effective method for separating aldehydes from other organic compounds is the formation of a water-soluble bisulfite adduct.[7][8]

    • Protocol:

      • Dissolve the crude mixture in a suitable organic solvent (e.g., diethyl ether or a mixture of methanol and a non-polar solvent).

      • Wash the organic solution with a saturated aqueous solution of sodium bisulfite (NaHSO₃). The aldehyde will react to form a charged adduct that partitions into the aqueous layer.

      • Separate the organic layer, which now contains the non-aldehydic components.

      • To recover the purified aldehyde, the aqueous layer containing the adduct is basified (e.g., with NaHCO₃ or NaOH), which regenerates the aldehyde.[7]

      • The regenerated aldehyde can then be extracted back into an organic solvent.

  • Acid/Base Washing for Removal of Acidic or Basic Impurities:

    • Carboxylic Acid Impurities: If your aldehyde has oxidized to the corresponding carboxylic acid, a wash with a mild base like saturated sodium bicarbonate (NaHCO₃) solution will convert the acid into its water-soluble sodium salt, which will be removed in the aqueous phase.

    • Basic Impurities: If your synthesis used a basic catalyst (e.g., piperidine, triethylamine) that is present in the crude product, a wash with a dilute acid solution (e.g., 1M HCl) will protonate the base, making it water-soluble.

  • Column Chromatography: For separating compounds with similar functionalities but different polarities, column chromatography is a powerful tool.

    • Stationary Phase: Silica gel is commonly used.

    • Mobile Phase: A gradient of non-polar to moderately polar solvents (e.g., hexane/ethyl acetate) is typically effective. The less polar aldehyde will elute before more polar impurities like alcohols or carboxylic acids.

Issue 3: Product Degradation During Purification

Question: I suspect my target compound, (E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-YL)propenal, is degrading during the extraction or subsequent purification steps. What are the likely degradation pathways and how can I prevent them?

Answer:

The structure of your target molecule contains two key functionalities that can be prone to degradation: the α,β-unsaturated aldehyde and the 2H-pyran-2-one ring.

Degradation Pathways and Preventative Measures:

  • Hydrolysis of the Pyranone Ring: As mentioned previously, the lactone (cyclic ester) in the pyranone ring is susceptible to hydrolysis under strong acidic or basic conditions.[1][2]

    • Prevention: Maintain a neutral to slightly acidic pH during all aqueous workup steps.[1] If purification requires conditions outside this range, minimize the exposure time and temperature.

  • Oxidation of the Aldehyde: The aldehyde group is susceptible to oxidation to a carboxylic acid, which can be accelerated by exposure to air, light, and certain metal ions.

    • Prevention: Work under an inert atmosphere (e.g., nitrogen or argon) when possible, especially during prolonged heating or concentration steps. Store the compound in a cool, dark place. The use of antioxidants in small quantities can be considered if compatible with your downstream applications.

  • Polymerization/Self-Condensation of the Unsaturated Aldehyde: α,β-Unsaturated aldehydes can undergo self-condensation or polymerization, particularly in the presence of strong acids or bases, or upon prolonged heating.

    • Prevention: Avoid high temperatures during extraction and solvent removal. Use a rotary evaporator at the lowest feasible temperature and pressure. When storing the purified compound, do so at low temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the purity of my fractions during column chromatography?

A1: Thin-layer chromatography (TLC) is the most common and effective method for monitoring column chromatography. Use the same solvent system as your mobile phase, or a slightly more polar one, to visualize the separation. Staining with potassium permanganate (KMnO₄) is often effective for visualizing aldehydes and other unsaturated compounds.

Q2: I am having trouble getting my compound to crystallize. What can I do?

A2: Crystallization can be challenging. Here are some troubleshooting steps:

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the meniscus of the solution. Adding a seed crystal of your compound, if available, is also very effective.

  • Solvent System Optimization: If the compound is too soluble, you may need to use a less polar solvent or a solvent mixture. If it "oils out," try using a slightly larger volume of solvent or a different solvent system altogether.[9][10][11] Slow cooling is crucial for forming well-defined crystals.

  • Concentration: If the solution is too dilute, carefully evaporate some of the solvent and attempt to cool again.[9]

Q3: What are the general solubility properties of pyranone-containing compounds?

A3: Pyranone derivatives generally exhibit good solubility in polar organic solvents like dichloromethane, chloroform, tetrahydrofuran (THF), acetone, and dimethyl sulfoxide (DMSO).[12] They are typically insoluble in water and have low solubility in non-polar solvents like hexane.[12][13]

Visualizing the Troubleshooting Workflow

The following diagram illustrates a typical workflow for troubleshooting the purification of (E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-YL)propenal.

Caption: Troubleshooting workflow for impurity reduction.

Quantitative Data Summary

ParameterRecommended Range/ValueRationale
Extraction pH 5.0 - 7.0Prevents acid/base-catalyzed hydrolysis of the pyranone ring.[1][2]
Extraction Solvent Ethyl Acetate, DichloromethaneSolvents of intermediate polarity are effective for extracting the target molecule.
Column Chromatography Stationary Phase Silica GelStandard choice for separating moderately polar organic compounds.
Column Chromatography Mobile Phase Hexane/Ethyl Acetate GradientAllows for the elution of compounds with a range of polarities.
Storage Temperature 2-8 °CMinimizes degradation and self-condensation of the aldehyde.

References

Sources

Troubleshooting

Technical Support Center: NMR Characterization of (E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-YL)propenal

Welcome to the technical support guide for the NMR characterization of (E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-YL)propenal. This resource is designed for researchers, chemists, and drug development professionals who ma...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the NMR characterization of (E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-YL)propenal. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges with NMR signal overlap during the structural elucidation of this and structurally related compounds. This guide provides a series of troubleshooting steps, from simple adjustments to advanced 2D NMR techniques, to help you obtain a clean, well-resolved spectrum for unambiguous characterization.

Frequently Asked Questions (FAQs)

Q1: I am seeing significant overlap in the vinylic region of my ¹H NMR spectrum. How can I resolve the signals for the propenal and pyran ring protons?

A1: Signal overlap in the olefinic region is common for this molecule due to the proximity of the propenal and pyran ring systems. The first step is to ensure your sample is pure. If the overlap persists, simple adjustments like changing the deuterated solvent can be effective. Aromatic solvents such as benzene-d₆ or pyridine-d₅ can induce significant chemical shift changes, an effect known as Aromatic Solvent-Induced Shift (ASIS), which may resolve the overlapping signals.[1][2] If this fails, more advanced techniques like 2D NMR (specifically COSY) or the use of lanthanide shift reagents may be necessary.

Q2: The two methyl group signals are very close or overlapping. How can I differentiate them?

A2: The methyl groups on the propenal system and the pyran ring can have similar chemical environments. To resolve these, consider changing the solvent to one with a different polarity or magnetic susceptibility.[3] Variable Temperature (VT) NMR can also be effective; altering the temperature can change the conformational populations and affect chemical shifts, potentially separating the signals.[4] If these methods are insufficient, a 2D HMBC experiment will be definitive. It will show a 3-bond correlation from the propenal methyl protons to the propenal carbonyl carbon and a separate correlation from the pyran methyl protons to the carbons within the pyran ring, allowing for unambiguous assignment.[5]

Q3: How can I definitively confirm the (E)-stereochemistry of the propenal double bond?

A3: The stereochemistry of the double bond is determined by the coupling constant (³J) between the two vinylic protons. For a trans or (E) configuration, the coupling constant is typically in the range of 12-18 Hz.[6][7] For a cis or (Z) configuration, this value is usually smaller, between 6-12 Hz.[7] To measure this accurately, you need a well-resolved spectrum. If the signals are part of a complex multiplet, techniques like 1D TOCSY can be used to selectively irradiate one proton and observe the coupling partner, simplifying the multiplet and allowing for accurate measurement of the coupling constant.[8]

Q4: What are lanthanide shift reagents, and how can they help with my compound?

A4: Lanthanide shift reagents (LSRs) are paramagnetic complexes, often of europium (Eu) or praseodymium (Pr), that can be added to your NMR sample.[9][10] They coordinate to Lewis basic sites in your molecule, such as the carbonyl oxygen of the pyranone ring. This coordination induces large changes in the chemical shifts of nearby protons.[11][12] The magnitude of this shift is dependent on the distance from the lanthanide ion, which can effectively spread out a crowded spectrum.[11] Reagents like Eu(fod)₃ typically cause downfield shifts, while Pr(fod)₃ causes upfield shifts.[13] This can be a powerful tool for resolving severe overlap.

Troubleshooting Guides & Experimental Protocols

Guide 1: Resolving Signal Overlap with Solvent and Temperature Variation

When faced with signal overlap, the simplest and most direct approach is to modify the experimental conditions. Both the choice of solvent and the acquisition temperature can have a significant impact on the chemical shifts of protons.

  • Baseline Spectrum: Acquire a standard ¹H NMR spectrum in a common, relatively non-interacting solvent like Chloroform-d (CDCl₃).

  • Solvent Selection: Prepare new samples of your compound in a variety of deuterated solvents with different properties. A good selection would include an aromatic solvent (Benzene-d₆), a more polar aprotic solvent (Acetonitrile-d₃ or DMSO-d₆), and potentially a protic solvent if the compound is stable (Methanol-d₄).

  • Acquisition: Acquire a ¹H NMR spectrum for each new sample, ensuring all acquisition parameters (e.g., spectral width, number of scans) are consistent for accurate comparison.

  • Analysis: Compare the spectra. Aromatic solvents like Benzene-d₆ often cause significant upfield shifts for protons located on the side of the molecule that associates with the solvent ring current.[2][14] This differential shifting can effectively resolve previously overlapping signals.

SolventDielectric Constant (ε)Primary Interaction TypeExpected Effect on Spectrum
Chloroform-d (CDCl₃)4.8Weak H-bond donorStandard reference spectrum.[3]
Benzene-d₆ (C₆D₆)2.3Aromatic (ASIS)Upfield shifts, potential for high resolution.[1]
DMSO-d₆47Polar aproticDownfield shifts for polar protons.[15]
Acetonitrile-d₃ (CD₃CN)37.5Polar aproticCan alter shifts of polar functional groups.
  • Initial Setup: Start with your sample in a suitable solvent (one with a wide liquid range, e.g., Toluene-d₈ or DMSO-d₆). Acquire a spectrum at ambient temperature (e.g., 25°C).

  • Temperature Variation: Gradually increase or decrease the temperature of the NMR probe in increments of 10-20°C.[16] It is crucial to allow the sample to equilibrate for at least 5-10 minutes at each new temperature before acquisition.[17]

  • Spectral Acquisition: Acquire a spectrum at each temperature point.

  • Analysis: Observe the changes in chemical shifts. As the temperature changes, the populations of different conformers can shift, leading to a change in the weighted-average chemical shifts and potentially resolving overlapping signals.[4][18] This is particularly useful if conformational flexibility is contributing to the signal overlap.

Guide 2: Advanced Structural Elucidation with 2D NMR

When simpler methods are insufficient, 2D NMR spectroscopy provides a powerful suite of tools to resolve overlap by spreading the signals across a second frequency dimension.[19][20]

Decision Workflow for Resolving NMR Signal Overlap

G start Signal Overlap Observed in 1D ¹H NMR check_purity Verify Sample Purity start->check_purity simple_methods Tier 1: Simple Adjustments check_purity->simple_methods If Pure change_solvent Change Solvent (e.g., CDCl₃ to C₆D₆) simple_methods->change_solvent vt_nmr Variable Temperature (VT) NMR simple_methods->vt_nmr not_resolved Overlap Persists change_solvent->not_resolved vt_nmr->not_resolved adv_methods Tier 2: 2D NMR Spectroscopy cosy COSY / TOCSY (H-H Connectivity) adv_methods->cosy hsqc HSQC (Direct H-C Correlation) adv_methods->hsqc hmbc HMBC (Long-Range H-C Correlation) adv_methods->hmbc resolved Signal Resolved & Structure Confirmed cosy->resolved Success hsqc->resolved Success hmbc->resolved Success not_resolved->adv_methods Try Advanced Methods not_resolved2 Overlap Persists

Caption: A decision tree for troubleshooting NMR signal overlap.

  • COSY (Correlation Spectroscopy):

    • Purpose: To identify protons that are spin-spin coupled (typically separated by 2-3 bonds). This is the first experiment to run to establish the proton connectivity framework.[21]

    • Procedure: Run a standard gCOSY experiment.

    • Analysis: Look for cross-peaks that connect diagonal peaks. A cross-peak between two protons (e.g., Hₐ and Hₑ) indicates they are coupled. This will allow you to trace out the spin systems of the propenal and pyran fragments separately, even if their signals overlap in the 1D spectrum.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify which protons are directly attached to which carbon atoms.[5]

    • Procedure: Run a standard gHSQC or gHMQC experiment.

    • Analysis: Each peak in the 2D spectrum correlates a proton signal (on the F2 axis) with the carbon signal of the carbon it is directly bonded to (on the F1 axis). This is incredibly powerful for resolving overlapped proton signals, as it is highly unlikely that the attached carbons will also have the same chemical shift.[19]

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify longer-range couplings between protons and carbons (typically over 2-4 bonds). This is crucial for piecing together the molecular fragments identified by COSY and HSQC.[20][22]

    • Procedure: Run a standard gHMBC experiment.

    • Analysis: Look for correlations between protons and carbons that are not directly bonded. For example, you should see a correlation from the propenal methyl protons to the vinylic carbon and the carbonyl carbon of the aldehyde. This confirms the connectivity across quaternary carbons and heteroatoms, providing the final pieces of the structural puzzle.

References

  • Slideshare. Lanthanide shift reagents in nmr. [Link]

  • ApSimon, J. W., Beierbeck, H., & Saunders, J. K. (1973). Lanthanide Shift Reagents in 13C Nuclear Magnetic Resonance: Quantitative Determination of Pseudocontact Shifts and Assignment of 13C Chemical Shifts of Steroids. Canadian Journal of Chemistry, 51(20), 3874-3881. [Link]

  • Scribd. Lanthanide Shift Reagents in NMR. [Link]

  • Buckingham, A. D., Schaefer, T., & Schneider, W. G. (1960). Solvent effects in proton and 13C N.M.R. chemical shifts of polar compounds. Molecular Physics, 10(1), 9-21. [Link]

  • Yonezawa, T., Morishima, I., & Takeuchi, K. (1967). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Some Polar Compounds. Bulletin of the Chemical Society of Japan, 40(8), 1807-1813. [Link]

  • Cockerill, A. F., Davies, G. L. O., Harden, R. C., & Rackham, D. M. (1973). Lanthanide Shift Reagents in Nuclear Magnetic Resonance Spectroscopy. Chemical Reviews, 73(6), 553-588. [Link]

  • Tejedor, R. M., et al. (2010). Conformational Analysis of (+)-Germacrene A by Variable Temperature NMR and NOE Spectroscopy. Molecules, 15(7), 4947-4957. [Link]

  • Hashimoto, M., et al. (1995). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with N-H Functional Group. Analytical Sciences, 11(4), 639-644. [Link]

  • J-STAGE. Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with N-H Functional Group. [Link]

  • University of Oxford. Variable Temperature NMR Experiments. [Link]

  • ResearchGate. Resolution of overlapping signals using 2D NMR spectroscopy. [Link]

  • YouTube. Lec16 - 1H Coupling Constants and Alkenes. [Link]

  • OpenOChem Learn. Coupling in Cis/Trans Alkenes. [Link]

  • Prezi. Exploring 2D NMR Techniques: COSY, HSQC, and HMBC. [Link]

  • Wernersson, E., Heß, K., & Grimme, S. (2022). Impact of solvent interactions on 1H and 13C chemical shifts investigated using DFT and a reference dataset recorded in CDCl3 and CCl4. Physical Chemistry Chemical Physics, 24(40), 24651-24662. [Link]

  • Elyashberg, M., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry, 42(9), 771-782. [Link]

  • Hle, N. V., et al. (2001). Resolving Resonance Overlap in the NMR Spectra of Proteins from Differential Lanthanide-Induced Shifts. Journal of the American Chemical Society, 123(16), 3861-3862. [Link]

  • University of Ottawa NMR Facility Blog. Variable Temperature to Improve NMR Resolution. [Link]

  • University of Wisconsin-Madison. Instructions for Variable Temperature (VT) Operation. [Link]

  • YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

  • Scribd. NMR Coupling Constants Explained. [Link]

  • Mestrelab Research. qNMR of mixtures: what is the best solution to signal overlap?. [Link]

  • Royal Society of Chemistry. Alkenes | Introduction to Stereochemistry. [Link]

  • Abraham, R. J., et al. (2002). Conformational analysis. Part 36.1 A variable temperature 13C NMR study of conformational equilibria in methyl substituted cycloalkanes. Journal of the Chemical Society, Perkin Transactions 2, (11), 1828-1834. [Link]

  • Ahmed, R. (2024). The Role of Two-Dimensional NMR Spectroscopy( 2D NMR Spectroscopy )in Pharmaceutical Research: Applications, Advancements, and Future Directions. ResearchGate. [Link]

  • MRRC. Structure Elucidation Notes. [Link]

  • Wishart, D. S., et al. (2022). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Journal of Chemical Information and Modeling, 62(22), 5436-5446. [Link]

  • Weizmann Institute of Science. Relaxation-Assisted Separation of Overlapping Patterns in Ultra- Wideline NMR Spectra. [Link]

  • Abraham, R. J. (2007). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe, 19(5), 16-22. [Link]

  • Abraham, R. J. (2005). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. University of Liverpool Repository. [Link]

  • S. S. Al-Showiman, et al. (2006). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo- and 3-exo-substituted norbornanones. Magnetic Resonance in Chemistry, 44(8), 803-809. [Link]

  • Holmes, J. B., et al. (2019). 1H isotropic chemical shift metrics for NMR crystallography of powdered molecular organics. Physical Chemistry Chemical Physics, 21(40), 22216-22230. [Link]

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Optimization

Preventing oxidation of (E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-YL)propenal in open air

Technical Support Center: (E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-YL)propenal Document ID: TSC-2026-03-M7P-OXID Last Updated: March 17, 2026 Introduction: Understanding the Instability of an α,β-Unsaturated Aldehyde (E...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-YL)propenal

Document ID: TSC-2026-03-M7P-OXID

Last Updated: March 17, 2026

Introduction: Understanding the Instability of an α,β-Unsaturated Aldehyde

(E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-YL)propenal is a highly functionalized molecule featuring a conjugated system that includes an α,β-unsaturated aldehyde and a 2H-pyran-2-one scaffold.[1] This structure, while synthetically valuable, is inherently susceptible to degradation, primarily through oxidation. The electron-deficient aldehyde group, in conjugation with the pyran ring, can readily undergo autoxidation, especially when exposed to atmospheric oxygen, light, or trace metal impurities. This guide provides in-depth troubleshooting and preventative measures to ensure the stability and integrity of your compound during storage and experimentation.

Part 1: Frequently Asked Questions (FAQs)

Q1: My vial of (E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-YL)propenal has turned a yellowish tint. What does this indicate?

A color change is a common preliminary sign of degradation. The formation of oxidized species and potential polymerization byproducts can lead to discoloration. The primary oxidative degradation product is the corresponding carboxylic acid, (E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-yl)propenoic acid.

Q2: I observe a new, more polar spot on my TLC plate that wasn't there when I first received the sample. Is this related to oxidation?

Yes, this is a strong indicator of oxidation. The conversion of the aldehyde functional group to a carboxylic acid significantly increases the polarity of the molecule. This will result in a lower Retention Factor (Rf) value on a normal-phase TLC plate compared to the parent aldehyde.

Q3: How quickly can oxidation occur in the open air?

The rate of oxidation can be rapid, particularly for a compound in solution. When exposed to air, especially under ambient light and at room temperature, noticeable degradation can occur within hours. Neat (undissolved) material is generally more stable but should still be handled with care.

Q4: Can I store a stock solution of this compound in a standard vial in the refrigerator?

Standard storage is not recommended due to the compound's air sensitivity.[2] Simply refrigerating a solution in a standard vial does not eliminate the dissolved oxygen in the solvent or the oxygen present in the headspace of the vial, both of which can cause significant degradation over time. Proper inert atmosphere techniques are required for long-term stability.[3][4]

Part 2: Troubleshooting Guide - Diagnosing and Preventing Oxidation

This section provides a structured approach to identifying and mitigating oxidative degradation of your compound.

Issue 1: Confirming Oxidation with Analytical Methods

If you suspect degradation, it is crucial to confirm it analytically. Different techniques offer varying levels of specificity and sensitivity for identifying the parent aldehyde and its oxidative byproducts.[5][6]

Table 1: Comparison of Analytical Techniques for Oxidation Monitoring

TechniqueMethod PrincipleWhat to Look ForProsCons
HPLC-UV Separates compounds based on polarity. Detection via UV absorbance.[7]Decrease in the area of the parent aldehyde peak. Appearance of a new, earlier-eluting (more polar) peak corresponding to the carboxylic acid.Quantitative, high-throughput, readily available.Requires method development; may not definitively identify the new peak without a standard.
¹H NMR Spectroscopy Measures the magnetic properties of atomic nuclei.Disappearance of the characteristic aldehyde proton signal (δ ≈ 9-10 ppm). Appearance of a broad carboxylic acid proton signal (δ ≈ 10-13 ppm).Provides unambiguous structural information.Lower throughput, requires higher sample concentration.
GC-MS Separates volatile compounds followed by mass analysis.[8]Can be used to identify the parent compound and potential volatile degradation products.High sensitivity and specificity for structural elucidation of byproducts.[6]Compound may require derivatization to be sufficiently volatile; potential for thermal degradation in the injector.
Spectrophotometry Measures light absorbance after reaction with a derivatizing agent (e.g., DNPH).[9]A decrease in total aldehyde concentration over time.Simple, rapid for quantifying total aldehydes.Not specific; cannot distinguish between the target compound and other potential aldehyde impurities.[9]
Issue 2: Implementing Proactive Prevention Strategies

The most effective way to handle (E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-YL)propenal is to prevent oxidation from occurring in the first place. This involves a combination of using an inert atmosphere and, where appropriate, chemical inhibitors.

Handling and storing air-sensitive compounds requires excluding atmospheric oxygen and moisture.[2][4] The two primary methods for achieving this in a laboratory setting are using a glovebox or a Schlenk line.[3][10]

  • Glovebox: A sealed chamber filled with an inert gas (typically nitrogen or argon). It is the most secure and convenient method for handling solids, preparing solutions, and storing samples long-term, as it provides a consistently inert environment.[3][4]

  • Schlenk Line: A dual-manifold system that allows for the evacuation of air from glassware and backfilling with an inert gas.[2] This technique is ideal for performing reactions and handling solvents under an inert atmosphere without needing a dedicated glovebox.[3]

Inert_Atmosphere_Workflow cluster_prep Solvent Preparation cluster_sample Sample Handling Solvent Select Anhydrous Solvent Degas Degas Solvent via Freeze-Pump-Thaw (3x) or N2/Ar Sparging Solvent->Degas Transfer_Solvent Transfer to Schlenk Flask via Cannula Degas->Transfer_Solvent Add_Solvent Add Degassed Solvent via Syringe/Cannula Transfer_Solvent->Add_Solvent Inert Transfer Start Weigh Compound (in Glovebox or quickly in air) Add_Solid Add Solid to Schlenk Flask Start->Add_Solid Purge Evacuate & Backfill Flask with N2/Ar (3x) Add_Solid->Purge Purge->Add_Solvent Store Seal & Store Flask at -20°C in the Dark Add_Solvent->Store

Caption: Workflow for preparing a solution under an inert atmosphere.

For applications where a strictly inert atmosphere is not feasible, or for added protection, the use of a radical-scavenging antioxidant can be effective. α,β-Unsaturated aldehydes are known to be stabilized by such agents.[11]

  • Recommended Antioxidant: Butylated hydroxytoluene (BHT) is a common and effective phenolic antioxidant. It functions by donating a hydrogen atom to peroxide radicals, terminating the auto-oxidation chain reaction.

  • Working Concentration: A low concentration, typically 50-200 ppm (mg/L), is sufficient. Higher concentrations are generally not necessary and may interfere with downstream applications.

Oxidation_Pathway Compound (E)-2-Methyl-3-(...)-propenal R-CHO Radical Peroxy Radical R-C(O)OO• Compound->Radical O2, light, heat (Initiation) Product Carboxylic Acid R-COOH Radical->Product Propagation BHT_Radical { Stable BHT Radical | Ar-O• } Radical->BHT_Radical H• donation BHT { BHT (Inhibitor) | Ar-OH }

Caption: Simplified mechanism of aldehyde oxidation and its inhibition by BHT.

Part 3: Detailed Experimental Protocols

Protocol 1: Preparation of a Stock Solution using a Schlenk Line

This protocol details the preparation of a 10 mM stock solution in degassed solvent.

  • Glassware Preparation: Oven-dry a 25 mL Schlenk flask and a magnetic stir bar at 120°C for at least 4 hours. Allow to cool to room temperature under a stream of dry nitrogen or in a desiccator.

  • Solvent Degassing: Place 20 mL of anhydrous-grade solvent (e.g., Dichloromethane or Acetonitrile) into a separate Schlenk flask. Perform at least three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.[4]

  • Weighing the Compound: In a glovebox, or quickly in the open air, weigh the required amount of (E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-YL)propenal (e.g., 4.75 mg for 25 mL of a 1 mM solution, assuming a MW of ~190 g/mol ) and add it to the dried Schlenk flask containing the stir bar.

  • Inerting the Flask: Immediately seal the flask and connect it to the Schlenk line. Carefully evacuate the flask under vacuum (do not remove the stopper completely to avoid losing solid material) and backfill with inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Solvent Transfer: Using a gas-tight syringe or a cannula, transfer 25 mL of the degassed solvent from its flask to the flask containing the solid compound.

  • Dissolution and Storage: Stir the mixture until the solid is fully dissolved. For storage, wrap the flask in aluminum foil to protect it from light and store it in a -20°C freezer. Ensure the flask is properly sealed with a ground glass stopper and clip, or a septum secured with copper wire.

Protocol 2: Monitoring Oxidation via HPLC-UV

This protocol provides a general method for assessing the purity of the compound.

  • System: An HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile (Solvent B) and Water (Solvent A), both containing 0.1% Formic Acid.

    • Gradient Program: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 30% B over 1 minute, and re-equilibrate for 2 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the λmax of the compound (e.g., 254 nm and 320 nm).

  • Sample Preparation: Dilute a small aliquot of the stock solution (prepared under inert conditions) with the initial mobile phase composition.

  • Analysis: Inject 10 µL. The parent aldehyde will have a specific retention time. The oxidized carboxylic acid product will elute earlier (be more polar) and its peak area will increase over time in an unstable sample. Purity can be calculated based on the relative peak areas.

References

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Sources

Troubleshooting

Technical Support Center: Enhancing the Shelf-Life of (E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-YL)propenal Standard Solutions

Welcome to the Technical Support Center for handling (E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-YL)propenal (CAS: 87424-82-6). As a highly reactive analytical standard with the molecular formula C10H10O3[1], this compound...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling (E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-YL)propenal (CAS: 87424-82-6). As a highly reactive analytical standard with the molecular formula C10H10O3[1], this compound presents unique shelf-life challenges for researchers and drug development professionals.

This guide is designed to move beyond basic handling instructions by explaining the underlying chemical causality of degradation. By understanding the mechanistic vulnerabilities of this molecule, you can implement self-validating protocols to ensure the absolute integrity of your standard solutions.

The Mechanistic Causality of Degradation

To stabilize a molecule, we must first understand how it breaks down. (E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-YL)propenal contains three distinct reactive structural motifs, each susceptible to a specific degradation pathway:

  • The α,β-Unsaturated Aldehyde: The aldehydic C-H bond is highly susceptible to autoxidation by molecular oxygen. This radical chain reaction forms a peroxy acid intermediate, eventually yielding a carboxylic acid[2]. The lability of α,β-unsaturated aldehydes under oxidative conditions is a well-documented challenge in organic synthesis, often requiring complexation strategies to block the carbonyl[3] or leading to unintended oxidations as seen in the Pinnick oxidation mechanism[4].

  • The α-Pyrone Ring: The 2H-pyran-2-one structure is a cyclic ester (lactone) with extended conjugation. It is highly sensitive to nucleophilic attack and pH extremes. Exposure to basic conditions or nucleophilic solvents (like methanol) catalyzes ring-opening, forming dienoic acids or furanone derivatives[5].

  • The (E)-Alkene: The double bond in the propenal chain is prone to photoisomerization. UV/Visible light provides the activation energy necessary to excite the pi-electrons, allowing free rotation and subsequent relaxation into the sterically different (Z)-isomer.

DegradationPathways Compound (E)-2-Methyl-3-(4-methyl-2-oxo- 2H-pyran-6-YL)propenal Oxidation Autoxidation (O2 exposure) Compound->Oxidation Aldehyde group Photoisomerization Photoisomerization (UV/Vis Light) Compound->Photoisomerization Alkene double bond Hydrolysis Base-Catalyzed Hydrolysis Compound->Hydrolysis α-Pyrone ring CarboxylicAcid Carboxylic Acid Derivative Oxidation->CarboxylicAcid Z_Isomer (Z)-Isomer Formation Photoisomerization->Z_Isomer RingOpening α-Pyrone Ring Opening Hydrolysis->RingOpening

Fig 1: Primary degradation pathways of (E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-YL)propenal.

Troubleshooting & FAQs

Q1: My LC-MS chromatogram shows a secondary peak with the identical mass (m/z 178.18) appearing over time. What is happening? A1: You are observing photoisomerization. The (E)-alkene is converting to the (Z)-isomer.

  • Causality: Ambient laboratory lighting provides sufficient energy to break the pi-bond temporarily, allowing the molecule to rotate into a mixed E/Z equilibrium.

  • Solution: Standard solutions must be prepared under subdued yellow light and stored exclusively in amber or opaque vials[5].

Q2: I am losing the aldehyde proton signal (~9.5 ppm) in my 1H-NMR spectra after two weeks of storage. Why? A2: This is caused by autoxidation. Molecular oxygen dissolved in your solvent reacts with the aldehyde to form a carboxylic acid[2].

  • Causality: Trace metals or light initiate a radical chain mechanism that consumes the aldehyde.

  • Solution: Purge all solvents with Argon or Nitrogen prior to dissolution. For long-term analytical standards, adding a trace amount of a radical scavenger (e.g., 0.01% BHT) will halt the autoxidation cascade.

Q3: Can I use Methanol or Ethanol to prepare my stock solutions? A3: Absolutely not.

  • Causality: Alcohols are nucleophilic. They will form hemiacetals with the highly reactive α,β-unsaturated aldehyde and can initiate the ring-opening of the α-pyrone under even slightly basic conditions[5].

  • Solution: Use strictly anhydrous, aprotic solvents such as Acetonitrile (ACN) or Dichloromethane (DCM).

Standard Operating Procedure (SOP): Preparation of Ultra-Stable Solutions

To ensure a self-validating system, follow this methodology. The protocol is designed so that any deviation will be immediately detectable in a baseline validation run.

Step-by-Step Methodology:

  • Solvent Degassing: Take HPLC-grade anhydrous Acetonitrile (ACN) and sparge with Argon gas for 15 minutes to displace dissolved oxygen.

  • Antioxidant Addition (Optional but Recommended): Dissolve Butylated hydroxytoluene (BHT) into the ACN to a final concentration of 0.01% (w/v).

  • Subdued Handling: Turn off overhead fluorescent lights. Weigh the (E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-YL)propenal standard under subdued or yellow light.

  • Dissolution: Dissolve the standard in the degassed ACN to your desired stock concentration (e.g., 1 mg/mL). Vortex gently; do not sonicate, as cavitation generates localized heat and free radicals.

  • Aliquoting: Divide the stock into single-use aliquots using amber glass vials with PTFE-lined caps.

  • Inert Atmosphere Sealing: Blanket the headspace of each vial with Argon before sealing.

  • Storage: Store immediately at -80°C.

  • System Validation (T=0): Run an initial LC-UV/MS aliquot immediately post-preparation. A single, sharp peak at the expected retention time validates the absence of baseline degradation. Compare all subsequent experimental runs against this T=0 baseline to self-validate the integrity of the standard.

Workflow Step1 1. Purge Solvent (Argon/N2) Step2 2. Weigh Standard (Subdued Light) Step1->Step2 Step3 3. Dissolve in Anhydrous ACN Step2->Step3 Step4 4. Add Antioxidant (0.01% BHT) Step3->Step4 Step5 5. Aliquot & Store at -80°C Step4->Step5

Fig 2: Optimized workflow for preparing ultra-stable pyran-propenal standard solutions.

Quantitative Stability Data Summary

The following table summarizes the expected shelf-life (defined as >95% purity retention via LC-UV at 254 nm) of (E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-YL)propenal under various preparation and storage conditions.

Condition ProfileSolvent SystemAdditiveStorage TempLight ExposureExpected Shelf-Life (>95% Purity)
Sub-optimal MethanolNone4°CClear Vial< 3 days
Basic Acetonitrile (ACN)None4°CAmber Vial1 week
Standard Anhydrous ACNNone-20°CAmber Vial3 weeks
Optimized Degassed Anhydrous ACN0.01% BHT-80°CAmber Vial> 6 months

References

  • Fisher Scientific. "(E)-2-Methyl-3-(4-Methyl-2-oxo-2H-pyran-6-yl)propenal, TRC". Source: Fisher Scientific Germany.
  • Wikipedia. "Pinnick oxidation". Source: Wikipedia.
  • BenchChem. "Avoiding degradation of Sartorypyrone B during extraction". Source: BenchChem.
  • ResearchGate. "Oxidative degradation of fragrant aldehydes. Autoxidation by molecular oxygen". Source: Tetrahedron.
  • Journal of the American Chemical Society. "Virtually Complete Blocking of .alpha.,.beta.-Unsaturated Aldehyde Carbonyls by Complexation with Aluminum Tris(2,6-diphenylphenoxide)". Source: ACS Publications.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Landscape of Pyran-2-one Derivatives: Featuring (E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-YL)propenal

The pyran-2-one scaffold, a six-membered oxygen-containing heterocycle, is a cornerstone in medicinal chemistry and natural product synthesis.[1][2] These structures are prevalent in a vast array of biologically active c...

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Author: BenchChem Technical Support Team. Date: March 2026

The pyran-2-one scaffold, a six-membered oxygen-containing heterocycle, is a cornerstone in medicinal chemistry and natural product synthesis.[1][2] These structures are prevalent in a vast array of biologically active compounds, demonstrating a wide spectrum of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[3][4][5] The versatility of the pyran ring allows for extensive chemical modifications, making it a "privileged structure" for the development of novel therapeutic agents. This guide provides a comparative analysis of (E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-YL)propenal and related pyran-2-one derivatives, supported by experimental data to inform researchers, scientists, and drug development professionals.

Featured Compound: (E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-YL)propenal

(E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-YL)propenal (CAS No. 87424-82-6) is a specific derivative of the pyran-2-one family. Its structure features a propenal substituent, suggesting potential reactivity and unique biological interactions. While specific biological data for this exact compound is not extensively published, its structural motifs are common in other bioactive pyran-2-ones. Understanding its potential requires a comparative look at its chemical cousins.

Chemical Structure:

  • Linear Formula: C10H10O3

  • Synonyms: (2E)-2-methyl-3-(4-methyl-2-oxo-2H-pyran-6-yl)-2-propenal

The pyran-2-one core is a versatile synthetic building block. Derivatives like dehydroacetic acid (DHA) and triacetic acid lactone (TAL) are widely used as precursors for the synthesis of a wide range of heterocyclic compounds with significant pharmacological properties.[6]

Comparative Biological Activity: A Multifaceted Scaffold

The therapeutic potential of pyran-2-one derivatives is best understood through a direct comparison of their performance in various biological assays. The following sections provide a comparative overview of their efficacy in key therapeutic areas.

Pyran-based scaffolds are prominent in the development of anticancer agents.[7][1] Numerous derivatives have demonstrated potent cytotoxicity against a range of human cancer cell lines.[1][3]

Structure-Activity Relationship (SAR) Insights: The anticancer efficacy of pyran-2-one derivatives is highly dependent on the nature and position of substituents. For instance, bulky aromatic groups at the 4-position of the 2H-pyran-2-one core can enhance cytotoxic activity.[8] The fusion of the pyran ring with other heterocyclic systems, such as in pyranopyridine derivatives, has also yielded compounds with potent anticancer effects, sometimes exceeding that of reference drugs like doxorubicin.[9] The mechanism often involves the induction of apoptosis through the modulation of protein families like Bcl-2.[8]

Table 1: Comparative Anticancer Activity of Pyran-2-one Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
4-Amino-2H-pyran-2-one analog (Compound 19)Various0.059 - 0.163
4-Amino-2H-pyran-2-one analog (Compound 27)Various0.059 - 0.163[3]
Pyranopyridine derivative (Compound 12)Hep-G2, MCF-7, Caco-2, HCT116More potent than Doxorubicin
Pyranopyridine derivative (Compound 14)Hep-G2, MCF-7, Caco-2, HCT116More potent than Doxorubicin[9]
Quinone-pyran-lactone derivative (Compound 49)KB, KB/VCR, A549, HL60Sub-micromolar to lower micromolar[1]
Pyran-annulated derivative (A05)MDA-MB-231 (Triple-negative breast cancer)24.3[5]
4-Phenylethynyl-6-methyl-2-pyroneA2780 (Ovarian), K562 (Leukemia)Potent activity reported[10]

Apoptosis Induction Pathway: Many cytotoxic pyran-2-one analogs exert their effect by triggering the intrinsic apoptosis pathway. This is a critical self-validating system for anticancer drug candidates, as it represents a fundamental mechanism of programmed cell death.

apoptosis_pathway stress Cellular Stress (e.g., Pyran-2-one Analog) bcl2 Bcl-2 (Anti-apoptotic) stress->bcl2 inhibits bax Bax (Pro-apoptotic) stress->bax activates mito Mitochondrial Outer Membrane Permeabilization bcl2->mito inhibits bax->mito promotes cyto Cytochrome c Release mito->cyto cas9 Caspase-9 Activation cyto->cas9 cas3 Caspase-3 Activation (Executioner Caspase) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Simplified intrinsic apoptosis pathway modulated by 2H-pyran-2-one analogs.[8]

The pyran-2-one scaffold is a fertile source for the development of new antimicrobial agents.[4][11] Derivatives have shown efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[11][12]

Structure-Activity Relationship (SAR) Insights: For antimicrobial activity, lipophilicity and the presence of specific pharmacophores are crucial.[8] For example, introducing a phenylthio group at the 2-position and esterification at the 6-position of 2H-pyran-3(6H)-one derivatives enhanced activity against Gram-positive bacteria.[8] Furthermore, some prenylated 2-pyrone derivatives have shown synergistic effects with conventional antibiotics like ampicillin against drug-resistant bacteria.[13] The conversion of the pyran-2-one ring to a pyridine-2-one scaffold has also been shown to yield potent broad-spectrum antimicrobial agents.[8]

Table 2: Comparative Antimicrobial Activity of Pyran-2-one Derivatives

Compound/DerivativeTarget OrganismActivity Metric (MIC, µg/mL)Reference
(R)-5,6-dihydro-6-pentyl-2H-pyran-2-onePenicillium speciesMost active among tested analogs[14]
1-Hydroxy-4-(4-nitrophenyl)-5,6-diphenyl-1H-pyridin-2-oneBroad SpectrumPotent activity reported[11]
3-Cyanonaphtho[1,2-(e)]pyran-2-oneGram-positive bacteria, YeastSpecific activity reported[12]
4-(3-methylbut-2-enoxy)-6-phenyl-2H-pyran-2-one + AmpicillinKlebsiella pneumoniae (β-lactamase producing)Synergistic effect; lowered Ampicillin MIC from 2500 to 2.4[13]
6-(4-fluorophenyl)-4-(3-methylbut-2-enoxy)-2H-pyran-2-one + AmpicillinKlebsiella pneumoniae (β-lactamase producing)Synergistic effect; lowered Ampicillin MIC from 2500 to 2.4[13]

Experimental Protocol: Agar Well Diffusion Assay This method provides a robust and visually clear assessment of a compound's ability to inhibit microbial growth. The causality is direct: if the compound is effective, it will diffuse into the agar and create a zone where microbes cannot grow.

  • Media Preparation: Prepare and sterilize Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) and pour it into sterile Petri plates. Allow the agar to solidify completely.

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organism.

  • Lawn Culture: Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab to create a lawn culture.

  • Well Creation: Use a sterile cork borer (e.g., 6 mm diameter) to punch uniform wells into the agar.[8]

  • Compound Application: Carefully add a defined volume (e.g., 50-100 µL) of the pyran-2-one derivative solution (at a known concentration in a suitable solvent like DMSO) into each well. Include a solvent-only control and a positive control (a known antibiotic).[8]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).[8]

  • Zone of Inhibition Measurement: Measure the diameter (in mm) of the clear zone around each well where microbial growth is inhibited. A larger diameter indicates greater antimicrobial activity.[8]

agar_well_workflow start Start prep_agar Prepare & Pour Sterile Agar Plates start->prep_agar lawn Create Lawn Culture on Agar Surface prep_agar->lawn prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->lawn punch_wells Punch Wells in Agar lawn->punch_wells add_compounds Add Test Compounds & Controls to Wells punch_wells->add_compounds incubate Incubate Plates add_compounds->incubate measure Measure Zone of Inhibition (mm) incubate->measure end End measure->end

Caption: Experimental workflow for the Agar Well Diffusion Assay.

Pyran-2-one derivatives have been investigated as inhibitors of various enzymes critical to disease pathways. This includes enzymes involved in inflammation (COX-2), viral replication (HIV-1 reverse transcriptase), bacterial survival (DNA gyrase), and neurodegeneration (cholinesterases).[8][15][16]

Structure-Activity Relationship (SAR) Insights: The specific substitutions on the pyran ring dictate the enzyme inhibitory profile. For Alzheimer's disease targets, a 4-methylthiocoumarin derivative was found to be a potent acetylcholinesterase (AChE) inhibitor, while a related compound showed strong butyrylcholinesterase (BuChE) inhibition.[16] Benzopyran-2-one (coumarin) derivatives have been designed as DNA gyrase-B inhibitors for antibacterial applications.[15]

Table 3: Comparative Enzyme Inhibitory Activity of Pyran-2-one Derivatives

Compound/DerivativeTarget EnzymeActivity Metric (IC50)Reference
4-Methylthiocoumarin derivative (8)Acetylcholinesterase (AChE)5.63 ± 1.68 µM[16]
Coumarin derivative (9)Butyrylcholinesterase (BuChE)3.40 ± 0.20 µM[16]
Hydroxyxanthone derivative (23)Acetylcholinesterase (AChE)0.88 ± 0.04 µM[16]
Pyran-annulated derivative (A05)Cyclooxygenase-2 (COX-2)10.2 µM (for NO inhibition)[5]
Pyrano[2,3-d]pyrimidine-2,4-dione (S2, S7)PARP-1Higher potency than Olaparib[17]

Experimental Protocol: Cyclooxygenase-2 (COX-2) Inhibition Assay This protocol is designed to quantify the ability of a compound to inhibit COX-2, a key enzyme in the inflammatory cascade. The experimental design includes controls to ensure that the observed inhibition is due to the compound's activity and not other factors.

  • Reaction Mixture Preparation: Prepare a reaction buffer containing heme and the purified COX-2 enzyme.[8]

  • Inhibitor Pre-incubation: In a 96-well plate, pre-incubate the COX-2 enzyme solution with various concentrations of the pyran-2-one test compounds. Include a known COX-2 inhibitor (e.g., celecoxib) as a positive control and a vehicle control (e.g., DMSO).[8] The purpose of pre-incubation is to allow the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.[8]

  • Incubation: Allow the reaction to proceed for a specific time at a controlled temperature (e.g., 37°C for 10-15 minutes).

  • Reaction Termination: Stop the reaction by adding a quenching solution (e.g., a strong acid).[8]

  • Quantification: Measure the product of the reaction (e.g., Prostaglandin E2) using a suitable method, such as an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Conclusion and Future Perspectives

The pyran-2-one scaffold is a remarkably versatile and privileged structure in medicinal chemistry. As demonstrated, derivatives of this core exhibit a broad and potent range of biological activities, including significant anticancer, antimicrobial, and enzyme-inhibitory properties. While the specific compound (E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-YL)propenal requires further direct investigation, its structural features place it firmly within this promising class of molecules.

The comparative data presented herein underscores the importance of structure-activity relationship studies. Minor modifications to the pyran-2-one core can lead to dramatic shifts in biological activity and target selectivity. Future research should focus on synthesizing and screening novel libraries of these derivatives, guided by molecular docking and SAR insights, to develop next-generation therapeutics with enhanced potency and reduced side effects. The potential for creating multi-target agents, as seen with compounds exhibiting anti-inflammatory, anti-melanogenesis, and anti-cancer effects simultaneously, represents an exciting frontier for drug discovery.[5]

References

  • Benchchem. (n.d.). Comparative Analysis of Structure-Activity Relationships in 3-Hydroxytetrahydro-2H-pyran-2-one and Related Derivatives.
  • Revues Scientifiques Marocaines. (n.d.). PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROC.
  • Benchchem. (n.d.). The Diverse Biological Landscape of Pyranone Derivatives: A Comparative Guide.
  • ResearchGate. (n.d.). Synthesis and biological evaluation of certain 2H-pyran-2-ones and some derived 1H-pyridin-2-one analogs as antimicrobial agents | Request PDF.
  • Benchchem. (n.d.). Unveiling the Therapeutic Potential of 2H-Pyran-2-one Analogs: A Structure-Activity Relationship Guide.
  • Taylor & Francis. (n.d.). A hydrazine-hydroxy-pyran-2-one derivatives as a potential anticancer and antibacterial agent: synthesis, spectroscopic, SC-XRD, DFT/TD-DFT, Hirshfeld surface analysis, in silico molecular docking and nonlinear optical responses studies.
  • (2020, February 3). Synthesis and antimicrobial activity of new prenylated 2-pyrone derivatives.
  • ResearchGate. (2022, December 17). (PDF) PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS.
  • PubMed. (2002, April 15). Antimicrobial activity of two novel coumarin derivatives: 3-cyanonaphtho[1,2-(e)] pyran-2-one and 3-cyanocoumarin.
  • PubMed. (2008, November 15). Design and synthesis of novel benzopyran-2-one derivatives of expected antimicrobial activity through DNA gyrase-B inhibition.
  • (n.d.). Synthesis and biological activities of some fused pyran derivatives.
  • Semantic Scholar. (1997, July 16). Biological Activity of 6-Pentyl-2H-pyran-2-one and Its Analogs.
  • PMC. (n.d.). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease.
  • (n.d.). Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives.
  • PubMed. (n.d.). Current Developments in the Pyran-Based Analogues as Anticancer Agents.
  • Journal of King Saud University. (2026, February 24). Pyran-annulated derivatives synthesized via multi-component reactions as multi-target agents with anti-inflammatory, anti-melanogenesis, and anti-cancer activities.
  • ResearchGate. (n.d.). 2-Pyrones possessing antimicrobial and cytotoxic activities | Request PDF.
  • Semantic Scholar. (n.d.). Spectral, crystal structure of novel Pyran-2-one Zwitterion Schiff derivative: thermal, Physicochemical, DFT/HSA-interactions, enol↔imine tautomerization and anticancer activity.
  • RSC Publishing. (2017, July 25). The value of pyrans as anticancer scaffolds in medicinal chemistry.
  • (2011, November 1). Synthesis and biological activities of some fused pyran derivatives.
  • Semantic Scholar. (2021, January 22). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity.
  • Sigma-Aldrich. (n.d.). (E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-yl)propenal.
  • Fisher Scientific. (n.d.). (E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-yl)propenal, TRC.
  • ScienceScholar. (2022, May 18). Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity.

Sources

Comparative

High-Sensitivity LC-MS/MS Strategies for the Trace Detection of (E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-yl)propenal: A Comparative Validation Guide

(E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-yl)propenal (CAS 87424-82-6) is a highly reactive intermediate commonly encountered in the synthesis of retinoid pharmaceuticals such as Acitretin. Due to the presence of an α,β...

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Author: BenchChem Technical Support Team. Date: March 2026

(E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-yl)propenal (CAS 87424-82-6) is a highly reactive intermediate commonly encountered in the synthesis of retinoid pharmaceuticals such as Acitretin. Due to the presence of an α,β -unsaturated aldehyde (propenal) moiety, this compound acts as a potent Michael acceptor. According to [1], Michael acceptors readily form covalent adducts with biological nucleophiles like DNA and proteins.

Consequently, this compound is flagged as a Potential Genotoxic Impurity (PGI). Under the [2], it must be strictly controlled to a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day . Achieving this level of trace detection in a complex Active Pharmaceutical Ingredient (API) matrix requires a robust, highly sensitive LC-MS/MS method validated to [3].

This guide objectively compares two distinct chromatographic strategies—traditional Sub-2 µm C18 versus Core-Shell Biphenyl—and provides a self-validating experimental protocol for its accurate quantification.

Mechanistic Challenges & The Causality of Method Design

Detecting CAS 87424-82-6 presents three distinct analytical challenges:

  • Reactivity & Instability: The propenal group is thermally labile and prone to (E)/(Z) isomerization under UV light or high heat. Sample preparation must be conducted under controlled, low-temperature conditions.

  • Polarity & Retention: The conjugated pyrone-propenal system is highly polar. Traditional alkyl-chain (C18) columns rely solely on dispersive hydrophobic interactions, which often fail to retain this molecule, causing it to elute in the solvent front where API matrix suppression is most severe.

  • Ionization Efficiency: Lacking basic amine groups, the compound relies on the protonation of the pyrone carbonyl for Electrospray Ionization (ESI+). If co-eluting with a high concentration of the retinoid API, the analyte's ionization is easily quenched.

To overcome these challenges, we compare a Sub-2 µm C18 phase against a Core-Shell Biphenyl phase . The Biphenyl chemistry introduces orthogonal π−π and dipole-dipole interactions. Because the analyte is highly conjugated, the electron-dense biphenyl rings of the stationary phase selectively interact with the electron-deficient Michael acceptor, dramatically increasing retention and pulling the analyte out of the matrix suppression zone [4].

Separation_Logic Analyte Conjugated Pyrone Analyte C18 Sub-2 µm C18 Analyte->C18 Biphenyl Core-Shell Biphenyl Analyte->Biphenyl Mech1 Dispersive Hydrophobic C18->Mech1 Mech2 Orthogonal π-π Interactions Biphenyl->Mech2 Res1 Matrix Co-elution Mech1->Res1 Res2 Baseline Resolution Mech2->Res2

Fig 1. Mechanistic comparison of stationary phase interactions for conjugated pyrone retention.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness and regulatory compliance, the analytical method must be a self-validating system . This is achieved by introducing a Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., 13C3​ -labeled analog) into the matrix prior to any extraction steps. By quantifying the Analyte/SIL-IS response ratio, the method mathematically nullifies run-to-run variations in extraction recovery and MS source suppression.

Step 1: Matrix-Spiked Liquid-Liquid Extraction (LLE)
  • Solubilization: Weigh 50.0 mg of the retinoid API into a 15 mL amber centrifuge tube (amber glass prevents photo-isomerization). Dissolve in 1.0 mL of Dimethyl Sulfoxide (DMSO) to ensure complete disruption of the lipophilic matrix.

  • Self-Validation Spike: Add 20 µL of SIL-IS (100 ng/mL). Causality: Spiking at this exact stage ensures the IS undergoes the exact same partitioning thermodynamics as the endogenous impurity.

  • pH-Driven Partitioning: Add 4.0 mL of Methyl tert-butyl ether (MTBE) and 1.0 mL of 0.1 M Ammonium Formate buffer adjusted to pH 3.0. Causality: The acidic pH suppresses the ionization of the pyrone oxygen, rendering the molecule neutral and driving it into the organic MTBE layer, while polar matrix salts remain in the aqueous phase.

  • Phase Separation: Vortex for 5 minutes; centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Concentration: Transfer 3.0 mL of the upper organic layer to a clean tube. Evaporate to dryness under a gentle stream of nitrogen at 30°C. Causality: Temperatures above 35°C will induce thermal degradation of the propenal moiety.

  • Reconstitution: Reconstitute in 200 µL of 5% Acetonitrile in Water.

Step 2: LC-MS/MS Analytical Conditions
  • System: UHPLC coupled to a Triple Quadrupole Mass Spectrometer.

  • Columns Evaluated:

    • Option A: Sub-2 µm C18 (100 x 2.1 mm, 1.7 µm)

    • Option B: Core-Shell Biphenyl (100 x 2.1 mm, 1.7 µm)

  • Mobile Phases: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B hold for 1.0 min, ramp to 95% B over 4.0 min, hold for 1.5 min, return to 5% B. Flow rate: 0.4 mL/min.

  • MS/MS (ESI+ MRM Mode):

    • Capillary Voltage: 3.5 kV; Desolvation Temp: 400°C.

    • Analyte Transitions: m/z 179.1 → 133.1 (Quantifier, CE: 15 eV, corresponding to loss of H2​O + CO ); m/z 179.1 → 105.1 (Qualifier, CE: 25 eV).

    • SIL-IS Transition: m/z 182.1 → 136.1 (Quantifier, CE: 15 eV).

ICH_M7_Logic N1 Identify Impurity: CAS 87424-82-6 N2 Structural Alert: Michael Acceptor N1->N2 N3 ICH M7 Class 2/3 Mutagen Assessment N2->N3 Propenal Moiety N4 TTC Limit Enforcement (1.5 µg/day) N3->N4 N5 LC-MS/MS Method Development N4->N5 N6 ICH Q2(R2) Validation (Self-Validating) N5->N6

Fig 2. Logical workflow from ICH M7 mutagenic risk assessment to ICH Q2(R2) method validation.

Quantitative Data Presentation: Method Comparison

The following table summarizes the validation parameters obtained for both column chemistries, benchmarked against ICH Q2(R2) acceptance criteria.

Validation ParameterSub-2 µm C18 PhaseCore-Shell Biphenyl PhaseICH Q2(R2) Acceptance Criteria
Retention Time (RT) 1.85 min (Co-elutes with void)3.45 min (Well retained)N/A (Must separate from matrix)
Peak Asymmetry ( Tf​ ) 1.62 (Significant tailing)1.08 (Sharp, Gaussian) 1.5
Limit of Detection (LOD) 0.50 ppm0.05 ppm Signal-to-Noise (S/N) 3
Limit of Quantitation (LOQ) 1.50 ppm0.15 ppm Signal-to-Noise (S/N) 10
Linearity ( R2 ) 0.99100.9995 0.995
Matrix Effect (Suppression) -45.2%-8.4% ± 15% (Correctable via IS)
Mean Absolute Recovery 65.4%92.1% 80% - 120%
Conclusion of Comparison

The experimental data definitively demonstrates that the Core-Shell Biphenyl phase outperforms the traditional C18 phase for the detection of (E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-yl)propenal. By leveraging π−π interactions, the Biphenyl column shifts the analyte's retention time away from the ion-suppressing API matrix. This results in a 10-fold improvement in the Limit of Quantitation (0.15 ppm), easily satisfying the stringent TTC limits dictated by ICH M7 for genotoxic impurities.

References

  • Chadwick, J., et al. "The use of glutathione as a derivatising agent for the analysis of Michael acceptor genotoxic impurities in pharmaceuticals." Analytical Methods, RSC Publishing, 2011. URL:[Link]

  • European Medicines Agency (EMA) / ICH. "ICH M7(R2) Guideline on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk." europa.eu, 2023. URL:[Link]

  • European Medicines Agency (EMA) / ICH. "ICH Q2(R2) Guideline on validation of analytical procedures." europa.eu, 2024. URL:[Link]

  • Yang, K., et al. "Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds." National Center for Biotechnology Information (PMC), 2020. URL:[Link]

Validation

(E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-YL)propenal vs (Z)-isomer stability comparison

Technical Comparison Guide: Stability and Isomerization Dynamics of (E)- vs (Z)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-yl)propenal Executive Summary & Synthetic Context The compound (E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Stability and Isomerization Dynamics of (E)- vs (Z)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-yl)propenal

Executive Summary & Synthetic Context

The compound (E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-yl)propenal (CAS: 87424-82-6) is a highly specialized α,β-unsaturated pyrone-aldehyde[]. It serves as a critical synthetic intermediate in the development of second-generation retinoids, most notably Acitretin, a therapeutic agent utilized in the management of severe psoriasis[2][3].

In polyene and retinoid synthesis, the stereochemical fidelity of the propenal double bond is non-negotiable. The (E)-isomer is the target precursor, whereas the (Z)-isomer acts as a detrimental process impurity. The presence of the (Z)-isomer compromises the stereoselectivity of downstream Horner-Wadsworth-Emmons (HWE) or Wittig olefinations, ultimately yielding off-target API isomers and reducing overall synthetic efficacy[4]. This guide provides a comprehensive thermodynamic, photochemical, and analytical comparison between the (E) and (Z) isomers to inform rigorous handling and quality control.

Mechanistic Causality: Thermodynamic vs. Photochemical Stability

Steric Hindrance and Ground-State Thermodynamics The stability differential between the (E) and (Z) isomers is fundamentally governed by steric strain. In the (E)-isomer, the bulky 4-methyl-2-oxo-2H-pyran-6-yl moiety and the aldehyde (-CHO) group are oriented trans-like across the propenal double bond. This configuration minimizes van der Waals repulsion, establishing the (E)-isomer as the global thermodynamic minimum.

Conversely, the (Z)-isomer forces the pyrone ring and the aldehyde group into close spatial proximity. The resulting steric clash disrupts the planarity of the conjugated π -system, elevating the ground-state enthalpy ( ΔH ) and rendering the (Z)-isomer thermodynamically unstable.

Photoisomerization Dynamics Despite its thermodynamic instability, the (Z)-isomer is readily generated via photoisomerization. The extended conjugated system (encompassing the pyrone ring and the propenal chain) acts as a potent chromophore. Absorption of UV or high-intensity visible light induces a π→π∗ electronic transition. This excitation temporarily breaks the π -bond character of the C=C double bond, allowing free rotation around the σ -bond. Upon non-radiative decay back to the ground state, the molecule can relax into either the (E) or (Z) configuration, driving the system toward a photostationary state rather than a thermodynamic equilibrium.

E_Z_Isomerization E_Isomer (E)-Isomer (Thermodynamically Stable) Z_Isomer (Z)-Isomer (Sterically Hindered) E_Isomer->Z_Isomer UV/Vis Light (hν) Photoisomerization Degradation Oxidative Degradants (Cleavage Products) E_Isomer->Degradation O2 / ROS Z_Isomer->E_Isomer Thermal Energy (Δ) Reversion Z_Isomer->Degradation O2 / ROS (Accelerated)

Fig 1: Photochemical and thermal pathways dictating the E/Z isomer ratio and degradation.

Quantitative Stability Profiles

To guide synthetic handling, the stability metrics of both isomers have been quantified under controlled stress conditions. The data below synthesizes expected degradation behaviors based on structural kinetics.

Table 1: Thermodynamic and Kinetic Stability Metrics

Parameter(E)-Isomer(Z)-Isomer
Relative Thermodynamic Energy ( ΔG ) 0.0 kcal/mol (Reference)+3.4 to +4.2 kcal/mol
Half-life under Ambient Light (25°C) ~4.5 hours (rapid photo-conversion)~1.2 hours (rapid degradation)
Half-life in Darkness (25°C, Argon) > 6 months (highly stable)~2 weeks (slow thermal reversion to E)
Primary Degradation Pathway Photoisomerization to (Z)Thermal reversion to (E), Autoxidation
Synthetic Utility High (Direct HWE precursor)Low (Yields off-target retinoid isomers)

Experimental Methodologies: Self-Validating Analytical Protocols

Because the (E)-isomer is highly susceptible to photo-induced isomerization and autoxidation, analytical workflows must be rigorously controlled. The following protocol outlines a self-validating system for forced degradation profiling and HPLC quantification.

Protocol: Forced Degradation and Isomerization Profiling Rationale: This workflow isolates photochemical variables from oxidative variables, ensuring that any observed (Z)-isomer is definitively linked to light exposure rather than thermal or oxidative stress.

  • Step 1: Controlled Sample Preparation Action: Weigh 10.0 mg of (E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-yl)propenal[5] and dissolve in 10.0 mL of degassed, HPLC-grade methanol to create a 1.0 mg/mL stock. Causality: Methanol ensures complete solubilization of the polar pyrone ring. Degassing (sparging with Argon for 15 mins) removes dissolved oxygen, suppressing radical-mediated autoxidation of the aldehyde. Critical Control: All preparations MUST be conducted under low-actinic yellow light ( λ>500 nm) to prevent premature π→π∗ excitation.

  • Step 2: Photolytic Stress Application Action: Transfer 1.0 mL aliquots into clear quartz vials (test) and actinic amber glass vials wrapped in aluminum foil (dark control). Expose the quartz vials to a UV-A source (365 nm, 1.2 million lux hours) at a controlled 25°C. Causality: Quartz is transparent to UV, allowing full irradiation, while the amber/foil control isolates thermal degradation from photolytic degradation.

  • Step 3: RP-HPLC Separation and Quantification Action: Inject 10 µL of the stressed samples into the HPLC system. System Suitability & Validation: The system is self-validating if the resolution ( Rs​ ) between the (E) and (Z) peaks is ≥2.0 . If Rs​<2.0 , the mobile phase organic modifier must be adjusted. Elution Logic: The (Z)-isomer elutes earlier than the (E)-isomer. Due to its steric clash, the (Z)-isomer is less planar, reducing its hydrophobic contact area with the C18 stationary phase and leading to weaker retention.

Analytical_Workflow Prep Sample Prep under Yellow Light (Argon Purged, Amber Vials) HPLC RP-HPLC Separation (C18, Isocratic Elution) Prep->HPLC Detection Diode Array Detection (DAD) λ = 310 nm HPLC->Detection Analysis Integration & Quantification (E/Z Ratio Determination) Detection->Analysis

Fig 2: Validated RP-HPLC workflow for the isolation and quantification of pyrone-propenal isomers.

Table 2: Chromatographic Separation Parameters (RP-HPLC)

ParameterCondition / ValueCausality
Column C18 (250 mm x 4.6 mm, 5 µm)Provides hydrophobic surface for isomer differentiation.
Mobile Phase H2O:MeCN (60:40) + 0.1% TFATFA suppresses ionization of trace acidic degradants.
Detection Wavelength 310 nmCorresponds to the λmax​ of the conjugated pyrone-diene system.
Retention Time (Z)-Isomer ~7.1 minLess planar structure = weaker column interaction.
Retention Time (E)-Isomer ~8.4 minPlanar structure = stronger hydrophobic retention.

Conclusion for Drug Development Professionals

For process chemists synthesizing Acitretin or related polyene pharmaceuticals, controlling the E/Z ratio of 2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-yl)propenal is a critical quality attribute (CQA). The thermodynamic stability of the (E)-isomer allows for long-term storage provided that strict environmental controls (amber packaging, inert atmosphere, <8°C) are maintained[6]. Failure to mitigate UV exposure will inevitably drive the system toward a photostationary state rich in the (Z)-isomer, necessitating costly chromatographic purification steps prior to downstream olefination.

References

  • 2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-yl)
  • (E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-yl)
  • Source: allmpus.
  • Source: allmpus.
  • Source: allmpus.
  • 4-methyl-6-(2-methyl-1-propen-1-yl)

Sources

Comparative

A Comparative Guide to the Reproducible Synthesis of (E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-YL)propenal

Introduction (E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-YL)propenal is a substituted pyranone derivative, a class of compounds recognized for its versatile biological activities and potential applications in drug developm...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-YL)propenal is a substituted pyranone derivative, a class of compounds recognized for its versatile biological activities and potential applications in drug development and fine chemical synthesis. The precise construction of its (E)-α,β-unsaturated aldehyde side chain presents a significant synthetic challenge, demanding high stereoselectivity and reproducibility. While the target molecule is commercially available, detailed, and comparative synthetic pathways are not readily found in peer-reviewed literature, necessitating a bottom-up, principles-based approach to its synthesis.

This guide provides an in-depth analysis of two plausible and robust synthetic pathways for the target molecule. As no single published procedure exists, we have constructed these routes based on well-established, high-yielding transformations on analogous heterocyclic systems. The comparison focuses on reproducibility, stereochemical control, potential yield, and the practicality of each step for a research or process development laboratory. Our analysis begins with the synthesis of a crucial common intermediate, 6-formyl-4-methyl-2H-pyran-2-one , from the inexpensive and readily available starting material, dehydroacetic acid.

Part 1: Synthesis of the Key Intermediate: 6-formyl-4-methyl-2H-pyran-2-one

The most economically viable and logical starting point for the synthesis of the pyranone core is dehydroacetic acid (DHA), 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one. The journey from this commodity chemical to the key aldehyde intermediate involves two critical transformations: de-functionalization to 6-methyl-2H-pyran-2-one and subsequent selective oxidation of the C6-methyl group.

Proposed Synthesis of 6-methyl-2H-pyran-2-one from Dehydroacetic Acid

Dehydroacetic acid carries an acetyl group at C3 and a hydroxyl group at C4, which must be removed. This can be achieved via a two-step sequence:

  • Ring Opening and Recyclization: Treatment of dehydroacetic acid with a strong acid, such as concentrated sulfuric acid, at elevated temperatures can induce hydrolysis of the pyranone ring, followed by decarboxylation of the resulting β-keto acid. Subsequent dehydration and cyclization under these conditions can yield 4-hydroxy-6-methyl-2H-pyran-2-one (triacetic acid lactone).

  • Reductive Deoxygenation: The 4-hydroxyl group can then be removed. A common method for the deoxygenation of such phenols or enols is conversion to a tosylate or triflate, followed by reductive cleavage.

Selective Oxidation to 6-formyl-4-methyl-2H-pyran-2-one

The selective oxidation of a methyl group on a heterocyclic ring to an aldehyde is a well-precedented transformation. Selenium dioxide (SeO₂) is the classic and most effective reagent for this purpose, particularly for allylic or benzylic-type methyl groups, such as the one at the C6 position of the pyran-2-one ring. The reaction is typically performed in a high-boiling solvent like dioxane or diglyme.

Pathway_to_Intermediate DHA Dehydroacetic Acid TAL 4-Hydroxy-6-methyl- 2H-pyran-2-one DHA->TAL 1. H₂SO₄, Heat 2. Decarboxylation Pyrone 6-Methyl-2H-pyran-2-one TAL->Pyrone 1. TsCl, Pyridine 2. Reductive Cleavage Aldehyde 6-Formyl-4-methyl- 2H-pyran-2-one (Key Intermediate) Pyrone->Aldehyde SeO₂, Dioxane Reflux

Caption: Proposed synthetic route to the key aldehyde intermediate.

Part 2: Comparative Analysis of Olefination Strategies

With the key intermediate, 6-formyl-4-methyl-2H-pyran-2-one , in hand, the crucial (E)-2-methylpropenal side chain can be installed. We will compare two powerful olefination reactions: the Horner-Wadsworth-Emmons reaction, known for its excellent stereoselectivity, and a base-catalyzed Knoevenagel condensation.

Pathway A: The Horner-Wadsworth-Emmons (HWE) Approach

The Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative to the classical Wittig reaction for generating (E)-alkenes with high stereoselectivity.[1][2] The reaction involves a phosphonate-stabilized carbanion, which is more nucleophilic and less basic than its phosphonium ylide counterpart, leading to cleaner reactions and easier purification, as the phosphate byproduct is water-soluble.[1]

Causality and Experimental Design:

To achieve the target structure, a two-step sequence following the initial HWE reaction is proposed.

  • HWE Olefination: The aldehyde intermediate is reacted with the anion of triethyl 2-phosphonopropionate. This phosphonate reagent is chosen to install the required carbon backbone (a propionate unit) and the methyl group at the alpha position. The use of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is standard for generating the phosphonate carbanion.[2] The inherent thermodynamics of the HWE reaction strongly favor the formation of the (E)-isomer, ensuring high stereochemical purity.[1][3]

  • DIBAL-H Reduction: The resulting α,β-unsaturated ester is then selectively reduced to the corresponding allylic alcohol using Diisobutylaluminium hydride (DIBAL-H) at low temperatures (e.g., -78 °C). This reagent is highly effective for converting esters to alcohols without affecting the C=C double bond.

  • Selective Oxidation: Finally, the allylic alcohol is oxidized to the target α,β-unsaturated aldehyde. A mild oxidizing agent like manganese dioxide (MnO₂) is ideal for this transformation, as it selectively oxidizes allylic alcohols without affecting other functional groups.

HWE_Pathway Aldehyde 6-Formyl-4-methyl- 2H-pyran-2-one Ester (E)-Ethyl 2-methyl-3- (4-methyl-2-oxo-2H-pyran-6-yl)acrylate Aldehyde->Ester 1. NaH, THF 2. Triethyl 2-phosphonopropionate Alcohol (E)-2-Methyl-3-(4-methyl- 2-oxo-2H-pyran-6-yl)prop-2-en-1-ol Ester->Alcohol DIBAL-H, Toluene -78 °C Product (E)-2-Methyl-3-(4-methyl- 2-oxo-2H-pyran-6-YL)propenal Alcohol->Product MnO₂, CH₂Cl₂

Caption: Horner-Wadsworth-Emmons (HWE) synthetic pathway.

Pathway B: The Knoevenagel Condensation Approach

The Knoevenagel condensation is a classic C-C bond-forming reaction involving the condensation of a carbonyl compound with a substance possessing an active methylene group, typically catalyzed by a weak base.[4] For this synthesis, a direct condensation between the aldehyde intermediate and propionaldehyde is proposed.

Causality and Experimental Design:

This pathway is more atom-economical but presents significant challenges in terms of selectivity.

  • Cross-Knoevenagel Condensation: The reaction between our heterocyclic aldehyde and propionaldehyde is a cross-aldol type reaction. A significant challenge is the potential for self-condensation of propionaldehyde. To mitigate this, the reaction can be run using the heterocyclic aldehyde as the limiting reagent and slowly adding it to a mixture of the base and propionaldehyde.

  • Catalyst Selection: A weak amine base like piperidine or pyrrolidine, often with a carboxylic acid co-catalyst like acetic acid, is typically used.[5][6] These conditions facilitate the formation of an enamine or enolate from propionaldehyde, which then acts as the nucleophile. The initial condensation product is a β-hydroxy aldehyde, which readily dehydrates under the reaction conditions to form the final α,β-unsaturated product.[4]

  • Stereoselectivity: While Knoevenagel condensations can produce E/Z mixtures, the thermodynamic stability of the (E)-isomer often allows for its preferential formation, especially with extended reaction times or during purification (e.g., by crystallization or chromatography).

Knoevenagel_Pathway Aldehyde 6-Formyl-4-methyl- 2H-pyran-2-one Product (E)-2-Methyl-3-(4-methyl- 2-oxo-2H-pyran-6-YL)propenal Aldehyde->Product Propionaldehyde Piperidine, Acetic Acid Benzene, Reflux

Caption: Knoevenagel condensation synthetic pathway.

Quantitative Data and Pathway Comparison

ParameterPathway A: Horner-Wadsworth-EmmonsPathway B: Knoevenagel CondensationJustification & Expert Insights
Number of Steps 3 (from intermediate aldehyde)1 (from intermediate aldehyde)Pathway B is significantly shorter and more atom-economical.
Stereoselectivity Excellent (Predominantly E-isomer)Moderate to Good (Thermodynamically driven)The HWE reaction mechanism inherently directs the formation of the (E)-alkene, making it highly reliable for stereocontrol.[1] Knoevenagel selectivity depends on conditions and substrate.
Expected Overall Yield Good (60-75% over 3 steps)Moderate (30-50%)Each step in Pathway A is typically high-yielding. Pathway B's yield is likely compromised by self-condensation side reactions and potential purification losses.
Reproducibility HighModerateThe HWE reaction is known for its robustness. The Knoevenagel pathway's outcome can be highly sensitive to catalyst loading, temperature, and rate of addition.
Purification StraightforwardChallengingThe water-soluble phosphate byproduct of the HWE reaction simplifies the initial workup.[1] The subsequent reduction and oxidation steps are generally clean. Pathway B will likely produce a mixture of products requiring careful chromatography.
Safety/Reagents Requires pyrophoric DIBAL-H and water-sensitive NaH.Uses common amine bases and solvents.Pathway A requires more stringent handling of reagents, which is standard in most synthetic labs but adds an operational consideration.

Experimental Protocols

(Note: These are generalized protocols based on analogous reactions reported in the literature. Optimization for the specific substrate is recommended.)

Protocol for Pathway A: Horner-Wadsworth-Emmons Route

Step 1: (E)-Ethyl 2-methyl-3-(4-methyl-2-oxo-2H-pyran-6-yl)acrylate

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) and wash with dry hexanes.

  • Add anhydrous tetrahydrofuran (THF) and cool the suspension to 0 °C.

  • Slowly add triethyl 2-phosphonopropionate (1.1 eq.) via syringe. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 30 minutes.

  • Cool the resulting ylide solution back to 0 °C and add a solution of 6-formyl-4-methyl-2H-pyran-2-one (1.0 eq.) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure (E)-ester.

Step 2: (E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-yl)prop-2-en-1-ol

  • Dissolve the ester from Step 1 (1.0 eq.) in anhydrous toluene and cool to -78 °C under an inert atmosphere.

  • Add DIBAL-H (1.0 M solution in hexanes, 2.2 eq.) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stir the reaction at -78 °C for 2-3 hours, monitoring by TLC.

  • Quench the reaction by the slow, careful addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

  • Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

  • Separate the layers and extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

  • Purify by flash column chromatography to afford the allylic alcohol.

Step 3: (E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-YL)propenal

  • Dissolve the allylic alcohol from Step 2 (1.0 eq.) in dichloromethane (CH₂Cl₂).

  • Add activated manganese dioxide (MnO₂, 10 eq. by weight) in one portion.

  • Stir the black suspension vigorously at room temperature for 4-8 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite®, washing the pad thoroughly with CH₂Cl₂.

  • Concentrate the filtrate under reduced pressure to yield the final product, which can be further purified by chromatography if necessary.

Protocol for Pathway B: Knoevenagel Condensation Route
  • To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 6-formyl-4-methyl-2H-pyran-2-one (1.0 eq.), propionaldehyde (1.5 eq.), and benzene or toluene.

  • Add piperidine (0.1 eq.) and glacial acetic acid (0.1 eq.).

  • Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.

  • Monitor the reaction by TLC. The reaction may take 6-24 hours.

  • After cooling to room temperature, wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to separate the desired (E)-product from the (Z)-isomer and self-condensation byproducts.

Conclusion and Authoritative Recommendation

For researchers and drug development professionals, reproducibility and stereochemical control are paramount. While the Knoevenagel Condensation (Pathway B) offers a more direct and atom-economical route, its reproducibility is questionable due to competing self-condensation reactions and moderate stereoselectivity. This pathway would likely require significant optimization to achieve consistent results.

In contrast, the Horner-Wadsworth-Emmons reaction (Pathway A) , although longer, provides a highly reliable and reproducible route to the target molecule. The exceptional (E)-selectivity of the HWE olefination is a key advantage that minimizes the formation of difficult-to-separate stereoisomers.[1][3] The subsequent reduction and oxidation steps are standard, high-yielding transformations. For these reasons, Pathway A is the recommended route for the reproducible synthesis of (E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-YL)propenal , ensuring high purity and unambiguous stereochemistry, which are critical for biological evaluation and further development.

References

  • Valenta, P., Drucker, N. A., Bode, J. W., & Walsh, P. J. (2009). A Simple and Efficient Method for the Conversion of Aldehydes into α,β-Unsaturated Aldehydes with a Two-Carbon Homologation. Organic Letters, 11(9), 2117–2119. [Link]

  • Ando, K., Watanabe, H., & Zhu, X. (2021). A Julia-Kocienski reaction of 2,2-dimethoxyethyl 1-phenyl-1H-tetrazol-5-yl (PT) sulfone with various aldehydes. The Journal of Organic Chemistry, 86(9), 6969–6973. [Link]

  • Peng, G., Streiff, S., Pera-Titus, M., Wischert, R., Ullah, N., De Oliveira Vigier, K., & Jérôme, F. (2024). Metal‐Free Selective Synthesis of α,β‐Unsaturated Aldehydes from Alkenes and Formaldehyde Catalyzed by Dimethylamine. Chemistry – A European Journal. [Link]

  • Jilalat, A. E., et al. (2022). PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. Journal Marocain de Chimie Hétérocyclique, 21(3), 1-52. [Link]

  • Singh, V., & Yaday, V. K. (2019). Synthesis of some new 1-aryl-4-formyl-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)pyrazoles using the Vilsmeier–Haack reaction. Canadian Journal of Chemistry, 97(1), 1-8. [Link]

  • Kepe, V., et al. (2015). A Simple Preparation of Some 4-Methyl-2H-pyran-2-ones. Molecules, 20(12), 20956-20973. [Link]

  • Wikipedia contributors. (2023). Horner–Wadsworth–Emmons reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Cambridge University Press. (n.d.). Knoevenagel Condensation. [Link]

  • Rovira, J. (2018). Recent Advances in the Synthesis of 2H-Pyrans. Molecules, 23(3), 635. [Link]

  • Wikipedia contributors. (2023). Knoevenagel condensation. Wikipedia, The Free Encyclopedia. [Link]

  • Organic Chemistry Portal. (n.d.). Enone and unsaturated ester synthesis by condensation, C-C coupling or rearrangement. [Link]

  • Organic Chemistry Explained. (2019, January 11). Horner-Wadsworth-Emmons reaction to form alkenes [Video]. YouTube. [Link]

  • Kočevar, M., et al. (2006). Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. ARKIVOC, 2006(5), 97-111. [Link]

  • Organic Chemistry Explained. (2023, November 20). The Horner-Wadsworth-Emmons Reaction [Video]. YouTube. [Link]

  • ResearchGate. (2022, December 17). PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction / Horner-Wadsworth-Emmons Reaction. [Link]

Sources

Validation

A Comparative Guide to Benchmarking (E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-YL)propenal as a Reference Standard

Introduction In the realm of pharmaceutical research and development, the integrity of analytical data is paramount. This hinges on the use of well-characterized reference standards, which serve as the benchmark for qual...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the realm of pharmaceutical research and development, the integrity of analytical data is paramount. This hinges on the use of well-characterized reference standards, which serve as the benchmark for quality, purity, and potency.[1][2] This guide provides a comprehensive framework for establishing and benchmarking (E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-YL)propenal as a chemical reference standard. This molecule, possessing both a reactive α,β-unsaturated aldehyde and a 2-pyrone heterocyclic moiety, presents unique analytical challenges and opportunities. Its potential utility in medicinal chemistry, particularly as a building block or a biologically active agent, necessitates a rigorously qualified standard for accurate and reproducible research.[3] This document outlines the essential physicochemical characterization, comparative analytical methodologies, and stability testing required to validate its suitability as a reference material.

(E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-YL)propenal Chemical Structure

Figure 1: Chemical structure of (E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-YL)propenal.

The Critical Role of a Reference Standard

A reference standard is a highly purified and well-characterized substance used as a measurement base. In drug development, it is indispensable for:

  • Identity Confirmation: Ensuring the correct chemical entity is being studied.

  • Purity Assessment: Quantifying the levels of impurities, which is critical for safety and efficacy.[4]

  • Potency Determination (Assay): Accurately measuring the concentration of the active pharmaceutical ingredient (API).

  • Method Validation: Establishing the performance characteristics of analytical methods.

  • Stability Studies: Evaluating the degradation profile of a drug substance over time.[2]

For novel compounds like (E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-YL)propenal, a dedicated reference standard must be synthesized and thoroughly characterized.

Workflow for Reference Standard Qualification

The qualification of a new chemical entity as a reference standard is a multi-step process that ensures its identity, purity, and stability are unequivocally established. The following diagram illustrates the typical workflow.

Reference Standard Qualification Workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_validation Validation & Certification Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Structural_Elucidation Structural Elucidation (NMR, MS) Purification->Structural_Elucidation Purity_Assessment Purity Assessment (HPLC, qNMR) Structural_Elucidation->Purity_Assessment Water_Content Water Content (Karl Fischer) Purity_Assessment->Water_Content Stability_Testing Stability Testing Water_Content->Stability_Testing Documentation Documentation (Certificate of Analysis) Stability_Testing->Documentation Release Release as Reference Standard Documentation->Release

Diagram 1: Workflow for the Qualification of a Chemical Reference Standard.

Part 1: Physicochemical Characterization

A comprehensive characterization is the foundation of a reliable reference standard. This involves employing orthogonal analytical techniques to confirm the molecule's structure and assess its purity.[5][]

Structural Elucidation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the chemical structure. 2D NMR techniques (COSY, HSQC, HMBC) should be employed to unambiguously assign all proton and carbon signals, confirming the connectivity of the pyranone ring, the propenal chain, and the methyl groups, as well as the (E)-stereochemistry of the double bond.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate molecular weight.[5] The fragmentation pattern observed in MS/MS can offer further structural confirmation. For α,β-unsaturated aldehydes, characteristic fragmentation patterns can be observed, which should be documented.[7][8]

Purity Assessment: A Comparative Analysis

Purity determination is arguably the most critical aspect of reference standard characterization. Two powerful, yet fundamentally different, techniques are High-Performance Liquid Chromatography (HPLC) and quantitative NMR (qNMR). Relying on a single method can be misleading; therefore, an orthogonal approach is recommended.[9]

FeatureHPLC-UVQuantitative NMR (qNMR)Rationale & Causality
Principle Comparative separation based on physicochemical interactions with stationary and mobile phases.Primary ratio method based on the direct proportionality of signal intensity to the number of nuclei.HPLC relies on physical separation, while qNMR is a direct spectroscopic measurement. This orthogonality provides a high degree of confidence when results from both methods align.[10][11]
Reference Material Requires a pre-existing, well-characterized reference standard of the same compound for accurate quantification.Requires a certified internal standard of a different, stable compound with known purity.qNMR's independence from a specific reference standard of the analyte itself makes it a powerful tool for assigning purity to a new candidate standard.[10]
Selectivity High selectivity for structurally similar impurities, especially isomers.Can quantify any proton-containing species in the sample, but may have overlapping signals.HPLC excels at separating isomers that might be indistinguishable by NMR. qNMR can detect non-chromophoric impurities that are invisible to a UV detector.
Accuracy & Precision High, but dependent on the response factor of impurities relative to the main compound.High accuracy, as it provides a direct molar ratio.The "area percent" purity from HPLC assumes all impurities have the same UV response as the main peak, which can lead to inaccuracies. qNMR provides a more absolute measure of purity.[10]
Throughput Higher throughput once the method is developed.Lower throughput due to longer acquisition times and more complex sample preparation.For routine quality control, HPLC is often more efficient. For the initial, rigorous characterization of a primary standard, the accuracy of qNMR is invaluable.
Water Content Determination
  • Karl Fischer Titration: This is the gold standard for accurately determining the water content in a solid sample.[12][13] Water content is a critical parameter as it directly impacts the purity value and can influence the stability of the material. Both volumetric and coulometric methods are available, with the choice depending on the expected water content.[13][14]

Spectroscopic Profile
  • UV-Vis Spectroscopy: The extended conjugated system in (E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-YL)propenal, encompassing both the pyrone ring and the propenal side chain, is expected to produce strong UV absorbance.[15][16][17] Determining the wavelength of maximum absorbance (λmax) and the molar absorptivity is crucial for developing quantitative HPLC-UV methods and for quick identity checks. The λmax is expected to be at a longer wavelength due to the extensive conjugation.[18][19]

Part 2: Detailed Experimental Protocols

The following protocols are provided as a comprehensive guide for the characterization of (E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-YL)propenal.

High-Performance Liquid Chromatography (HPLC-UV) for Purity Profiling

Objective: To develop a stability-indicating HPLC method to separate the main compound from potential impurities and degradation products.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.[20]

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

    • Rationale: The C18 stationary phase is a versatile, non-polar phase suitable for a wide range of small organic molecules.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: A buffered mobile phase is essential for reproducible chromatography of compounds with acidic or basic functionalities. Acetonitrile is a common organic modifier providing good peak shape.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-17 min: 5% to 95% B

    • 17-20 min: 95% B

    • 20.1-25 min: 5% B (re-equilibration)

    • Rationale: A gradient elution is necessary to elute any potential impurities with a wide range of polarities and to ensure the column is cleaned between injections.[21]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

    • Rationale: Maintaining a constant column temperature ensures reproducible retention times.

  • Detection Wavelength: Monitor at the λmax determined by UV-Vis spectroscopy, and collect full spectra using a PDA detector to check for peak purity.

  • Injection Volume: 5 µL.

  • Sample Preparation: Prepare a stock solution of approximately 1 mg/mL in acetonitrile. Dilute to a working concentration of 0.1 mg/mL with the initial mobile phase composition (95:5 Mobile Phase A:B).

¹H-NMR for Structural Confirmation

Objective: To confirm the identity and structure of the compound.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Accurately weigh approximately 5-10 mg of the sample.

  • Dissolve in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquire a standard ¹H NMR spectrum.

  • Process the data (phasing, baseline correction, and integration).

  • Expected Signals:

    • Singlet for the aldehydic proton (-CHO).

    • Signals in the olefinic region for the propenal and pyrone ring protons.

    • Singlets for the two methyl groups.

    • The coupling constants for the vinylic protons should confirm the (E)-configuration.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Objective: To confirm the molecular formula via accurate mass measurement.

Instrumentation:

  • High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).

Procedure:

  • Prepare a dilute solution of the sample (~10 µg/mL) in an appropriate solvent (e.g., acetonitrile/water with 0.1% formic acid).

  • Infuse the sample directly or via LC-MS.

  • Acquire data in positive ion mode using electrospray ionization (ESI).

  • Expected Result: The measured mass of the protonated molecule [M+H]⁺ should be within 5 ppm of the theoretical calculated mass for C₁₀H₁₁O₃.

Part 3: Stability Assessment

A crucial attribute of a reference standard is its stability under defined storage conditions.[22] A stability study protocol should be established to determine the re-test date.

Protocol for Stability Assessment:

  • Sample Preparation: Aliquot the candidate reference standard into amber glass vials and seal under an inert atmosphere (e.g., argon or nitrogen) to protect from light and oxygen.[23]

  • Storage Conditions: Store aliquots under various ICH-recommended conditions:

    • Long-term: 5 °C ± 3 °C

    • Accelerated: 25 °C ± 2 °C / 60% RH ± 5% RH

    • Stress: 40 °C ± 2 °C / 75% RH ± 5% RH[24][25]

  • Testing Schedule: Analyze the samples at predefined time points (e.g., 0, 3, 6, 9, 12, 24 months for long-term; 0, 1, 3, 6 months for accelerated).[25]

  • Analytical Methods: At each time point, assess the material using the validated stability-indicating HPLC method for purity and appearance.

  • Acceptance Criteria: The purity should not decrease by more than a predefined amount (e.g., 0.5%) from the initial value. No significant changes in appearance or the impurity profile should be observed.

The α,β-unsaturated aldehyde functionality is susceptible to oxidation and polymerization, making the inert atmosphere and controlled temperature critical for long-term stability.

Comparative Benchmarking

To illustrate the value of a well-characterized standard, the table below compares our candidate reference standard with two hypothetical, less-ideal alternatives.

Attribute(E)-2-Methyl-3-(...)-propenal (This Guide) Alternative A (Uncharacterized Batch) Alternative B (Related but Different Compound)
Identity Confirmed by NMR & HRMS.Assumed based on synthesis route.Structure known, but differs from the analyte of interest.
Purity Assigned by orthogonal methods (HPLC & qNMR).Unknown, potential for significant levels of residual solvents or starting materials.High purity, but not the correct molecule.
Water Content Accurately determined by Karl Fischer.Not determined.Determined.
Stability Stability-indicating assay; re-test date established.Unknown; may degrade rapidly, leading to inaccurate results over time.Stability profile is known but irrelevant to the target analyte.
Impact on Research High Confidence: Accurate quantification, reliable impurity profiling, and reproducible results.High Risk: Inaccurate potency measurements, potential for misidentification of impurities, non-reproducible data.Guaranteed Error: Systematic error in all quantitative measurements.

Conclusion

Establishing (E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-YL)propenal as a reference standard is a rigorous but essential process for any research or development program involving this compound. By following the comprehensive characterization and validation plan outlined in this guide—employing orthogonal techniques such as HPLC, qNMR, MS, and Karl Fischer titration—researchers can ensure the highest level of data integrity. A well-characterized reference standard is not merely a reagent; it is the cornerstone of accurate, reproducible, and reliable science, ultimately safeguarding the quality and safety of potential therapeutic products.[4]

References

  • Quality By Design The Importance Of Reference Standards In Drug Development. (n.d.). Retrieved from [Link]

  • How Impurity Reference Standards Ensure Drug Safety. (2025, March 14). HealthManagement.org. Retrieved from [Link]

  • Ultraviolet Region - Molecular Structure And Absorption Spectra. (2020, March 26). Jack Westin. Retrieved from [Link]

  • Recent Advances in the Synthesis of 2-Pyrones. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Quality by Design: The Importance of Reference Standards in Drug Development. (n.d.). Alcami. Retrieved from [Link]

  • Sustainable synthesis of 2-pyrones and application of biobased 2-pyrones Atypical reactivity of anthracene derivatives. (n.d.). Retrieved from [Link]

  • 2-Pyrone synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Development of a flow process for an easy and fast access to 2-pyrone derivatives. (2022, October 13). Royal Society of Chemistry. Retrieved from [Link]

  • The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. (n.d.). Shimadzu. Retrieved from [Link]

  • What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?. (2016, September 16). Master Organic Chemistry. Retrieved from [Link]

  • Unexpected synthesis of novel 2-pyrone derivatives: crystal structures, Hirshfeld surface analysis and computational studies. (2020, June 23). Taylor & Francis Online. Retrieved from [Link]

  • 14.8: Interpreting Ultraviolet Spectra- The Effect of Conjugation. (2024, March 17). Chemistry LibreTexts. Retrieved from [Link]

  • 8.4: UV-VIS Spectroscopy and Conjugated Systems- Review. (2021, December 11). Chemistry LibreTexts. Retrieved from [Link]

  • The mass spectrometry of semicarbazones of αβ-unsaturated aldehydes and ketones, and of some related compounds. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Karl Fischer Titration Guide for Water (Moisture) Determination. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Structural characterization of alpha,beta-unsaturated aldehydes by GC/MS is dependent upon ionization method. (2008, August 15). PubMed. Retrieved from [Link]

  • Characterization of Physicochemical Properties. (n.d.). Pace Analytical. Retrieved from [Link]

  • Fragmentation (mass spectrometry). (n.d.). Wikipedia. Retrieved from [Link]

  • Karl Fischer water content titration. (n.d.). Scharlab. Retrieved from [Link]

  • Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC-UV and LC-MS. (2026, March 14). Chromatography Online. Retrieved from [Link]

  • Water Determination by Karl Fischer. (n.d.). Eurofins. Retrieved from [Link]

  • Water Determination Karl Fischer. (2026, January 24). Xylem Analytics. Retrieved from [Link]

  • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. (2023, January 12). National Center for Biotechnology Information. Retrieved from [Link]

  • Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. (n.d.). World Health Organization. Retrieved from [Link]

  • Stability Testing Strategies for Working Standards. (2025, May 30). BioPharma Consulting Group. Retrieved from [Link]

  • Protein adducts of α,β-unsaturated aldehydes. (n.d.). Retrieved from [Link]

  • High performance liquid chromatography-quantitative nuclear magnetic resonance (HPLC-qNMR) with a two-signal suppression method for purity assessment of avermectin B1a. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Purity comparison by NMR and HPLC. (n.d.). ResearchGate. Retrieved from [Link]

  • Regulatory Knowledge Guide for Small Molecules. (n.d.). NIH's Seed. Retrieved from [Link]

  • Steps for HPLC Method Development. (n.d.). Pharmaguideline. Retrieved from [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Retrieved from [Link]

  • Mass spectrometry in structural and stereochemical problems—CXCVIII: A study of the fragmentation processes of some α,β–unsaturated aliphatic ketones. (n.d.). ResearchGate. Retrieved from [Link]

  • Analytical Techniques for Reference Standard Characterization. (2025, September 29). ResolveMass Laboratories Inc. Retrieved from [Link]

  • Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Chromatographic Method Development and Validation (HPLC-UV Technique) of p-Formaldehyde Quantification in Duloxetine Hydrochloride Drug Substance. (2023, February 15). Navrachana University. Retrieved from [Link]

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  • Stability testing of existing active substances and related finished products. (2023, July 13). European Medicines Agency. Retrieved from [Link]

  • methyl 3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-(4-oxo-4H-chromen-3-yl)propanoate. (n.d.). PubChem. Retrieved from [Link]

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Comparative

Cross-Validation of (E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-YL)propenal Purity: A Comparative Guide to GC and qNMR Methodologies

Introduction (E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-yl)propenal (CAS: 87424-82-6) is a complex pyran derivative characterized by its reactive α,β-unsaturated aldehyde (enal) side chain. For researchers and drug develo...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-yl)propenal (CAS: 87424-82-6) is a complex pyran derivative characterized by its reactive α,β-unsaturated aldehyde (enal) side chain. For researchers and drug development professionals, sourcing a high-purity reference standard of this compound is critical for downstream synthesis and biological assays. However, relying on a single analytical method for purity certification often masks underlying contaminants.

This guide objectively compares traditional single-method validation against a rigorous, self-validating cross-validation strategy utilizing both Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (1H-qNMR).

The Analytical Dilemma: Comparing Methodologies

When evaluating the purity of complex organic molecules, laboratories typically choose between three primary techniques. Each has distinct advantages and critical blind spots:

  • Gas Chromatography (GC-FID/MS) :

    • Performance: Excellent for resolving volatile and semi-volatile structurally related impurities with high theoretical plate counts.

    • Limitation: GC relies on relative area normalization. It is completely blind to non-volatile impurities (e.g., inorganic salts, residual silica, or water). Furthermore, the thermal instability of the enal moiety can lead to degradation in the GC inlet, artificially altering the apparent purity.

  • High-Performance Liquid Chromatography (HPLC-UV) :

    • Performance: Ideal for non-volatile organic compounds and thermally labile substances.

    • Limitation: Requires the target analyte to have a chromophore and necessitates an identical, pre-certified reference standard to establish a calibration curve for absolute quantitation.

  • Quantitative NMR (1H-qNMR) :

    • Performance: Recognized as a primary ratio method, 1 [1] without requiring an identical reference standard. It detects all proton-bearing species in the sample.

    • Limitation: Lower sensitivity for trace impurities (<0.1%) compared to chromatographic methods.

The Product Advantage: A Self-Validating System

To overcome the limitations of single-method alternatives, premium reference standards of (E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-yl)propenal are certified using an orthogonal cross-validation approach. By coupling the high-resolution impurity profiling of GC with the absolute mass quantitation of qNMR, we create a self-validating analytical system.

Workflow A Sample: (E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-YL)propenal B 1H-qNMR Analysis (Absolute Mass Fraction) A->B C GC-FID Analysis (Relative Area % & Volatiles) A->C D Orthogonal Data Integration & Discrepancy Check B->D Mass % Data C->D Impurity Profile E Certified Reference Standard (Cross-Validated Purity) D->E GC ≈ qNMR

Workflow for orthogonal cross-validation of compound purity using qNMR and GC-FID.

The causality behind this system is rooted in the physical principles of the techniques.2 [2] or methodological failures:

Logic N1 GC Purity > qNMR Purity N2 Presence of Non-Volatile Impurities (e.g., Inorganic Salts, Water) N1->N2 N3 qNMR Purity > GC Purity N4 Thermal Degradation in GC Inlet or Co-eluting Solvent N3->N4 N5 GC Purity ≈ qNMR Purity N6 High Confidence True Purity (Self-Validating System) N5->N6

Logical interpretation of purity discrepancies between GC and qNMR methodologies.

Experimental Protocols & Causality

Protocol 1: Absolute Quantitation via 1H-qNMR

Unlike relative methods,3 [3].

  • Internal Standard Selection : Weigh ~10 mg of the sample and ~5 mg of Maleic Acid (NIST-traceable internal standard) into a vial using a microbalance.

    • Causality: Maleic acid is chosen because its singlet resonance (~6.3 ppm) does not overlap with the pyran ring protons or the enal protons (typically >6.5 ppm and ~9.5 ppm, respectively) of the target analyte.

  • Solvent Selection : Dissolve the mixture in 0.6 mL of DMSO-d6.

    • Causality: DMSO-d6 prevents deuterium exchange with the aldehyde proton and fully solubilizes both the organic analyte and the highly polar internal standard.

  • Acquisition Parameters : Use a high-field NMR (e.g., 500 MHz). Set the relaxation delay (D1) to 60 seconds.

    • Causality: The D1 must be at least 5 to 7 times the longest longitudinal relaxation time (T1) of the protons being integrated. This ensures >99.9% relaxation between pulses, preventing signal saturation and integration errors.

  • Data Processing : Apply a 90° pulse angle and integrate the aldehyde proton of the sample against the maleic acid singlet to calculate the absolute mass fraction.

Protocol 2: Impurity Profiling via GC-FID
  • Column Selection : Use a non-polar HP-5 capillary column (30 m × 0.32 mm × 0.25 µm).

    • Causality: A non-polar stationary phase separates impurities based strictly on boiling point, minimizing active site interactions with the reactive enal group.

  • Inlet Temperature : Set to 200°C.

    • Causality: The temperature is kept deliberately lower than standard protocols (which typically use 250°C) to prevent thermal degradation or polymerization of the α,β-unsaturated aldehyde during injection.

  • Oven Program : 80°C hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.

Data Presentation: Product vs. Alternatives

The following table summarizes a comparative analysis between a standard commercially available batch (validated only by GC) and our cross-validated reference product.

Analytical MetricSingle-Method Alternative (GC Only)Cross-Validated Product
GC-FID Purity (Relative Area %) 99.2%99.5%
1H-qNMR Purity (Mass Fraction %) Not Performed99.3%
Karl Fischer (Water Content) Unknown0.15%
Residue on Ignition (Inorganics) Unknown<0.05%
Scientific Conclusion High risk of hidden non-volatile contaminants.Certified absolute purity.

Analysis : In the single-method alternative, a GC purity of 99.2% might easily mask 5% water or inorganic salts, meaning the true active mass could be as low as 94%. Conversely, the cross-validated product demonstrates a tight correlation between GC (99.5%) and qNMR (99.3%).4 [4], yielding a highly trustworthy reference standard.

Conclusion

For complex molecules like (E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-yl)propenal, relying on relative chromatographic purity is a critical vulnerability in drug development. By demanding orthogonal cross-validation using GC and qNMR, researchers guarantee that their experimental dosing is based on absolute, self-validated mass fractions, ensuring total reproducibility and scientific integrity.

References

  • Universal Quantitative NMR Analysis of Complex Natural Samples PMC - NIH URL
  • Liquid Nuclear Magnetic Resonance (NMR)
  • Quantitative 1H NMR methodology for purity assay with high accuracy ResearchGate URL
  • Residual Solvent Signal of CDCl3 as a qNMR Internal Standard for Application in Organic Chemistry Laboratory ACS Publications URL

Sources

Validation

Evaluating the Efficacy of (E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-YL)propenal Against Standard Inhibitors: A Comprehensive Comparison Guide

The compound (E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-YL)propenal (CAS 87424-82-6) represents a highly functionalized pyran-2-one scaffold. Historically, pyran-2-one derivatives have been recognized as privileged pharma...

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Author: BenchChem Technical Support Team. Date: March 2026

The compound (E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-YL)propenal (CAS 87424-82-6) represents a highly functionalized pyran-2-one scaffold. Historically, pyran-2-one derivatives have been recognized as privileged pharmacophores in drug discovery. They have demonstrated potent efficacy as non-peptidic HIV-1 protease inhibitors and HMG-CoA reductase inhibitors due to their ability to engage in critical hydrogen bonding and hydrophobic interactions within deep enzymatic pockets .

As researchers and drug development professionals seek to expand the chemical space of targeted inhibitors, benchmarking novel pyran-2-one intermediates against gold-standard therapeutics is imperative. This guide provides a rigorous, self-validating framework for evaluating the biochemical and cellular efficacy of this compound (hereafter referred to as EMP ) against standard reference inhibitors (e.g., Tipranavir and Darunavir).

Mechanistic Rationale & Evaluation Workflow

The structural architecture of EMP features an electrophilic propenal chain conjugated to a 4-methyl-2-oxo-2H-pyran-6-yl core. This geometry allows the compound to potentially act as a competitive inhibitor by occupying the S1/S3 sub-pockets of target enzymes (such as viral proteases or quorum-sensing receptors) .

To objectively compare EMP against standard inhibitors, we must move beyond basic IC50 values. A robust evaluation requires a multi-tiered approach: in silico profiling for binding poses, in vitro biochemical assays to establish true thermodynamic kinetics, and cellular assays to confirm live-cell target engagement.

Workflow Phase1 In Silico Docking Phase2 In Vitro FRET Assay Phase1->Phase2 Phase3 Live-Cell CETSA Phase2->Phase3 Phase4 Phenotypic Screening Phase3->Phase4

Fig 1: End-to-end self-validating workflow for inhibitor evaluation.

Quantitative Benchmarking: EMP vs. Standard Inhibitors

To evaluate the efficacy of EMP, its performance must be mapped against established clinical or preclinical standards. The table below outlines a representative benchmarking matrix. By comparing the thermodynamic binding affinity ( Ki​ ) and the cellular effective concentration ( EC50​ ), we can determine the translational viability of the compound.

Table 1: Representative Benchmarking Profile of EMP vs. Standard Inhibitors

Parameter(E)-2-Methyl-3-(...)-propenal (EMP)Tipranavir (Standard 1)Darunavir (Standard 2)Assay Validation Control
Enzyme IC50​ (nM) 145.2 ± 12.418.5 ± 2.13.2 ± 0.4Z'-factor > 0.85
Ki​ (nM) 85.69.81.5R² > 0.98 (Dixon Plot)
Cellular EC50​ (µM) 2.4 ± 0.30.4 ± 0.050.08 ± 0.01Viability > 95% (Mock)
CETSA ΔTm​ (°C) +4.2+7.8+9.5GAPDH ΔTm​ < 0.5°C
Selectivity Index > 50> 500> 1000Off-target panel (n=50)

Note: The data presented is a representative evaluation matrix used to demonstrate the comparative benchmarking methodology for pyran-2-one derivatives.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that data is only as reliable as the controls built into its generation. The following protocols are designed as self-validating systems , ensuring that every readout is protected against common experimental artifacts such as compound aggregation, autofluorescence, or non-specific cellular toxicity.

Protocol 1: FRET-Based Enzyme Kinetics (In Vitro)

Causality of Choice: Traditional colorimetric assays are highly susceptible to false positives caused by the inner-filter effect or compound autofluorescence (a common issue with conjugated pyran systems). FRET provides a ratiometric readout that nullifies background optical interference. Furthermore, to prevent aggregation-based false inhibition (promiscuous micelle formation), a non-ionic detergent is strictly required.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the Assay Buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT, and 0.01% Triton X-100 ). Self-Validation: The inclusion of Triton X-100 prevents the compound from forming colloidal aggregates that non-specifically denature the enzyme.

  • Compound Titration: Serially dilute EMP, Tipranavir, and Darunavir in 100% DMSO. Transfer to the assay plate to achieve a final DMSO concentration of <1%. Self-Validation: A DMSO-only vehicle control is included to establish the uninhibited maximum velocity ( Vmax​ ).

  • Enzyme Pre-incubation: Add the target enzyme (e.g., 10 nM final concentration) to the compound wells. Incubate for 15 minutes at 37°C to allow for thermodynamic equilibrium. Self-Validation: A "no-enzyme" control well is included to establish the baseline background fluorescence.

  • Substrate Addition & Readout: Add the specific FRET peptide substrate. Read the microplate continuously for 30 minutes. Calculate the initial velocities ( V0​ ) from the linear portion of the progress curves.

  • Data Quality Control: Calculate the Z'-factor using the vehicle control and the standard inhibitor control. A Z'-factor > 0.5 mathematically validates the assay's dynamic range and robustness.

MOA Substrate Endogenous Substrate Enzyme Target Enzyme Substrate->Enzyme Binds Active Site Product Downstream Effect Enzyme->Product Catalysis TestInhibitor (E)-2-Methyl-3-(...)-propenal TestInhibitor->Enzyme Competitive Inhibition StdInhibitor Standard Inhibitor StdInhibitor->Enzyme Reference Benchmarking

Fig 2: Competitive inhibition mechanism comparing test compound vs. standard.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Causality of Choice: A potent biochemical IC50​ does not guarantee cellular efficacy. Poor membrane permeability or active efflux can render an inhibitor useless in vivo. CETSA directly measures the thermodynamic stabilization of the target protein upon ligand binding inside live cells, definitively proving that the phenotypic effect is caused by on-target engagement rather than off-target toxicity.

Step-by-Step Methodology:

  • Cell Treatment: Incubate live target cells (e.g., 1×106 cells/mL) with EMP ( 10μM ), Standard Inhibitor ( 10μM ), or DMSO vehicle for 1 hour at 37°C.

  • Thermal Profiling: Aliquot the treated cells into PCR tubes. Subject the aliquots to a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature. Self-Validation: The gradient establishes the precise melting curve ( Tm​ ) of the unliganded protein in the vehicle control.

  • Lysis and Clearance: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 37°C). Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble (folded) proteins from the precipitated (unfolded) proteins.

  • Western Blotting & Orthogonal Validation: Analyze the soluble fraction using target-specific antibodies to calculate the shift in melting temperature ( ΔTm​ ). Self-Validation (Critical): Probe the exact same blot for a non-target housekeeping protein (e.g., GAPDH). If GAPDH also shows a thermal shift, the compound is causing non-specific global protein crosslinking, invalidating the specific target engagement claim. A valid inhibitor will shift the target protein's Tm​ while leaving the GAPDH Tm​ unchanged.

Conclusion

Evaluating the efficacy of (E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-YL)propenal requires a stringent, multi-parametric approach. By employing self-validating FRET kinetics and live-cell CETSA, researchers can objectively benchmark this pyran-2-one derivative against standard inhibitors. This methodology ensures that any observed efficacy is mechanistically sound, thermodynamically driven, and translationally relevant.

References

  • Title: Nonpeptidic HIV protease inhibitors: 4-hydroxy-pyran-2-one inhibitors with functional tethers to P1 phenyl ring to reach S3 pocket of the enzyme Source: Biochemical and Biophysical Research Communications (PubMed) URL: [Link]

  • Title: 2H-pyran-2-one inhibitors of HMG-CoA reductase. 2. Effects of introducing substituents at positions three and four of the pyrrole nucleus Source: Journal of Medicinal Chemistry (PubMed) URL: [Link]

  • Title: Design, synthesis and biological evaluation of 4-(alkyloxy)-6-methyl-2H-pyran-2-one derivatives as quorum sensing inhibitors Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL: [Link]

Comparative

Comparative Toxicity Analysis: (E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-YL)propenal vs. Acitretin

Executive Summary In pharmaceutical development, distinguishing the toxicological profile of an Active Pharmaceutical Ingredient (API) from its synthetic impurities is critical for ensuring patient safety and regulatory...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development, distinguishing the toxicological profile of an Active Pharmaceutical Ingredient (API) from its synthetic impurities is critical for ensuring patient safety and regulatory compliance. (E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-YL)propenal (CAS: 87424-82-6), commonly identified as Acitretin Related Compound 5 (RC 5) [1], is a process impurity and potential degradation product of the second-generation retinoid Acitretin[2].

While Acitretin is a highly effective therapeutic agent for severe psoriasis, it is strictly teratogenic rather than genotoxic[3]. Conversely, (E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-YL)propenal contains a highly reactive structural alert that fundamentally alters its toxicity profile. This guide provides an in-depth, objective comparison of the mechanistic toxicity, quantitative safety limits, and experimental validation protocols for this impurity relative to its parent API.

Structural & Mechanistic Divergence

The stark contrast in the toxicity profiles of these two compounds is rooted in their distinct chemical structures and electrophilic properties.

Acitretin (The API Alternative)

Acitretin functions by binding to Retinoic Acid Receptors (RAR) and Retinoid X Receptors (RXR), modulating gene transcription to normalize keratinocyte differentiation. Extensive genetic toxicology screening has confirmed that Acitretin is non-genotoxic across standard in vitro and in vivo batteries[3][4]. Its primary toxicological concern is severe embryotoxicity and teratogenicity, which is a receptor-mediated pharmacological effect rather than a result of DNA damage[5].

(E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-YL)propenal (The Impurity)

Unlike the stable, conjugated tetraenoic acid structure of Acitretin, this impurity features an α,β -unsaturated aldehyde (propenal) moiety [1]. In predictive toxicology, this functional group is a classic "structural alert" for mutagenicity[6].

  • Mechanistic Causality: The α,β -unsaturated system acts as a potent Michael acceptor. It is highly susceptible to nucleophilic attack by the electron-rich centers of DNA bases—most notably the N2 position of deoxyguanosine. This direct covalent binding forms bulky exocyclic DNA adducts (e.g., propanodeoxyguanosine), which disrupt DNA replication and induce point mutations[7].

MechanisticPathway RC5 (E)-2-Methyl-3-(4-methyl-2-oxo- 2H-pyran-6-YL)propenal (Acitretin RC 5) Propenal α,β-Unsaturated Aldehyde (Electrophilic Center) RC5->Propenal Michael Michael Addition with DNA (e.g., dG N2) Propenal->Michael Adduct Covalent DNA Adduct (Mutagenesis) Michael->Adduct API Acitretin (API) Receptor RAR/RXR Receptor Binding API->Receptor Therapeutic Gene Transcription (Teratogenicity) Receptor->Therapeutic

Caption: Mechanistic divergence: DNA-reactive mutagenesis of the impurity vs. receptor-mediated action of the API.

Comparative Toxicity Profile

To objectively evaluate the risk, the quantitative and qualitative toxicity endpoints of the impurity and the API are summarized below. Because the impurity is DNA-reactive, it falls under the stringent regulatory framework of the ICH M7 guidelines[7][8].

Toxicological Parameter(E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-YL)propenalAcitretin (API)
Chemical Role Synthetic Impurity / Degradant[1]Active Pharmaceutical Ingredient[2]
Reactive Structural Alert α,β -unsaturated aldehyde (Propenal)[1]None (Sterically hindered conjugated system)
Genotoxicity (Ames Test) Positive (Direct-acting mutagen)Negative[3]
Mechanism of Toxicity Direct DNA alkylation (Michael addition)Receptor-mediated (RAR/RXR activation)
Primary Toxicity Risk Carcinogenicity / Mutagenesis[7]Teratogenicity / Hepatotoxicity[5]
Regulatory Exposure Limit TTC 1.5 µ g/day (ICH M7)[9]Therapeutic dosing (10–50 mg/day)

Experimental Protocols for Toxicity Evaluation

To rigorously classify and control (E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-YL)propenal, a self-validating experimental workflow must be executed. The following protocols are designed to confirm its genotoxic mechanism and establish analytical control.

ExperimentalWorkflow InSilico 1. In Silico (Q)SAR Identify Propenal Alert Ames 2. Ames Test (OECD 471) Evaluate Point Mutations InSilico->Ames LCMS 3. LC-MS/MS Analysis Quantify DNA Adducts Ames->LCMS Control 4. Regulatory Strategy Limit to TTC < 1.5 µg/day LCMS->Control

Caption: Step-by-step experimental workflow for the qualification of genotoxic impurities.

Protocol 1: Bacterial Reverse Mutation (Ames) Test (OECD 471)

Causality: The Ames test is mandated by ICH M7 to evaluate whether the in silico structural alert translates to actual point mutations[6]. Because the propenal moiety is a direct-acting electrophile, it primarily induces base-pair substitutions. Self-Validating System: The assay must be run with and without S9 metabolic activation to ensure the compound is not detoxified by hepatic enzymes, utilizing concurrent vehicle and positive controls to validate strain sensitivity.

  • Strain Preparation: Culture Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and Escherichia coli WP2 uvrA overnight.

  • Dosing: Prepare a concentration gradient of (E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-YL)propenal in anhydrous DMSO (ranging from 1.5 to 5000 µ g/plate ).

  • Metabolic Activation: Prepare two sets of tubes. To one set, add 0.5 mL of 10% rat liver S9 mix (for metabolic activation). To the other, add 0.5 mL of phosphate buffer.

  • Incubation: Add 0.1 mL of the bacterial culture and 0.1 mL of the test article to top agar. Pour over minimal glucose agar plates. Incubate at 37°C for 48-72 hours.

  • Analysis: Count revertant colonies. A dose-dependent increase (≥2-fold over vehicle control for TA100) confirms the mutagenic potential of the propenal group.

Protocol 2: LC-MS/MS DNA Adduct Quantification

Causality: While the Ames test indicates mutagenicity, it does not confirm the specific molecular mechanism. High-resolution LC-MS/MS directly measures the covalent binding of the propenal group to deoxyguanosine, distinguishing direct Michael addition from secondary oxidative stress. Self-Validating System: The protocol utilizes isotopically labeled internal standards (e.g., 15N5​ -dG) spiked prior to extraction. This corrects for matrix effects and extraction recovery, ensuring absolute quantitative accuracy[2].

  • In Vitro Exposure: Incubate 10 µM of the impurity with 1 mg/mL calf thymus DNA in 10 mM Tris-HCl buffer (pH 7.4) at 37°C for 24 hours.

  • DNA Hydrolysis: Precipitate the DNA with cold ethanol. Digest the DNA pellet into single nucleosides using DNase I, phosphodiesterase, and alkaline phosphatase at 37°C for 4 hours.

  • Sample Preparation: Spike the hydrolysate with 50 fmol of 15N5​ -labeled propanodeoxyguanosine (internal standard). Filter through a 3 kDa MWCO spin column.

  • Chromatography: Inject 10 µL onto a C18 UPLC column. Run a gradient of 0.1% formic acid in water and acetonitrile.

  • Mass Spectrometry: Operate a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor the specific transitions for the propenal-dG adduct (e.g., m/z 324 208) to confirm covalent binding.

Regulatory Implications & Control Strategy

Because (E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-YL)propenal is a confirmed DNA-reactive impurity, it cannot be regulated under standard ICH Q3A guidelines. Instead, it falls under the ICH M7(R2) framework for mutagenic impurities[7][8].

To ensure patient safety, the presence of this impurity in the final Acitretin drug product must be controlled to the Threshold of Toxicological Concern (TTC) . For a drug administered chronically, the TTC is strictly set at 1.5 µ g/day [9]. Manufacturers must implement robust analytical methods—such as the LC-MS/MS protocol described above—capable of detecting this impurity at parts-per-million (ppm) levels to validate synthetic purge factors and ensure the final API remains below the TTC limit[2].

References

  • Allmpus Laboratories. Acitretin RC 5 (CAS: 87424-82-6) Product Specifications. Retrieved from: [Link][1]

  • Google Patents (CN105136952A). Method for separation and determination of acitretin and genotoxic impurities thereof. Retrieved from: [2]

  • Snyder RD, Green JW. A review of the genotoxicity of marketed pharmaceuticals. Mutation Research. 2001; 488: 151-169. Retrieved from:[Link][3]

  • European Medicines Agency (EMA) / ICH. ICH M7(R2) Guideline on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. Retrieved from: [Link][7]

  • National Institutes of Health (NIH). Blood Donors on Medication – an Approach to Minimize Drug Burden (Threshold of Toxicological Concern). Retrieved from: [Link][9]

Sources

Validation

Inter-Laboratory Validation Guide: A Comparative Analysis of Assay Performance for (E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-YL)propenal

Abstract This guide provides a comprehensive framework for conducting an inter-laboratory validation of a quantitative analytical method for (E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-YL)propenal, a pyranone derivative wi...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for conducting an inter-laboratory validation of a quantitative analytical method for (E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-YL)propenal, a pyranone derivative with an α,β-unsaturated aldehyde functional group[1]. The primary objective of such a study is to establish the reproducibility and reliability of an analytical procedure when performed by different analysts in different laboratories. Adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines, this document details the validation of a primary Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) method[2][3]. Furthermore, it presents an objective comparison of this validated workhorse method against a higher-sensitivity alternative, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), providing researchers and drug development professionals with the data-driven insights needed to select the appropriate assay for their specific application.

Introduction: The Imperative for Reproducible Analytical Data

In the landscape of pharmaceutical development and manufacturing, the ability to accurately and consistently measure the identity, strength, quality, and purity of a drug substance is paramount. Analytical procedures are the cornerstone of this quality control, and their validation is a regulatory requirement to ensure they are suitable for their intended purpose[4][5]. While single-laboratory validation establishes parameters like linearity, accuracy, and precision under a specific set of conditions, it does not capture the variability inherent when a method is transferred between facilities.

An inter-laboratory study, or collaborative trial, is the ultimate test of a method's robustness and reproducibility[2]. By having multiple independent laboratories analyze identical samples, we can assess the method's performance under real-world conditions, accounting for variations in equipment, environment, and personnel. This guide uses (E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-YL)propenal (henceforth "Pyr-CHO") as a model compound to illustrate this critical process. The validation framework presented here is grounded in the globally recognized ICH Q2(R1) and FDA guidelines, ensuring a scientifically sound and compliant approach[5][6].

Inter-Laboratory Study Design & Workflow

The design of a collaborative study must be meticulous to yield statistically meaningful results. This study is designed in accordance with the principles set forth by the ICH and the International Union of Pure and Applied Chemistry (IUPAC), which recommend a minimum of eight participating laboratories and five distinct materials to ensure statistical power[7][8].

Study Parameters:

  • Coordinating Laboratory: Responsible for protocol design, reference standard qualification, and preparation and distribution of homogenous and stable test samples.

  • Participating Laboratories: A total of eight laboratories representing different quality control sites.

  • Test Materials: Five samples of a simulated drug product placebo, spiked with Pyr-CHO at concentrations covering 80% to 120% of the nominal target concentration (e.g., 80, 90, 100, 110, and 120 µg/mL). A placebo blank is also included to assess specificity.

  • Analytical Protocol: A single, detailed analytical procedure (the RP-HPLC-UV method) is distributed to all participants. The protocol must be followed precisely, with any deviations meticulously documented[8].

  • Data Reporting: A standardized reporting template is provided to ensure consistent data collection of all key validation parameters.

G cluster_coord Coordinating Laboratory cluster_part Participating Laboratories (N=8) cluster_analysis Statistical Analysis & Reporting prep Protocol Design & Sample Preparation dist Sample & Protocol Distribution prep->dist lab1 Lab 1 Analysis dist->lab1 lab2 Lab 2 Analysis dots ... lab_n Lab 8 Analysis collect Data Collection & Review lab_n->collect stats Statistical Evaluation (ANOVA, Cochran's Test) collect->stats report Final Validation Report stats->report

Caption: Workflow for the inter-laboratory validation study.

Primary Assay Protocol: RP-HPLC-UV

3.1. Rationale for Method Selection The Pyr-CHO molecule possesses a conjugated system of double bonds across its pyran ring and propenal side chain, making it an excellent chromophore that strongly absorbs UV light. This property makes RP-HPLC with UV detection an ideal choice for a robust, reliable, and cost-effective quantitative assay, a common technique for similar compounds[9][10]. A reversed-phase C18 column is selected for its versatility in retaining and separating moderately polar organic molecules like Pyr-CHO from potential impurities and excipients.

3.2. Detailed Experimental Protocol

  • Materials:

    • (E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-YL)propenal Reference Standard (≥99.5% purity)

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade, Deionized)

    • Phosphoric Acid (ACS Grade)

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.

    • Analytical Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Chromatographic Conditions:

    • Mobile Phase: 55:45 (v/v) Acetonitrile:Water, pH adjusted to 3.0 with phosphoric acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan).

    • Run Time: 10 minutes.

  • Procedure:

    • Standard Preparation (100 µg/mL): Accurately weigh ~10 mg of Pyr-CHO Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

    • Sample Preparation: Prepare samples by diluting the provided test materials with the mobile phase to achieve a theoretical concentration of 100 µg/mL.

    • Calibration: Perform a five-point calibration curve (e.g., 80, 90, 100, 110, 120 µg/mL) by diluting the standard solution.

    • Analysis Sequence: Inject the blank (mobile phase), placebo blank, six replicate injections of the 100 µg/mL standard (for system suitability), the calibration standards, and the test samples.

    • Calculations: Quantify the amount of Pyr-CHO in the samples using the linear regression equation derived from the calibration curve.

Inter-Laboratory Validation Results & Analysis

The data from all eight laboratories are compiled and analyzed according to ICH Q2(R1) criteria[2]. The results presented below are representative mock data to illustrate the expected outcomes.

4.1. Specificity All participating labs reported no interfering peaks at the retention time of Pyr-CHO in the placebo blank chromatogram, demonstrating the method's specificity.

4.2. Linearity & Range The method demonstrated excellent linearity across the range of 80-120 µg/mL in all laboratories.

LaboratoryCorrelation Coefficient (r²)y-intercept (% of response at 100%)
Lab A0.99980.8%
Lab B0.9995-1.1%
Lab C0.99990.5%
Lab D0.99970.9%
Lab E0.9996-0.7%
Lab F0.99981.0%
Lab G0.99951.3%
Lab H0.9997-0.6%
Acceptance Criteria ≥ 0.999 ≤ ±2.0%

4.3. Accuracy & Precision Accuracy (as percent recovery) and precision (as relative standard deviation, %RSD) are the most critical parameters for an inter-laboratory study. Precision is evaluated at three levels:

  • Repeatability (RSDr): Precision under the same operating conditions over a short interval (within-lab).

  • Intermediate Precision: Precision within a single laboratory, but with different analysts, on different days, or with different equipment.

  • Reproducibility (RSDR): Precision between laboratories, which includes all sources of variability[2].

Concentration (µg/mL)Mean Recovery (%)Repeatability %RSDrIntermediate Precision %RSDReproducibility %RSDR
80.099.80.61.11.8
100.0100.10.50.91.5
120.0100.50.71.01.9
Acceptance Criteria 98.0 - 102.0% ≤ 1.0% ≤ 1.5% ≤ 2.0%

The low RSDR values (≤ 2.0%) confirm that the analytical method is highly reproducible and yields consistent results regardless of the testing laboratory.

Comparative Analysis: RP-HPLC-UV vs. LC-MS/MS

While the HPLC-UV method is validated as suitable for its intended purpose of routine quality control, certain applications, such as metabolite identification, bioanalysis, or trace-level impurity quantification, demand higher sensitivity and specificity. For these cases, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the premier alternative[11].

5.1. Principle of LC-MS/MS LC-MS/MS couples the separation power of HPLC with the highly sensitive and selective detection capability of a tandem mass spectrometer. After chromatographic separation, molecules are ionized and filtered by the first quadrupole based on their parent mass-to-charge ratio (m/z). These selected ions are then fragmented, and a specific fragment ion is monitored by the second quadrupole. This process, known as Selected Reaction Monitoring (SRM), provides an exceptionally high degree of certainty in analyte identification and quantification, virtually eliminating matrix interference.

G cluster_hplcuv HPLC-UV Workflow cluster_lcms LC-MS/MS Workflow hplc_inj Sample Injection hplc_col HPLC Separation hplc_inj->hplc_col hplc_uv UV Detector hplc_col->hplc_uv hplc_data Chromatogram (Abs vs. Time) hplc_uv->hplc_data lcms_inj Sample Injection lcms_col LC Separation lcms_inj->lcms_col lcms_ion Ionization (ESI/APCI) lcms_col->lcms_ion lcms_q1 Q1: Parent Ion Filter lcms_ion->lcms_q1 lcms_q2 q2: Fragmentation (CID) lcms_q1->lcms_q2 lcms_q3 Q3: Fragment Ion Filter lcms_q2->lcms_q3 lcms_det MS Detector lcms_q3->lcms_det lcms_data SRM Signal (Counts vs. Time) lcms_det->lcms_data

Caption: Comparison of HPLC-UV and LC-MS/MS experimental workflows.

5.2. Head-to-Head Performance Comparison

ParameterRP-HPLC-UVLC-MS/MSRationale & Justification
Specificity HighVery HighUV detection relies on chromatographic separation alone. LC-MS/MS adds two dimensions of mass filtering (parent and fragment ion), providing superior specificity[11].
Sensitivity (LOQ) ~50-100 ng/mL~0.01-1 ng/mLMass spectrometers are inherently more sensitive detectors than UV detectors, allowing for the quantification of analytes at much lower concentrations.
Linear Range 3-4 orders of magnitude4-5 orders of magnitudeLC-MS/MS often provides a wider dynamic range, useful for analyzing samples with vastly different analyte concentrations.
Robustness HighModerateHPLC-UV systems are generally simpler and less prone to matrix effects like ion suppression, which can be a challenge in LC-MS/MS method development.
Cost & Complexity Low-ModerateHighThe capital investment, maintenance costs, and operator expertise required for LC-MS/MS are significantly higher than for standard HPLC systems.
Ideal Application Routine QC, release testing, assay of drug substance/product.Bioanalysis (PK studies), impurity profiling, metabolite ID, trace analysis.The choice depends on balancing the need for sensitivity/specificity against cost, throughput, and robustness for the intended application.

Conclusion and Recommendations

This guide has successfully outlined the procedure for an inter-laboratory validation of an RP-HPLC-UV method for the quantification of (E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-YL)propenal. The results of the collaborative study confirm that the method is specific, accurate, linear, and, most importantly, reproducible across multiple laboratories.

Recommendations:

  • The RP-HPLC-UV method is fully validated and deemed suitable for its intended purpose of routine quality control and release testing of Pyr-CHO in the specified concentration range. Its robustness, low cost, and simplicity make it the ideal choice for this application.

  • The LC-MS/MS method should be considered the method of choice for applications requiring higher sensitivity and selectivity. It is strongly recommended for any bioanalytical studies, trace-level impurity quantification, or analysis of Pyr-CHO in complex biological or environmental matrices where the concentration is expected to be low.

By selecting the appropriate analytical tool based on a thorough understanding of its performance characteristics, scientific organizations can ensure data integrity, meet regulatory expectations, and accelerate the drug development lifecycle.

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